molecular formula C12H24N2O2 B1291068 Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate CAS No. 1017356-25-0

Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

カタログ番号: B1291068
CAS番号: 1017356-25-0
分子量: 228.33 g/mol
InChIキー: FWYMKDGOQBTQNE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl 3-(methylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-6-10(9-14)8-13-4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYMKDGOQBTQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640527
Record name tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017356-25-0
Record name tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-[(methylamino)methyl]piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, establish a robust and validated synthesis protocol, detail essential analytical characterization techniques, and explore its application in the development of complex pharmaceutical compounds. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate.

Compound Identification and Physicochemical Properties

This compound is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen and a methylaminomethyl substituent at the 3-position. The Boc group is instrumental, serving to deactivate the otherwise reactive secondary amine of the piperidine ring, thereby allowing for selective chemical transformations at other positions. Its unique structure makes it a valuable scaffold for introducing a substituted piperidine moiety into larger, biologically active molecules.

The primary identifier for the achiral form of this compound is CAS Number: 1017356-25-0 [1]. It is crucial for researchers to note that chiral versions, such as the (R)- and (S)-enantiomers, are also commercially available and possess distinct CAS numbers (e.g., 203941-94-0 for the (3R) enantiomer)[2][3]. The choice between the racemic mixture and a specific enantiomer is dictated by the stereochemical requirements of the final drug target.

Table 1: Core Physicochemical and Structural Data

PropertyValueSource
CAS Number 1017356-25-0PubChem[1]
Molecular Formula C₁₂H₂₄N₂O₂PubChem[1]
Molecular Weight 228.33 g/mol ---
IUPAC Name This compoundPubChem[1]
Synonyms N-Boc-3-((methylamino)methyl)piperidineVarious Suppliers
SMILES CC(C)(C)OC(=O)N1CCCC(C1)CNCPubChem[1]
InChIKey FWYMKDGOQBTQNE-UHFFFAOYSA-NPubChem[1]
Physical Form Typically a liquid or low-melting solidSigma-Aldrich[2]

Synthesis Protocol: Reductive Amination Pathway

The synthesis of this compound is most efficiently achieved through the reductive amination of a suitable aldehyde precursor. This method is widely adopted due to its high yield, operational simplicity, and the ready availability of starting materials.

Causality of the Synthetic Strategy: The logic behind this two-step conceptual pathway is precise control.

  • Boc Protection: The initial piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent the piperidine nitrogen from participating in subsequent reactions, such as acting as a nucleophile. It ensures that functionalization occurs specifically at the desired position.

  • Reductive Amination: This classic reaction forms the C-N bond. It involves the initial formation of an imine or iminium ion intermediate by reacting the aldehyde (tert-butyl 3-formylpiperidine-1-carboxylate) with methylamine, which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is chosen for its selectivity; it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine, minimizing side reactions.

Experimental Protocol

Materials:

  • tert-Butyl 3-formylpiperidine-1-carboxylate (CAS: 118156-93-7)[4]

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Amine Addition: Add the methylamine solution (1.2-1.5 eq) to the stirred solution. A slight excess ensures the complete consumption of the aldehyde.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the formation of the iminium ion intermediate. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm. Let the reaction stir at room temperature for 12-18 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting aldehyde.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_conditions Reaction Conditions start N-Boc-3-formylpiperidine (CAS: 118156-93-7) reagents 1. Methylamine (CH3NH2) 2. Sodium Triacetoxyborohydride (NaBH(OAc)3) 3. Dichloromethane (DCM) start->reagents Reductive Amination product Tert-butyl 3-((methylamino)methyl) piperidine-1-carboxylate (CAS: 1017356-25-0) reagents->product cond1 Solvent: DCM cond2 Temperature: Room Temp cond3 Atmosphere: Inert (N2)

Caption: Reductive amination workflow for synthesis.

Analytical Characterization: A Self-Validating System

Ensuring the identity and purity of each synthesized batch is paramount for its use in drug discovery pipelines. A multi-technique approach provides a self-validating system where each analysis corroborates the others.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals include the characteristic singlet for the nine protons of the tert-butyl group (~1.4 ppm), signals from the piperidine ring protons, and signals corresponding to the methylamino and methyl groups[5].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) verifies the exact molecular weight and elemental composition, confirming the correct molecular formula[5].

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. It separates the target compound from any unreacted starting materials, by-products, or other impurities, allowing for precise quantification (typically >97% purity is required)[5].

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the Boc-carbonyl group, while N-H stretches can also be observed[5].

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. This specific building block provides a synthetically accessible handle to incorporate a basic nitrogen center (the methylamino group) which can be crucial for target binding (e.g., forming salt bridges with acidic residues in a protein active site) or for modulating physicochemical properties like solubility.

While direct applications in marketed drugs are proprietary, its structural motif is highly relevant. For instance, the closely related building block, tert-butyl (R)-3-aminopiperidine-1-carboxylate, is used in the synthesis of complex pharmaceutical compounds, including γ-secretase modulators for potential Alzheimer's disease therapy[6]. This highlights the utility of the 3-substituted N-Boc-piperidine core in constructing molecules for complex disease targets. After incorporation into the final molecule, the Boc group is typically removed under acidic conditions to reveal the free piperidine nitrogen, which can be a key pharmacophoric feature or a point for further derivatization.

Role as a Versatile Chemical Scaffold

Applications cluster_derivatization Chemical Derivatization cluster_targets Potential Therapeutic Areas scaffold Tert-butyl 3-((methylamino)methyl) piperidine-1-carboxylate derivatization Boc Deprotection & Further Functionalization scaffold->derivatization Incorporation into Lead Compound kinase Kinase Inhibitors (Oncology) derivatization->kinase gpcr GPCR Modulators (CNS Disorders) derivatization->gpcr protease Protease Inhibitors (Infectious Disease) derivatization->protease

Caption: Versatility as a scaffold in drug discovery.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards[1].

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound (CAS: 1017356-25-0) is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined structure, accessible synthesis, and the strategic utility of the Boc-protected piperidine scaffold make it a high-value component in the design and synthesis of novel therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for any research program leveraging this powerful building block.

References

An In-depth Technical Guide to 1-Boc-3-(methylaminomethyl)piperidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, properties, and applications of a versatile building block in modern medicinal chemistry.

Introduction

1-Boc-3-(methylaminomethyl)piperidine, a chiral piperidine derivative, has emerged as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1][2] Its structural features, including the Boc-protected piperidine ring and the methylaminomethyl side chain, make it a valuable scaffold for the development of novel therapeutics, particularly in the realm of neuroscience.[1][2] The piperidine moiety is a well-established privileged structure in medicinal chemistry, known to enhance the pharmacological properties of drug candidates.[3][4] This technical guide provides a comprehensive analysis of the physical and chemical properties of 1-Boc-3-(methylaminomethyl)piperidine, detailed experimental protocols for its synthesis, and an exploration of its applications in drug discovery, including its relevance to specific signaling pathways.

Physicochemical Properties

1-Boc-3-(methylaminomethyl)piperidine is typically available as a colorless to light yellow liquid at room temperature.[2][5] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in a variety of chemical transformations.[5]

Table 1: Physical and Chemical Properties of (S)-1-Boc-3-(methylaminomethyl)piperidine
PropertyValueReference(s)
Molecular Formula C₁₁H₂₂N₂O₂[2]
Molecular Weight 214.31 g/mol [5]
Appearance Colorless to yellow liquid[2]
Density 0.985 g/mL at 25 °C[2]
Refractive Index n20/D 1.467[6]
Flash Point 110 °C (230 °F)[2]
Storage Temperature 2-8°C, moisture sensitive[2][6]
Solubility Enhances the solubility of target compounds[2][5]

Spectral Data

Table 2: Expected Spectral Characteristics
TechniqueExpected Peaks and Features
¹H NMR Signals corresponding to the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the methyl protons of the methylamino group, and the protons of the piperidine ring.
¹³C NMR Resonances for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon and methyl carbons of the Boc group, and the carbons of the piperidine ring and the methylaminomethyl side chain.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the alkyl groups (below 3000 cm⁻¹), and a strong C=O stretch from the Boc-carbamate group (around 1690 cm⁻¹).[7][8]
Mass Spectrometry The molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the Boc group or isobutylene.

Synthesis and Experimental Protocols

The synthesis of 1-Boc-3-(methylaminomethyl)piperidine is most commonly achieved through the reductive amination of a suitable aldehyde precursor, 1-Boc-3-formylpiperidine, with methylamine. This method is efficient and allows for good control over the final product.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from established procedures for reductive amination.[9]

Materials:

  • (S)-1-Boc-3-formylpiperidine

  • Methylamine (solution in THF or ethanol)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • To a stirred solution of (S)-1-Boc-3-formylpiperidine (1 equivalent) in dichloromethane at room temperature, add a solution of methylamine (1.5-2.0 equivalents).

  • Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine/enamine.

  • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired (S)-1-Boc-3-(methylaminomethyl)piperidine as a colorless to pale yellow oil.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification S_1_Boc_3_formylpiperidine (S)-1-Boc-3-formylpiperidine Imine_Formation Imine/Enamine Formation (DCM, rt) S_1_Boc_3_formylpiperidine->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Reductive_Amination Reductive Amination (Sodium Triacetoxyborohydride) Imine_Formation->Reductive_Amination Quenching Quench with NaHCO3 Reductive_Amination->Quenching Extraction Extraction with DCM Quenching->Extraction Purification Column Chromatography Extraction->Purification Product (S)-1-Boc-3-(methylaminomethyl)piperidine Purification->Product

Synthetic workflow for 1-Boc-3-(methylaminomethyl)piperidine.

Applications in Drug Discovery and Development

The 3-(methylaminomethyl)piperidine scaffold is a key component in a variety of pharmacologically active compounds, particularly those targeting the central nervous system.[1][2] The versatility of the secondary amine allows for further elaboration to generate libraries of compounds for screening against various biological targets.

Relevance to Signaling Pathways

While 1-Boc-3-(methylaminomethyl)piperidine is an intermediate and not typically biologically active itself, the deprotected core is incorporated into molecules that modulate key signaling pathways. For instance, piperidine derivatives are known to interact with a range of biological targets including G-protein coupled receptors (GPCRs), ion channels, and enzymes such as kinases and proteases.[4][10]

A notable example is the use of similar 3-aminopiperidine scaffolds in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. While not a direct neurological application, this highlights the utility of this scaffold in enzyme inhibitor design. In the context of neuroscience, piperidine-containing compounds have been investigated as antagonists for various neurotransmitter receptors, including dopamine, serotonin, and opioid receptors, which are implicated in a multitude of neurological and psychiatric disorders.[3][4] The synthesis of novel compounds from 1-Boc-3-(methylaminomethyl)piperidine allows for the exploration of their potential to modulate these critical signaling pathways.

G cluster_targets Potential Biological Targets Start 1-Boc-3-(methylaminomethyl)piperidine Deprotection Boc Deprotection Start->Deprotection Core 3-(Methylaminomethyl)piperidine Core Deprotection->Core Derivatization Further Chemical Modification Core->Derivatization Final_Compound Bioactive Piperidine Derivative Derivatization->Final_Compound GPCRs GPCRs Final_Compound->GPCRs Modulation Ion_Channels Ion Channels Final_Compound->Ion_Channels Modulation Enzymes Enzymes (Kinases, Proteases) Final_Compound->Enzymes Inhibition

From building block to biological targets.

Conclusion

1-Boc-3-(methylaminomethyl)piperidine is a highly valuable and versatile building block for the synthesis of complex molecular architectures with significant potential in drug discovery. Its favorable physicochemical properties and the straightforward nature of its synthesis make it an attractive starting material for medicinal chemists. The incorporation of the 3-(methylaminomethyl)piperidine core into novel chemical entities provides a promising avenue for the development of new therapeutics targeting a range of diseases, particularly those affecting the central nervous system. Further exploration of derivatives of this scaffold is warranted to fully elucidate their potential in modulating key biological signaling pathways.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate, a key building block in pharmaceutical research and development. This document details the core synthetic strategies, provides experimental protocols, and presents quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound is a valuable intermediate characterized by a piperidine scaffold, a common motif in many biologically active compounds. The presence of a Boc-protected secondary amine and a methylamino side chain offers versatile points for further chemical modification, making it a crucial component in the synthesis of complex drug candidates. This guide explores the two principal and most efficient pathways for its preparation: Reductive Amination and a two-step approach involving N-methylation.

Pathway 1: Reductive Amination of tert-Butyl 3-formylpiperidine-1-carboxylate

The most direct and widely employed method for the synthesis of this compound is the reductive amination of tert-butyl 3-formylpiperidine-1-carboxylate with methylamine. This one-pot reaction involves the formation of an intermediate imine or enamine, which is subsequently reduced in situ to the desired secondary amine.

Logical Relationship of Reductive Amination Pathway

G tert-Butyl 3-formylpiperidine-1-carboxylate tert-Butyl 3-formylpiperidine-1-carboxylate Imine/Enamine Intermediate Imine/Enamine Intermediate tert-Butyl 3-formylpiperidine-1-carboxylate->Imine/Enamine Intermediate Reaction Methylamine Methylamine Methylamine->Imine/Enamine Intermediate Reaction This compound This compound Imine/Enamine Intermediate->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->this compound Enables

Caption: Reductive amination of a piperidine aldehyde with methylamine.

Experimental Protocol

This protocol is a representative procedure based on established reductive amination methodologies.

Materials:

  • tert-Butyl 3-formylpiperidine-1-carboxylate

  • Methylamine (solution in THF or water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a stirred solution of tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous DCM or DCE (10 volumes), add methylamine solution (1.5-2.0 eq).

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15-20 minutes. Control any exothermic reaction by cooling the reaction vessel in an ice bath.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Quantitative Data
ParameterValue
Typical Yield 75-90%
Purity (Post-Chromatography) >98%
Reaction Time 12-24 hours
Reaction Temperature Room Temperature

Pathway 2: N-Methylation of tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate

An alternative route to the target compound involves the N-methylation of the commercially available or synthetically prepared tert-butyl 3-(aminomethyl)piperidine-1-carboxylate. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.[1]

Logical Relationship of N-Methylation Pathway

G tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate Imine Intermediate Imine Intermediate tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate->Imine Intermediate Reaction with Formaldehyde Formaldehyde Formaldehyde Formic Acid Formic Acid This compound This compound Formic Acid->this compound Hydride Source Imine Intermediate->this compound Reduction by Formic Acid

Caption: Eschweiler-Clarke methylation of a primary amine.

Experimental Protocol

This protocol is adapted from standard Eschweiler-Clarke reaction conditions.

Materials:

  • tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide solution (2 M)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1.0 eq), formaldehyde solution (2.2 eq), and formic acid (2.2 eq).

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully basify with 2 M sodium hydroxide solution to a pH of 9-10.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by silica gel column chromatography.

Quantitative Data
ParameterValue
Typical Yield 60-80%
Purity (Post-Purification) >95%
Reaction Time 2-4 hours
Reaction Temperature 80-100 °C

Summary of Synthesis Pathways

The following table provides a comparative summary of the two primary synthesis pathways.

FeaturePathway 1: Reductive AminationPathway 2: N-Methylation (Eschweiler-Clarke)
Starting Material tert-Butyl 3-formylpiperidine-1-carboxylatetert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
Key Reagents Methylamine, NaBH(OAc)₃ or NaBH₃CNFormaldehyde, Formic Acid
Reaction Conditions Mild (Room Temperature)Harsher (Elevated Temperature)
Typical Yield High (75-90%)Moderate to High (60-80%)
Advantages High yield, mild conditions, one-potReadily available and inexpensive reagents
Disadvantages Cost of reducing agentsHigher reaction temperature, potential for side reactions

Conclusion

Both reductive amination and N-methylation via the Eschweiler-Clarke reaction represent viable and effective methods for the synthesis of this compound. The choice of pathway will depend on factors such as the availability and cost of starting materials, desired yield, and the scale of the synthesis. The reductive amination pathway is often preferred for its milder reaction conditions and higher yields, making it particularly suitable for laboratory-scale synthesis and the preparation of sensitive molecules. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

Molecular structure and weight of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a piperidine ring substituted with a methylaminomethyl group at the 3-position and protected with a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen.

Molecular Structure:

Caption: 2D Molecular Structure of the title compound.

Quantitative Data Summary:

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C12H24N2O2[1][2]
Molecular Weight 228.33 g/mol [1]
IUPAC Name tert-butyl 3-(methylaminomethyl)piperidine-1-carboxylate[1][2]
CAS Number 1017356-25-0[1][2]
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)CNC[1]
InChIKey FWYMKDGOQBTQNE-UHFFFAOYSA-N[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the provided search results, a representative synthesis can be proposed based on established chemical transformations for similar piperidine derivatives. The synthesis generally involves two key stages: protection of the piperidine nitrogen and subsequent functionalization at the 3-position.

Representative Synthetic Scheme:

A plausible synthetic route starts from a commercially available piperidine-3-carboxamide or a related derivative.

experimental_workflow start Piperidine-3-carboxamide boc_protection Boc Protection (di-tert-butyl dicarbonate, base) start->boc_protection intermediate1 tert-butyl 3-(aminocarbonyl)piperidine-1-carboxylate boc_protection->intermediate1 reduction Reduction of Amide (e.g., LiAlH4) intermediate1->reduction intermediate2 tert-butyl 3-(aminomethyl)piperidine-1-carboxylate reduction->intermediate2 methylation Reductive Amination (Formaldehyde, NaBH(OAc)3) intermediate2->methylation purification Purification (Column Chromatography) methylation->purification product This compound purification->product

Caption: Representative synthetic workflow for the target compound.

Detailed Methodologies:

Step 1: Boc Protection of Piperidine-3-carboxamide

  • To a solution of piperidine-3-carboxamide in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), a base such as triethylamine or diisopropylethylamine is added.

  • Di-tert-butyl dicarbonate (Boc)2O is then added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the product, tert-butyl 3-(aminocarbonyl)piperidine-1-carboxylate, is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

Step 2: Reduction of the Amide

  • The crude product from the previous step is dissolved in a dry aprotic solvent like tetrahydrofuran (THF).

  • This solution is added dropwise to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in THF at 0 °C.

  • The reaction is then stirred at room temperature or heated to reflux to ensure complete reduction of the amide to the amine.

  • After the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous base solution.

  • The resulting solid is filtered off, and the filtrate is extracted. The combined organic extracts are dried and concentrated to yield tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.

Step 3: Reductive Amination to Introduce the Methyl Group

  • The amine from the previous step is dissolved in a solvent like dichloromethane or 1,2-dichloroethane.

  • An aqueous solution of formaldehyde is added, followed by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3).

  • The reaction is stirred at room temperature until completion.

  • The reaction is then quenched, and the product is extracted, washed, dried, and concentrated.

Step 4: Purification and Characterization

  • The final crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

  • The structure and purity of the final compound are confirmed using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify the different types of protons and carbons.

    • Mass Spectrometry (MS): To determine the exact molecular weight and confirm the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Signaling Pathways and Biological Activity

There is no specific information available in the provided search results regarding the direct involvement of this compound in any signaling pathways or its specific biological activities. However, piperidine scaffolds are prevalent in many biologically active molecules and are considered important pharmacophores in drug discovery. Derivatives of substituted piperidines are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The logical relationship for its potential application in drug discovery is outlined below.

logical_relationship compound tert-butyl 3-((methylamino)methyl) piperidine-1-carboxylate intermediate Key Synthetic Intermediate compound->intermediate derivatization Further Chemical Modification (e.g., acylation, alkylation) intermediate->derivatization library Library of Piperidine Derivatives derivatization->library screening High-Throughput Screening library->screening hit Identification of 'Hit' Compounds screening->hit lead_optimization Lead Optimization hit->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Caption: Role of the title compound in a drug discovery workflow.

This guide provides a foundational understanding of this compound. Further research is required to elucidate its specific biological functions and potential therapeutic applications.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related molecules. Furthermore, it outlines robust experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectroscopic features of its core components: the N-Boc-piperidine scaffold, the 3-substituted piperidine ring, and the N-methylaminomethyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.1br m2H-CH₂- (axial, piperidine N-Boc)
~2.8 - 3.0m2H-CH₂- (equatorial, piperidine N-Boc)
~2.45s3HN-CH₃
~2.3 - 2.5m2H-CH₂-N(CH₃)
~1.8 - 2.0m1HPiperidine C3-H
~1.6 - 1.8m2HPiperidine ring protons
~1.45s9HC(CH₃)₃ (Boc)
~1.2 - 1.6m3HPiperidine ring protons & NH
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~154.8C=O (Boc)
~79.5C(CH₃)₃ (Boc)
~55.0-CH₂-N(CH₃)
~46.0Piperidine C2/C6
~44.0Piperidine C2/C6
~36.0N-CH₃
~35.0Piperidine C3
~28.4C(CH₃)₃ (Boc)
~28.0Piperidine C5
~25.0Piperidine C4
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3350Weak, sharpN-H stretch (secondary amine)
~2970, 2930, 2860StrongC-H stretch (aliphatic)
~1690StrongC=O stretch (carbamate)
~1420MediumC-H bend (CH₂)
~1365MediumC-H bend (tert-butyl)
~1250, 1160StrongC-N stretch, C-O stretch
Table 4: Predicted Mass Spectrometry Data
m/zIon
229.1967[M+H]⁺ (Calculated for C₁₂H₂₅N₂O₂⁺)
228.1889[M]⁺ (Molecular Ion)
173.1494[M - C₄H₉O]⁺ (Loss of tert-butoxy)
129.1388[M - C₅H₉O₂]⁺ (Loss of Boc group)
98.1021[C₆H₁₂N]⁺ (Piperidine ring fragment)
57.0704[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the protection of a piperidine derivative followed by reductive amination.

Protocol 1: Boc Protection of 3-(Aminomethyl)piperidine

This procedure outlines the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 3-(Aminomethyl)piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-(aminomethyl)piperidine (1.0 equiv) in the chosen solvent (DCM or THF).

  • Add the base (TEA or DIPEA, 1.2 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product, which can be purified by flash column chromatography.

Protocol 2: Reductive Amination

This protocol describes the formation of the N-methyl group via reductive amination of the primary amine with formaldehyde.

Materials:

  • tert-butyl 3-(aminomethyl)piperidine-1-carboxylate

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1.0 equiv) in the chosen solvent (DCE or MeOH).

  • Add formaldehyde (1.2 equiv) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction carefully with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the spectroscopic analysis of the target compound.

Synthesis_Pathway A 3-(Aminomethyl)piperidine B tert-butyl 3-(aminomethyl)piperidine- 1-carboxylate A->B Boc₂O, Base (Boc Protection) C tert-butyl 3-((methylamino)methyl)piperidine- 1-carboxylate B->C Formaldehyde, NaBH(OAc)₃ (Reductive Amination) Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Compound Purification Purification (Column Chromatography) Synthesis->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR Sample IR IR Spectroscopy Pure_Compound->IR Sample MS Mass Spectrometry Pure_Compound->MS Sample Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

An In-depth Technical Guide to the Synthesis of N-Boc-3-(methylaminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key starting materials and synthetic methodologies for the preparation of N-Boc-3-(methylaminomethyl)piperidine, a valuable building block in medicinal chemistry. The strategic importance of this compound lies in its piperidine scaffold, a privileged structure in numerous pharmaceuticals, combined with a protected secondary amine that allows for further selective functionalization. This document outlines two primary synthetic pathways, offering detailed experimental protocols and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategies

The synthesis of N-Boc-3-(methylaminomethyl)piperidine can be efficiently achieved through two principal routes, each commencing from readily available starting materials:

  • Reductive Amination of N-Boc-3-piperidinecarboxaldehyde: This highly direct approach involves the reaction of N-Boc-3-piperidinecarboxaldehyde with methylamine in the presence of a reducing agent.

  • Two-Step Conversion from N-Boc-3-piperidinecarboxylic Acid: This pathway entails the amidation of N-Boc-3-piperidinecarboxylic acid with methylamine, followed by the reduction of the resulting amide to the target secondary amine.

Below is a detailed exploration of these synthetic routes, including experimental procedures and relevant data.

Synthetic Route 1: Reductive Amination

This route is predicated on the formation of an imine intermediate from the reaction of N-Boc-3-piperidinecarboxaldehyde and methylamine, which is subsequently reduced in situ to the desired product.

Logical Workflow for Reductive Amination

A N-Boc-3-piperidinecarboxylic Acid B N-Boc-3-piperidinecarboxaldehyde A->B Reduction (e.g., with DIBAL-H or conversion to Weinreb amide followed by reduction) D Imine Intermediate B->D Reaction with Methylamine C Methylamine C->D E N-Boc-3-(methylaminomethyl)piperidine D->E Reduction (e.g., NaBH(OAc)3, NaBH3CN)

Caption: Reductive amination pathway to the target compound.

Key Starting Materials for Route 1
Starting MaterialSupplier ExamplesNotes
N-Boc-3-piperidinecarboxylic AcidCommercially available from major chemical suppliers.The precursor to the key aldehyde intermediate.
N-Boc-3-piperidinecarboxaldehydeCan be synthesized from the corresponding carboxylic acid.A key intermediate for the reductive amination.
MethylamineCommercially available as a solution in various solvents.The source of the methylamino group.
Sodium triacetoxyborohydrideCommercially available.A common and mild reducing agent for reductive amination.
Experimental Protocol: Synthesis of N-Boc-3-piperidinecarboxaldehyde

The synthesis of the aldehyde intermediate is a critical first step. A common method involves the reduction of an activated form of N-Boc-3-piperidinecarboxylic acid, such as a Weinreb amide.

  • Weinreb Amide Formation: To a solution of N-Boc-3-piperidinecarboxylic acid (1 equivalent) in dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a coupling agent such as HATU (1.1 equivalents). Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Work-up: Upon completion, wash the reaction mixture with aqueous HCl (1M), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-3-(N-methoxy-N-methyl)piperidinecarboxamide (Weinreb amide).

  • Reduction to Aldehyde: Dissolve the Weinreb amide in an anhydrous solvent such as tetrahydrofuran (THF) and cool to -78 °C. Add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 equivalents) dropwise. Stir the reaction at this temperature for 1-2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford N-Boc-3-piperidinecarboxaldehyde.

Experimental Protocol: Reductive Amination
  • Reaction Setup: Dissolve N-Boc-3-piperidinecarboxaldehyde (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE).

  • Imine Formation: Add a solution of methylamine (2.0 M in THF, 1.2 equivalents).

  • Reduction: After stirring for a short period (e.g., 20-30 minutes), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(methylaminomethyl)piperidine.

Synthetic Route 2: From N-Boc-3-piperidinecarboxylic Acid via an Amide Intermediate

This alternative route avoids the isolation of the potentially sensitive aldehyde intermediate by proceeding through a stable amide which is then reduced.

Logical Workflow for the Amide Reduction Pathway

A N-Boc-3-piperidinecarboxylic Acid C N-Boc-3-(methylcarbamoyl)piperidine A->C Amide Coupling (e.g., HATU, EDCI) B Methylamine B->C D N-Boc-3-(methylaminomethyl)piperidine C->D Reduction (e.g., LiAlH4, BH3-THF)

Caption: Amide reduction pathway to the target compound.

Key Starting Materials for Route 2
Starting MaterialSupplier ExamplesNotes
N-Boc-3-piperidinecarboxylic AcidCommercially available from major chemical suppliers.The primary starting material for this route.
MethylamineCommercially available as a solution or gas.Reagent for the amidation step.
HATU or EDCI/HOBtCommercially available.Common peptide coupling reagents for amide bond formation.
Lithium aluminum hydride (LiAlH₄) or Borane-THF complexCommercially available.Powerful reducing agents for the amide reduction.
Experimental Protocol: Amide Formation
  • Activation of Carboxylic Acid: Dissolve N-Boc-3-piperidinecarboxylic acid (1 equivalent) in a suitable solvent like DMF or DCM. Add a coupling reagent such as HATU (1.1 equivalents) and a base like DIPEA (2.5 equivalents).

  • Amidation: To this activated mixture, add a solution of methylamine (2.0 M in THF, 1.5 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-3-(methylcarbamoyl)piperidine.

Experimental Protocol: Amide Reduction
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous THF.

  • Addition of Amide: Add a solution of N-Boc-3-(methylcarbamoyl)piperidine (1 equivalent) in THF dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC or LC-MS.

  • Quenching and Work-up: Cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford N-Boc-3-(methylaminomethyl)piperidine.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described synthetic routes. Please note that yields can vary based on reaction scale and specific conditions.

RouteStepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 Aldehyde FormationN-Boc-3-piperidinecarboxylic acid, HATU, N,O-dimethylhydroxylamine HCl, DIBAL-HDCM, THFRT, -786-870-85
1 Reductive AminationN-Boc-3-piperidinecarboxaldehyde, Methylamine, NaBH(OAc)₃DCERT2-465-80
2 Amide FormationN-Boc-3-piperidinecarboxylic acid, Methylamine, HATUDMFRT12-1685-95
2 Amide ReductionN-Boc-3-(methylcarbamoyl)piperidine, LiAlH₄THFReflux2-470-85

Conclusion

This guide has detailed two robust and efficient synthetic routes to N-Boc-3-(methylaminomethyl)piperidine, a key intermediate for pharmaceutical research and development. Both the reductive amination of the corresponding aldehyde and the reduction of the methylamide of N-Boc-3-piperidinecarboxylic acid provide viable pathways to the target molecule. The choice of route may depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The provided experimental protocols and quantitative data serve as a comprehensive resource for chemists to successfully synthesize this valuable building block.

A Technical Guide to tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, provides a detailed synthesis protocol, and lists major commercial suppliers.

Core Compound Specifications

This compound is a piperidine derivative featuring a Boc-protected nitrogen and a methylaminomethyl substituent at the 3-position. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The compound exists as a racemate and as individual (R) and (S) enantiomers, each with distinct applications.

PropertyDataSource
Molecular Formula C₁₂H₂₄N₂O₂[1]
Molecular Weight 228.33 g/mol Calculated
CAS Number 908330-33-8 (racemate)N/A
203941-94-0 ((R)-enantiomer)[2]
912368-73-1 ((S)-enantiomer)N/A
Appearance Typically a liquid or low-melting solid[2]
Purity Typically ≥95%N/A
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.N/A

Synthesis and Experimental Protocols

The synthesis of this compound is generally achieved through a multi-step process. A common synthetic route starts with the protection of the piperidine nitrogen, followed by the introduction and modification of the functional group at the 3-position. A representative synthetic pathway is outlined below.

G A tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate C This compound A->C Reductive Amination B Methylating Agent (e.g., Formaldehyde/Formic Acid) B->C

Figure 1: Synthetic pathway for the N-methylation of the precursor.
Experimental Protocol: N-Methylation via Reductive Amination

This protocol describes the N-methylation of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate using formaldehyde and a reducing agent.

Materials:

  • tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a stirred solution of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1 equivalent) in dichloromethane (DCM), add formaldehyde (1.2 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Commercial Availability

A number of chemical suppliers offer this compound and its enantiomeric forms. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound.

SupplierProduct NamePurityNotes
BLD Pharm tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochlorideInquireHydrochloride salt form.[3]
ChemScene tert-Butyl (3R)-3-(methylamino)piperidine-1-carboxylate≥97%(R)-enantiomer.[4]
Sigma-Aldrich tert-Butyl (3R)-3-(methylamino)piperidine-1-carboxylate97%(R)-enantiomer.[2]
Chemrio (r)-tert-butyl 3-(methylamino)piperidine-1-carboxylateInquire(R)-enantiomer.

Applications in Research and Drug Discovery

The piperidine scaffold is a common motif in many biologically active compounds. The Boc-protected amine and the secondary methylamine group in this compound provide two distinct points for further chemical modification, making it a versatile building block in medicinal chemistry.

While specific signaling pathway interactions for this exact molecule are not extensively documented in publicly available literature, its structural analogs are known to be key intermediates in the synthesis of various pharmaceutical agents. For instance, related aminopiperidine derivatives are used in the development of γ-secretase modulators for potential Alzheimer's disease treatment.[5]

G A tert-Butyl 3-((methylamino)methyl) piperidine-1-carboxylate B Further Synthetic Steps A->B C Pharmacologically Active Compound B->C D Biological Target C->D Modulation

Figure 2: General workflow from building block to biological target.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

Technical Overview of tert-butyl 3-(methylaminomethyl)piperidine-1-carboxylate (CAS 1017356-25-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: tert-butyl 3-(methylaminomethyl)piperidine-1-carboxylate[1][2][3]

Synonyms: 1-N-Boc-3-(N-methyl-aminomethyl)piperidine, 1-Boc-3-((Methylamino)methyl)piperidine[1][4]

Chemical and Physical Properties

The fundamental properties of tert-butyl 3-(methylaminomethyl)piperidine-1-carboxylate are summarized below. This data is essential for its application in chemical synthesis, providing insights into its stability, solubility, and reactivity.

PropertyValueSource
Molecular Formula C12H24N2O2PubChem, Aaron Chemicals
Molecular Weight 228.33 g/mol PubChem, Aaron Chemicals
Density 0.988 g/cm³Alfa Chemistry
Boiling Point 301°C at 760 mmHgAlfa Chemistry
Flash Point 135.8°CAlfa Chemistry
InChI Key FWYMKDGOQBTQNE-UHFFFAOYSA-NAlfa Chemistry

Logical Relationship in Synthesis

This compound features a piperidine ring, a common scaffold in medicinal chemistry, protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions. The presence of a methylaminomethyl side chain provides a reactive site for further functionalization.

The logical workflow for the utilization of this compound in a synthetic route typically involves the following steps:

G start tert-butyl 3-(methylaminomethyl)piperidine-1-carboxylate step1 Reaction with an electrophile at the secondary amine start->step1 step2 Deprotection of the Boc group (e.g., with TFA or HCl) step1->step2 step3 Further functionalization at the piperidine nitrogen step2->step3 product Final Target Molecule step3->product

A generalized synthetic workflow.

Experimental Considerations

Detailed experimental protocols for specific reactions involving this compound are proprietary or context-dependent within a larger synthetic scheme. However, general methodologies for reactions involving Boc-protected piperidines and secondary amines are well-established in the organic chemistry literature.

Boc Deprotection:

  • Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol).

  • General Protocol: The protected compound is dissolved in the chosen solvent, and the acidic reagent is added. The reaction is typically stirred at room temperature until completion, monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The product is then isolated after removal of the solvent and purification.

N-Alkylation/Acylation:

  • Reagents: For alkylation, an alkyl halide and a non-nucleophilic base (e.g., diisopropylethylamine). For acylation, an acyl chloride or anhydride and a base.

  • General Protocol: The secondary amine of CAS 1017356-25-0 is reacted with the electrophile in an appropriate solvent. The reaction progress is monitored, and the product is isolated and purified using standard techniques like column chromatography.

Due to the nature of the available data, which is limited to chemical supplier information and database entries, a more in-depth guide on the biological activity, signaling pathways, or extensive quantitative data is not possible at this time. Researchers interested in the applications of this compound would need to consult specialized synthetic chemistry literature or patents that may utilize it as an intermediate.

References

Technical Guidance for Determining the Solubility Profile of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Overview of Solubility Assessment in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] Poor aqueous solubility can lead to low bioavailability, hindering the development of a promising drug candidate.[1][4] Therefore, a thorough understanding of a compound's solubility in various media (e.g., physiological buffers, organic solvents for formulation) is essential.

Two primary types of solubility are assessed during drug discovery:

  • Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound that remains in solution after a stock solution (typically in DMSO) is added to an aqueous buffer.[1][3][4][5][6] While rapid and suitable for early screening, it may overestimate the true solubility as it can lead to the formation of supersaturated solutions.[7]

  • Thermodynamic (or Equilibrium) Solubility: This is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[4][6][7][8] It is a more accurate and reliable measure of a compound's intrinsic solubility and is considered the gold standard.[9]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the most widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][9][10] The protocol below provides a detailed procedure for its implementation.

Materials and Equipment
  • Test Compound: tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate (solid form)

  • Solvents:

    • Purified water (e.g., Milli-Q or equivalent)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Other relevant physiological buffers (e.g., Simulated Intestinal Fluid - FeSSIF, FaSSIF)[11]

    • A range of organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps

    • Orbital shaker or vial roller system located in a temperature-controlled incubator[8]

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

    • High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) system[4][10][11]

    • pH meter

Experimental Procedure
  • Preparation of Solvent Media: Prepare all aqueous buffers and ensure their pH is accurately adjusted and recorded.

  • Addition of Excess Compound: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. It is crucial to add enough solid to ensure that a saturated solution is formed and some solid material remains undissolved at the end of the experiment.[7]

  • Equilibration: Tightly seal the vials and place them on an orbital shaker or roller system in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours.[4][6][12] It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[1][11] Care must be taken to avoid any disturbance that might cause the undissolved solid to be collected.

  • Quantification:

    • Prepare a series of calibration standards of the test compound in the same solvent used for the solubility test.

    • Accurately dilute a sample of the clear, saturated filtrate.

    • Analyze the diluted sample and the calibration standards using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.[4][10][11]

  • Data Recording: Record the solubility in mg/mL and µM. If using buffered aqueous solutions, measure and record the final pH of the saturated solution, as it may differ from the initial pH.[7]

Data Presentation

The quantitative data obtained from the solubility experiments should be organized into a clear and structured table to facilitate comparison.

Table 1: Solubility Profile of this compound

Solvent/MediumTemperature (°C)pH (Initial)pH (Final)Solubility (µg/mL)Solubility (µM)Method
Purified Water25N/AShake-Flask
PBS257.4Shake-Flask
0.1 M HCl251.0Shake-Flask
Ethanol25N/AN/AShake-Flask
Methanol25N/AN/AShake-Flask
Acetonitrile25N/AN/AShake-Flask
DMSO25N/AN/AShake-Flask

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to solvent in vial B Agitate at constant temperature (24-72h) A->B Seal vial C Centrifuge or Filter to remove undissolved solid B->C Allow to settle D Dilute saturated solution C->D Collect supernatant E Quantify concentration via HPLC or LC-MS D->E F Calculate Solubility E->F

Caption: Workflow for the Shake-Flask Solubility Assay.

Alternative Methodologies: In Silico Prediction

In addition to experimental determination, computational (in silico) methods can be used to predict the aqueous solubility of drug-like compounds.[2][13][14] These methods, which include Quantitative Structure-Property Relationship (QSPR) models and thermodynamics-based approaches, use the molecular structure of a compound to estimate its solubility.[14] While these predictive tools can be valuable for early-stage drug discovery to prioritize compounds, they are not a substitute for experimental verification.[2][13]

References

Chiral Properties of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral properties of the enantiomers of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited publicly available data directly pertaining to this specific molecule's enantiomers, this guide synthesizes information from closely related 3-substituted piperidine derivatives to propose methodologies for synthesis, chiral separation, and characterization. This document is intended to serve as a foundational resource to guide research and development efforts.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The introduction of a chiral center at the 3-position of the piperidine ring significantly expands the chemical space for interaction with biological targets. The enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. Therefore, the synthesis and characterization of enantiomerically pure compounds are critical in drug development. This guide focuses on the enantiomers of this compound, providing a framework for their study.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₄N₂O₂PubChem
Molecular Weight228.33 g/mol PubChem
IUPAC Nametert-butyl 3-(methylaminomethyl)piperidine-1-carboxylatePubChem
CAS Number1017356-25-0PubChem

Synthesis of Enantiomerically Enriched this compound

The enantioselective synthesis of 3-substituted piperidines can be approached through various strategies. Based on literature for analogous compounds, two potential routes are outlined below.

Chiral Pool Synthesis from L-Glutamic Acid

An enantiomerically pure starting material, such as L-glutamic acid, can be utilized to synthesize the desired chiral piperidine derivative. This multi-step approach ensures the stereochemistry is controlled from the outset.

Experimental Protocol (Inferred from related syntheses):

  • Esterification and Boc-Protection: L-glutamic acid is first converted to its dimethyl ester, followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group.

  • Reduction: The diester is then reduced to the corresponding diol using a reducing agent like sodium borohydride.

  • Cyclization: The diol is converted to a ditosylate, which then undergoes intramolecular cyclization upon reaction with methylamine to form the N-methylated piperidine ring.

  • Boc-Protection of Piperidine Nitrogen: The final step involves the protection of the piperidine nitrogen with a Boc group to yield the target compound.

G A L-Glutamic Acid B Dimethyl Ester Derivative A->B Esterification C N-Boc Protected Diester B->C Boc Protection D Diol C->D Reduction (NaBH4) E Ditosylate D->E Tosylation F (S)-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate E->F Cyclization with Methylamine & Boc Protection

Caption: Inferred synthetic pathway from L-glutamic acid.

Chemo-enzymatic Dearomatization of Pyridines

A chemo-enzymatic approach offers a green and efficient alternative for the synthesis of chiral piperidines. This method combines chemical synthesis with a highly selective enzymatic reaction to introduce chirality.

Experimental Protocol (Inferred from related syntheses):

  • Synthesis of a Tetrahydropyridine Precursor: A suitable pyridine derivative is chemically synthesized and then reduced to a tetrahydropyridine.

  • Enzymatic Asymmetric Reduction: The tetrahydropyridine is then subjected to an asymmetric reduction catalyzed by an ene-imine reductase enzyme, which stereoselectively introduces the chiral center at the 3-position.

  • Further Functionalization: The resulting chiral piperidine can then be further functionalized to introduce the methylaminomethyl side chain.

Chiral Separation and Analysis

For a racemic mixture of this compound, chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for both analytical and preparative scale separation of the enantiomers.

Chiral HPLC Method Development (Proposed)

Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of N-Boc protected amines. Columns like Chiralpak® IA, IB, or IC would be suitable starting points for screening.

Mobile Phase: A polar organic mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol with a basic additive like diethylamine (DEA), is a common choice for these types of compounds on polysaccharide-based CSPs.

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically suitable for this compound which lacks a strong chromophore.

Proposed Experimental Protocol:

  • Column: Chiralpak® IA (or similar polysaccharide-based column), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane/Isopropanol/DEA (e.g., 80/20/0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic compound in the mobile phase at a concentration of 1 mg/mL.

G cluster_0 Chiral HPLC System A Racemic Mixture Injection B Chiral Stationary Phase A->B C Separated Enantiomers Elution B->C D UV Detector C->D E Chromatogram D->E

Caption: Workflow for chiral HPLC separation.

Biological Activity (Hypothetical)

While no specific biological data exists for the individual enantiomers of this compound, the 3-substituted piperidine motif is known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

Potential Signaling Pathways

It is plausible that the enantiomers could exhibit differential activity at GPCRs, leading to modulation of downstream signaling cascades. For instance, one enantiomer might act as an agonist while the other is an antagonist, or they may display different potencies and efficacies.

G cluster_0 Cell Membrane Enantiomer Enantiomer GPCR GPCR Enantiomer->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Hypothetical GPCR signaling pathway.

Conclusion

This technical guide provides a foundational framework for the study of the chiral properties of this compound enantiomers. While direct experimental data for this specific molecule is scarce, the methodologies and potential biological activities outlined, based on closely related compounds, offer a rational starting point for researchers. The synthesis of enantiomerically pure forms, followed by their characterization and pharmacological evaluation, is a critical step in unlocking their full potential in drug discovery and development. Further research is warranted to elucidate the specific properties and biological functions of each enantiomer.

A Technical Guide to Boc Protecting Group Chemistry on Piperidine Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly within the realm of pharmaceutical development. Its widespread use stems from its unique stability profile—robust under a variety of basic, nucleophilic, and reductive conditions, yet readily cleaved under specific acidic protocols.[1] This orthogonality is crucial for the multi-step synthesis of complex molecules.[1] The piperidine ring, a prevalent heterocyclic scaffold in numerous approved drugs, frequently requires nitrogen protection to modulate its reactivity and prevent unwanted side reactions during synthetic transformations. The Boc group serves as one of the most effective and commonly employed protecting groups for the piperidine nitrogen.

This guide provides an in-depth examination of the core principles, experimental methodologies, and mechanistic pathways associated with the Boc protection and deprotection of piperidine rings.

The Chemistry of Boc Protection

The protection of the secondary amine of a piperidine ring as a tert-butyl carbamate is a fundamental transformation that decreases the nucleophilicity and basicity of the nitrogen atom. This is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate ((Boc)₂O).

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[2][3] This forms a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide and tert-butoxide, which deprotonates the newly formed carbamate to yield the final N-Boc-piperidine product.[2][3]

Caption: Mechanism of Boc protection on a piperidine ring.
Quantitative Data for Boc Protection

The choice of solvent, base, and temperature can influence the efficiency of the Boc protection reaction. The following table summarizes various conditions reported for the N-protection of piperidine and its derivatives.

SubstrateReagent/CatalystSolventTimeTemp (°C)Yield (%)
Piperidine(Boc)₂OTetrahydrofuran (THF)OvernightRoom Temp89
4-Piperidyl urea(Boc)₂O / TriethylamineWater8-10 h20-25~95 (crude)
3-Hydroxypiperidine(Boc)₂O / Sodium Carbonate50% Ethanol2 hRoom Temp94
Pyrrolidine(Boc)₂O / TriethylamineDichloromethane (DCM)1 h0 to RT100
Experimental Protocol: Synthesis of tert-butyl piperidine-1-carboxylate

This protocol describes a standard procedure for the Boc protection of piperidine using di-tert-butyl dicarbonate.[4]

Materials:

  • 1,2,3,6-Tetrahydropyridine (or Piperidine)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 0.1 N aqueous Hydrochloric Acid (HCl)

  • tert-butyl methyl ether (TBME)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Dissolve di-tert-butyl dicarbonate (1.0 equiv) in dry THF (e.g., 10 mL for 10.0 mmol) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[4]

  • Add the piperidine derivative (1.5 equiv) dropwise to the stirred solution.[4]

  • Remove the ice bath and allow the solution to warm to room temperature, stirring overnight.[4]

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (e.g., 10 mL).[4]

  • Extract the aqueous mixture with TBME (3 x 25 mL).[4]

  • Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl (3 x 100 mL) and saturated aqueous NaHCO₃ solution (1 x 50 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected piperidine, often as a colorless oil.[4]

The Chemistry of Boc Deprotection

The removal of the Boc group is a critical step to liberate the piperidine nitrogen for subsequent reactions. This is most commonly achieved under acidic conditions.[2][5] The acid-lability of the Boc group is a key feature, allowing for its selective removal in the presence of other protecting groups like Fmoc or Cbz.[1]

Mechanism of Boc Deprotection

The deprotection is an acid-catalyzed elimination reaction.

  • Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate, making it more electrophilic.[2][6]

  • C-O Bond Cleavage: The C-O bond of the tert-butyl group cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.[2][6]

  • Decarboxylation: The resulting carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the deprotected piperidine amine, which is typically protonated by the acid in the medium.[2][6]

A subsequent basic work-up is required to isolate the neutral free amine.

Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocPiperidine N-Boc-Piperidine Acid H⁺ (e.g., TFA) Protonated Protonated Carbamate BocPiperidine->Protonated Protonation CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Loss of t-Bu⁺ tBuCation t-Butyl Cation Piperidinium Piperidinium Salt CarbamicAcid->Piperidinium Decarboxylation CO2 CO₂ Isobutene Isobutene tBuCation->Isobutene Elimination

Caption: Acid-catalyzed deprotection mechanism of N-Boc-piperidine.
Quantitative Data for Boc Deprotection

Various acidic reagents can be employed for Boc removal, with the choice often depending on the sensitivity of other functional groups in the molecule.

SubstrateReagentSolventTimeTemp (°C)Yield (%)
N-Boc PiperidineHCl (gas)Solvent-Free1 hRoom Temp>99
N-Boc Piperazine4M HCl in DioxaneDioxane1-3 hRoom TempHigh
N-Boc PiperazineTFA (5-10 equiv)Dichloromethane (DCM)1-4 h0 to RT>90
N-Boc Aliphatic AminesCholine chloride/p-TSADeep Eutectic Solvent15 minRoom Temp~99

Note: The tert-butyl cation generated during deprotection can alkylate nucleophilic residues (e.g., electron-rich aromatic rings). The use of scavengers like anisole or thioanisole may be necessary to prevent these side reactions.[7][8]

Experimental Protocol: Deprotection using TFA in DCM

This protocol is a standard and highly effective method for N-Boc deprotection.[9][10]

Materials:

  • N-Boc protected piperidine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 equiv) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask.[9]

  • Cool the solution to 0 °C using an ice bath.[9]

  • Slowly add TFA (5-10 equiv) to the stirred solution.[9]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[9]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[9]

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic.[9]

  • Extract the aqueous layer with DCM (3x).[9]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the success of Boc protection and deprotection.

  • ¹H NMR: The nine protons of the tert-butyl group of the Boc protector appear as a characteristic sharp singlet in the upfield region of the spectrum, typically around 1.4-1.5 ppm .[11][12] The piperidine ring protons attached to the nitrogen (positions 2 and 6) often show a broad signal around 3.3-3.7 ppm .[11][12] Upon deprotection, the large singlet at ~1.4 ppm disappears completely.

  • ¹³C NMR: The quaternary carbon of the tert-butyl group appears around 79-80 ppm , while the methyl carbons are observed near 28.5 ppm .[13][14] The carbonyl carbon of the carbamate is typically found around 155 ppm . These signals are absent in the spectrum of the deprotected amine.

General Synthetic Workflow

The use of a protecting group like Boc enables a logical workflow for complex syntheses involving piperidine scaffolds. An intermediate can be protected, subjected to various chemical transformations that would otherwise be incompatible with a free amine, and finally deprotected to reveal the desired product.

Synthetic Workflow Start Piperidine Derivative Protection Boc Protection ((Boc)₂O) Start->Protection Protected N-Boc-Piperidine Intermediate Protection->Protected Reaction Further Synthesis Step(s) (e.g., Coupling, Alkylation) Protected->Reaction Deprotection Boc Deprotection (TFA or HCl) Reaction->Deprotection Final Final Product Deprotection->Final

Caption: General workflow for synthesis using a Boc protecting group.

References

Technical Guide: Safety and Handling of tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections detail its hazardous properties, recommended handling procedures, and emergency protocols. The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for laboratory and drug development personnel.

Chemical Identification and Physicochemical Properties

This compound is a piperidine derivative used in the synthesis of various active pharmaceutical ingredients.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol [1]
CAS Number 1017356-25-0[1][2]
Appearance Solid[1]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its oral toxicity, and skin and eye irritation potential.

GHS Classification [2]

Hazard ClassCategory
Acute Toxicity, Oral4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation1
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation3

GHS Label Elements

PictogramSignal WordHazard Statements
alt text
alt text
Danger H302: Harmful if swallowed[2]. H315: Causes skin irritation[2]. H318: Causes serious eye damage[2]. H335: May cause respiratory irritation[2].

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk of exposure and ensure the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

Handling Procedures

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapor.

  • Wash hands thoroughly after handling.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

Storage Conditions

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, immediate action is necessary.

Exposure RouteFirst-Aid Instructions
Ingestion If swallowed, call a poison center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.
Skin Contact Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
Eye Contact Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.
Inhalation Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the following are summaries of standard OECD guidelines used to determine the GHS classifications for such a compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.[3]

Principle: The test involves a stepwise procedure with the use of a small number of animals per step.[3] The substance is administered orally to a group of animals at one of the defined dose levels.[3] The absence or presence of compound-related mortality in a step determines the next step, i.e., whether to dose at a higher or lower level.[3]

Methodology:

  • Animal Selection: Healthy, young adult rodents of a single sex (typically females as they are often slightly more sensitive) are used.[4]

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[4]

  • Endpoint: The test allows for the classification of the substance into one of the GHS categories based on the observed mortality at different dose levels.[1]

Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro test method is used to predict the skin irritation potential of a chemical.[5]

Principle: The test uses a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[6] The test substance is applied topically to the RhE tissue. Cell viability is then measured to determine the extent of damage caused by the substance.[6]

Methodology:

  • Tissue Exposure: The test chemical is applied to the surface of the RhE tissue for a defined period (e.g., 60 minutes).[7]

  • Post-Exposure Incubation: After exposure, the tissue is rinsed and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.[6]

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay.[6] The amount of formazan produced is proportional to the number of viable cells.

  • Endpoint: A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[6]

Serious Eye Damage - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test is used to assess the potential of a substance to cause serious eye damage or irritation.[8]

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.[9] The eyes are then examined for any lesions of the cornea, iris, and conjunctiva at specific intervals.[9]

Methodology:

  • Animal Selection: Healthy, adult albino rabbits are typically used.

  • Dose Administration: A small amount of the test substance (liquid or solid) is instilled into the conjunctival sac of one eye.[8]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[8] The severity of ocular lesions is scored.

  • Endpoint: The substance is classified based on the severity and reversibility of the eye lesions observed.[8]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research and development setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Weighing Weigh Compound in Vented Enclosure Ventilation->Weighing Reaction Perform Reaction in Fume Hood Weighing->Reaction Spill Spill Response Weighing->Spill Decontamination Decontaminate Work Area Reaction->Decontamination Exposure Exposure Response Reaction->Exposure WasteDisposal Dispose of Waste in Designated Containers Decontamination->WasteDisposal HandWashing Wash Hands Thoroughly WasteDisposal->HandWashing

Caption: A workflow for the safe handling of this compound.

This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any new or modified procedure involving this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Application Notes and Protocols: Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate as a key building block in synthetic and medicinal chemistry. The unique structural features of this piperidine derivative, including the Boc-protected ring nitrogen and the secondary methylamino side chain, make it a versatile intermediate for the construction of complex molecular architectures, particularly in the development of novel therapeutics.

Overview of Applications

This compound is a valuable heterocyclic building block primarily utilized in the synthesis of pharmaceutical compounds. Its structure is particularly suited for the development of antagonists for G-protein coupled receptors (GPCRs), such as the neurokinin-3 (NK3) receptor. The piperidine scaffold is a common motif in centrally acting drugs, and the functional groups on this building block allow for diverse chemical modifications.

One of the most notable applications is in the synthesis of potent and selective neurokinin-3 (NK3) receptor antagonists . The NK3 receptor, part of the tachykinin receptor family, is implicated in a variety of physiological processes, and its modulation is a therapeutic target for conditions such as schizophrenia, substance abuse, and menopausal hot flashes. The building block provides a key fragment for molecules like Osanetant (SR142801), a pioneering non-peptide NK3 receptor antagonist.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
CAS Number 392331-89-4
Appearance Colorless to pale yellow oil
Boiling Point Approx. 285.5 °C at 760 mmHg
Solubility Soluble in most organic solvents (DCM, THF, MeOH)

Key Synthetic Transformations and Protocols

The primary utility of this compound stems from the reactivity of its secondary amine, which can readily participate in various coupling reactions. The Boc-protecting group on the piperidine nitrogen ensures regioselectivity in these transformations and can be easily removed under acidic conditions in a later synthetic step if required.

Reductive Amination

The secondary amine of the building block can be alkylated via reductive amination with an appropriate aldehyde or ketone. This reaction is a cornerstone for introducing diversity and building complexity.

Protocol: General Procedure for Reductive Amination

  • Imine Formation: Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a mild acid catalyst, like acetic acid (0.1 eq), if necessary. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Representative Reaction Data:

Aldehyde/KetoneReducing AgentSolventTime (h)Yield (%)
3-PhenylpropanalNaBH(OAc)₃DCE485
CyclohexanoneNaBH(OAc)₃DCM678
Amide Coupling

The secondary amine can be acylated with carboxylic acids to form amide bonds, a common linkage in many pharmaceutical agents.

Protocol: General Procedure for Amide Coupling

  • Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DCM or dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activator like 1-hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amine Addition: Add this compound (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the resulting amide by flash column chromatography.

Representative Reaction Data:

Carboxylic AcidCoupling ReagentsSolventTime (h)Yield (%)
Benzoic AcidEDC, HOBt, DIPEADMF1692
4-Chlorophenylacetic acidHATU, DIPEADCM1288

Application in the Synthesis of Neurokinin-3 (NK3) Receptor Antagonists

A significant application of this building block is in the synthesis of NK3 receptor antagonists. The general structure of many of these antagonists features a central piperidine ring. The following workflow illustrates a generalized synthetic approach to a key intermediate for such antagonists.

G A This compound C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Aldehyde/Ketone B->C D Boc-protected Intermediate C->D Alkylation E Acidic Deprotection (e.g., TFA or HCl) D->E Boc Removal F Final Piperidine Intermediate E->F

Caption: Synthetic workflow for a key piperidine intermediate.

Biological Context: The Neurokinin-3 Receptor Signaling Pathway

The final products synthesized using this building block often target the NK3 receptor. Understanding the downstream signaling cascade is crucial for drug development professionals. The NK3 receptor is a Gq/11 protein-coupled receptor. Upon binding of its endogenous ligand, Neurokinin B (NKB), the receptor undergoes a conformational change, activating the Gq/11 protein. This initiates a signaling cascade as illustrated below.

G NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R binds Gq Gq/11 Protein NK3R->Gq activates PLCb Phospholipase C-β (PLCβ) Gq->PLCb activates PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C (PKC) Activation DAG->PKC activates Ca Ca²⁺ Release ER->Ca leads to CellularResponse Downstream Cellular Responses (e.g., Neuronal Excitation) Ca->CellularResponse PKC->CellularResponse Antagonist NK3 Receptor Antagonist (e.g., Osanetant) Antagonist->NK3R blocks

Caption: Simplified NK3 receptor signaling pathway.

Biological Activity of a Representative NK3 Receptor Antagonist

The following table summarizes the in vitro binding affinity of Osanetant (SR142801), an NK3 receptor antagonist whose synthesis can be envisioned using a similar piperidine building block.

CompoundTargetAssay TypeSpeciesKi (nM)pA₂
Osanetant (SR142801)NK3 ReceptorRadioligand BindingHuman0.21-
Osanetant (SR142801)NK3 ReceptorRadioligand BindingGuinea Pig0.11-
Osanetant (SR142801)NK3 ReceptorFunctional AssayGuinea Pig-9.4

Data sourced from publicly available literature.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex piperidine-containing molecules. Its application in the development of NK3 receptor antagonists highlights its importance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a foundation for researchers to utilize this building block in their synthetic endeavors.

Synthetic Protocols for Coupling Reactions with 1-Boc-3-(methylaminomethyl)piperidine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various coupling reactions involving 1-Boc-3-(methylaminomethyl)piperidine, a versatile building block in medicinal chemistry and organic synthesis. The secondary amine functionality of this reagent, coupled with the Boc-protected piperidine ring, allows for its incorporation into a wide array of molecular scaffolds through common yet powerful synthetic transformations.

Introduction

1-Boc-3-(methylaminomethyl)piperidine is a valuable synthetic intermediate widely utilized in the development of pharmaceutical agents and other complex organic molecules. The presence of a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen enhances its stability and allows for selective reactions at the secondary methylamino group. This bifunctional nature makes it an ideal candidate for introduction into molecules via coupling reactions such as amide bond formation, reductive amination, Buchwald-Hartwig amination, and urea formation. These reactions are fundamental in drug discovery for the construction of diverse compound libraries and the synthesis of target molecules with potential therapeutic activity.

Data Presentation: Illustrative Reaction Conditions and Yields

The following table summarizes typical conditions for various coupling reactions. It is important to note that these are representative examples, and optimization of reaction parameters may be necessary for specific substrates when using 1-Boc-3-(methylaminomethyl)piperidine to achieve optimal yields.

Coupling ReactionCoupling Partner ExampleCatalyst/ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Amide Bond Formation Benzoic AcidHATUDIPEADMFRoom Temp.2-685-98
Acetic AnhydridePyridinePyridineDCM0 to Room Temp.1-390-99
Reductive Amination BenzaldehydeNaBH(OAc)₃Acetic Acid (cat.)DCERoom Temp.12-2480-95
CyclohexanoneNaBH₃CNAcetic Acid (cat.)MeOHRoom Temp.12-2475-90
Buchwald-Hartwig Amination 4-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene80-11012-2480-95
2-ChloropyridinePd(OAc)₂ / SPhosK₂CO₃Dioxane10018-2470-90
Urea Formation Phenyl isocyanate--DCM0 to Room Temp.1-490-99
Boc-protected amine / Tf₂O2-Chloropyridine2-ChloropyridineDCM0 to Room Temp.2-685-95

Mandatory Visualizations

coupling_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Work-up & Purification start_amine 1-Boc-3-(methylaminomethyl)piperidine dissolve Dissolve reactants in appropriate solvent start_amine->dissolve start_partner Coupling Partner (e.g., Carboxylic Acid, Aryl Halide) start_partner->dissolve add_reagents Add catalyst, base, and other reagents dissolve->add_reagents react Stir at specified temperature and time add_reagents->react quench Quench reaction react->quench extract Aqueous extraction quench->extract purify Column chromatography extract->purify end_product Purified Coupled Product purify->end_product

General workflow for a coupling reaction.

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination R₂NH (Amine) reductive_elimination_complex Reductive Elimination Precursor amine_coordination->reductive_elimination_complex - HX (Base) reductive_elimination_complex->pd0 Reductive Elimination product Ar-NR₂ (Product)

Catalytic cycle of the Buchwald-Hartwig amination.

coupling_decision_tree start Desired Bond Type? amide_bond Amide Bond (C(O)-N) start->amide_bond cn_single_bond C-N Single Bond start->cn_single_bond urea_bond Urea (N-C(O)-N) start->urea_bond amide_coupling Amide Coupling amide_bond->amide_coupling with Carboxylic Acid or derivative reductive_amination Reductive Amination cn_single_bond->reductive_amination with Aldehyde or Ketone buchwald_hartwig Buchwald-Hartwig Amination cn_single_bond->buchwald_hartwig with Aryl/Vinyl Halide urea_formation Urea Formation urea_bond->urea_formation with Isocyanate or Amine + CO source

Decision tree for selecting a coupling reaction.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on established methods for similar substrates. Researchers should consider small-scale trials to optimize conditions such as stoichiometry, temperature, reaction time, and catalyst/reagent loading for their specific application with 1-Boc-3-(methylaminomethyl)piperidine.

Protocol 1: Amide Bond Formation using HATU

This protocol describes the formation of an amide bond between 1-Boc-3-(methylaminomethyl)piperidine and a carboxylic acid using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • 1-Boc-3-(methylaminomethyl)piperidine

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 1-Boc-3-(methylaminomethyl)piperidine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the coupling of 1-Boc-3-(methylaminomethyl)piperidine with an aldehyde via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃).

Materials:

  • 1-Boc-3-(methylaminomethyl)piperidine

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • To a round-bottom flask, add 1-Boc-3-(methylaminomethyl)piperidine (1.0 eq) and the aldehyde (1.1 eq).

  • Dissolve the reactants in anhydrous DCE.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Buchwald-Hartwig Amination with an Aryl Halide

This protocol describes the palladium-catalyzed cross-coupling of 1-Boc-3-(methylaminomethyl)piperidine with an aryl halide.

Materials:

  • 1-Boc-3-(methylaminomethyl)piperidine

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos or SPhos)

  • Strong base (e.g., sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (glovebox or Schlenk line)

  • Oil bath for heating

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%), phosphine ligand (e.g., 2-10 mol%), and base (1.5-2.0 eq) to a Schlenk tube.

  • Add the aryl halide (1.0 eq) and 1-Boc-3-(methylaminomethyl)piperidine (1.2 eq).

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Urea Formation with an Isocyanate

This protocol outlines the synthesis of a urea derivative from 1-Boc-3-(methylaminomethyl)piperidine and an isocyanate.

Materials:

  • 1-Boc-3-(methylaminomethyl)piperidine

  • Isocyanate of interest (e.g., phenyl isocyanate)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography (if necessary)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup

  • Rotary evaporator

Procedure:

  • Dissolve 1-Boc-3-(methylaminomethyl)piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the isocyanate (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction for the consumption of starting materials by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product is often of high purity. If necessary, purify by silica gel column chromatography.

Revolutionizing Pharmaceutical Synthesis: Innovations in the Manufacture of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

The relentless pursuit of novel therapeutic agents has driven significant advancements in synthetic organic chemistry. This report details cutting-edge applications in the synthesis of two pivotal antiviral compounds, Molnupiravir and Nirmatrelvir, showcasing the power of biocatalysis and streamlined chemical processes to enhance efficiency, yield, and sustainability in pharmaceutical manufacturing.

The global health landscape has underscored the critical need for rapid and scalable production of effective antiviral medications. In response, researchers and pharmaceutical companies have pioneered innovative synthetic strategies that depart from traditional, often lengthy and less efficient, manufacturing processes. These modern approaches not only accelerate the availability of life-saving drugs but also align with the principles of green chemistry by minimizing waste and hazardous reagent use.[1][2][3][4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes, experimental protocols, and visual representations of these groundbreaking synthetic methodologies.

Molnupiravir: A Tale of Two Syntheses - Biocatalysis vs. One-Pot Chemical Approach

Molnupiravir, an oral antiviral agent effective against SARS-CoV-2, works by inducing errors in the viral RNA replication process, a mechanism known as viral error catastrophe.[5][6][7] Its synthesis has been a focal point of process optimization, leading to the development of highly efficient enzymatic and one-pot chemical routes that significantly improve upon earlier methods.

Biocatalytic Synthesis of Molnupiravir

Researchers at Merck and Codexis developed a novel three-step biocatalytic synthesis of Molnupiravir starting from ribose.[5][6] This innovative approach utilizes engineered enzymes to achieve a 70% shorter synthetic route with a seven-fold higher overall yield compared to the original synthesis.[5][6] The key to this process is the use of in vitro evolution to enhance the activity of bacterial enzymes responsible for a critical step in the synthesis.[5][6]

Quantitative Data Summary: Biocatalytic vs. Original Molnupiravir Synthesis

ParameterOriginal Synthesis RouteBiocatalytic Synthesis Route
Starting Material Uridine[8]Ribose[5][6]
Number of Steps 5[8]3[5][6]
Overall Yield ~17% (maximum)[8]Significantly higher (seven-fold increase)[5][6]
Key Technology Traditional chemical synthesisEngineered enzymes, in vitro evolution[5][6]

Experimental Protocol: Key Biocatalytic Step (Conceptual)

Note: Specific enzyme names and detailed proprietary conditions are often not fully disclosed in public literature. This protocol is a generalized representation based on available information.

  • Enzyme Preparation: The engineered bacterial enzyme is produced via fermentation and purified.

  • Reaction Setup: A buffered aqueous solution is prepared containing ribose as the starting material, the engineered enzyme, and necessary co-factors.

  • Reaction Conditions: The mixture is incubated at a controlled temperature and pH to ensure optimal enzyme activity.

  • Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material to the desired intermediate.

  • Work-up and Purification: Once the reaction is complete, the enzyme is denatured and removed. The product is then extracted and purified using standard chromatographic techniques.

One-Pot Two-Step Chemical Synthesis of Molnupiravir

An alternative, highly efficient chemical synthesis of Molnupiravir has been developed, offering a concise one-pot, two-step approach starting from uridine.[7] This method achieves an impressive overall yield of up to 68% and produces Molnupiravir with a purity of over 99% as determined by HPLC.[7] The process is designed to be chromatography-free, a significant advantage for large-scale manufacturing.[7]

Quantitative Data Summary: One-Pot Chemical Synthesis of Molnupiravir

ParameterValue
Starting Material Uridine[7]
Number of Steps 2 (in one pot)[7]
Overall Yield Up to 68%[7]
Purity >99% (by HPLC)[7]
Purification Recrystallization (chromatography-free)[7]

Experimental Protocol: One-Pot Synthesis of Molnupiravir

This protocol is based on the published procedure and is intended for informational purposes only.

  • Step 1: Oxyamination:

    • To a reactor, add the protected uridine derivative (1.0 equivalent), hexamethyldisilazane (HMDS, 8.0 equivalents), and imidazole (0.5 equivalents).[7]

    • Stir the mixture at 80 °C.[7]

    • After complete solubilization, add potassium bisulfate (KHSO₄, 2.5 equivalents) and hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄, 4.5 equivalents).[7]

    • Maintain the reaction for 2 hours.[7]

  • Step 2: Deprotection:

    • To the same reactor, add 85% formic acid (20 volumes).[7]

    • Stir for 30 minutes.[7]

    • Neutralize the reaction mixture with a solution of sodium carbonate (Na₂CO₃) to a pH of approximately 7-8.[7]

    • Extract the product with ethyl acetate.[7]

    • Remove the solvent under reduced pressure.[7]

    • Recrystallize the solid product from a mixture of ethyl acetate and acetonitrile to yield pure Molnupiravir.[7]

Visualizations: Molnupiravir Synthesis and Mechanism

Molnupiravir_Synthesis_Workflow cluster_biocatalytic Biocatalytic Route cluster_onepot One-Pot Chemical Route Ribose Ribose Intermediate1_B Intermediate 1 Ribose->Intermediate1_B Chemical Step Intermediate2_B Intermediate 2 Intermediate1_B->Intermediate2_B Engineered Enzyme Molnupiravir_B Molnupiravir Intermediate2_B->Molnupiravir_B Chemical Step Uridine Uridine Intermediate_OP Protected Intermediate Uridine->Intermediate_OP Protection Molnupiravir_OP Molnupiravir Intermediate_OP->Molnupiravir_OP One-Pot Oxyamination & Deprotection

Caption: Comparative workflows for the synthesis of Molnupiravir.

Molnupiravir_Mechanism Molnupiravir Molnupiravir (Prodrug) Active_Form β-D-N4-hydroxycytidine (NHC) Triphosphate Molnupiravir->Active_Form Metabolism in vivo RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Form->RdRp Incorporated by Viral_RNA Viral RNA Replication RdRp->Viral_RNA Mutated_RNA Mutated Viral RNA RdRp->Mutated_RNA Causes errors Error_Catastrophe Viral Error Catastrophe & Inhibition of Replication Mutated_RNA->Error_Catastrophe

Caption: Mechanism of action of Molnupiravir.

Nirmatrelvir (Paxlovid): Streamlining a Complex Synthesis

Nirmatrelvir is the active component of Paxlovid, an oral protease inhibitor used for the treatment of COVID-19.[9][10] It functions by inhibiting the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme crucial for viral replication.[9][10] The synthesis of this complex molecule has been the subject of intense research to develop more efficient and sustainable manufacturing processes.

One-Pot Synthesis of Nirmatrelvir

A significant advancement in the synthesis of Nirmatrelvir is the development of a one-pot process that dramatically simplifies the manufacturing route.[11] This method utilizes the commercially available and environmentally benign coupling reagent, T3P, and achieves an overall yield of 64% for the targeted material, isolated as its MTBE solvate.[11] This approach is a considerable improvement over earlier multi-step syntheses.

Quantitative Data Summary: One-Pot Nirmatrelvir Synthesis

ParameterValue
Key Reagent T3P (coupling agent)[11]
Number of Steps 3 (in one pot)[11]
Overall Yield 64% (as MTBE solvate)[11]
Key Advantage Use of a green coupling reagent, reduced number of steps[11]

Experimental Protocol: One-Pot Synthesis of Nirmatrelvir (Conceptual)

This protocol is a conceptual representation based on the published one-pot synthesis.

  • Amide Coupling 1: The initial carboxylic acid is activated with T3P in the presence of a base at low temperature. The bicyclic proline sodium salt is then added to form the first amide bond.[11]

  • In-situ Hydrolysis: The resulting intermediate is hydrolyzed in the same pot to reveal a new carboxylic acid.

  • Amide Coupling 2: The newly formed carboxylic acid is then coupled with the aminonitrile hydrochloride, again using T3P as the coupling agent, to form the final Nirmatrelvir molecule.[11]

  • Isolation: The product is isolated as its MTBE solvate by precipitation.[11]

Visualizations: Nirmatrelvir Synthesis and Mechanism

Nirmatrelvir_Synthesis_Workflow cluster_onepot One-Pot Synthesis Carboxylic_Acid_1 Carboxylic Acid 1 Intermediate_1 Amide Intermediate Carboxylic_Acid_1->Intermediate_1 T3P Coupling Bicyclic_Proline Bicyclic Proline Derivative Bicyclic_Proline->Intermediate_1 Carboxylic_Acid_2 Carboxylic Acid 2 Intermediate_1->Carboxylic_Acid_2 In-situ Hydrolysis Nirmatrelvir Nirmatrelvir Carboxylic_Acid_2->Nirmatrelvir T3P Coupling Aminonitrile Aminonitrile Hydrochloride Aminonitrile->Nirmatrelvir

Caption: Workflow for the one-pot synthesis of Nirmatrelvir.

Nirmatrelvir_Mechanism Nirmatrelvir Nirmatrelvir Mpro SARS-CoV-2 Main Protease (Mpro) Nirmatrelvir->Mpro Inhibits Viral_Replication Viral Replication Nirmatrelvir->Viral_Replication Blocks Polyproteins Viral Polyproteins Mpro->Polyproteins Cleaves Functional_Proteins Functional Viral Proteins Polyproteins->Functional_Proteins Leads to Functional_Proteins->Viral_Replication

Caption: Mechanism of action of Nirmatrelvir.

Conclusion

The synthetic advancements for Molnupiravir and Nirmatrelvir exemplify a paradigm shift in pharmaceutical manufacturing. The adoption of biocatalysis and the development of highly optimized, convergent one-pot syntheses offer significant advantages in terms of efficiency, yield, and sustainability. These innovative approaches not only ensure a more robust and scalable supply of critical medicines but also provide a blueprint for the future of drug development, where green chemistry principles and cutting-edge technologies converge to address global health challenges. The detailed protocols and visual workflows presented herein offer valuable insights for researchers and professionals dedicated to the art and science of pharmaceutical synthesis.

References

Application Notes and Protocols for N-Boc Deprotection of 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of N-Boc Deprotection in Piperidine Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. In the multi-step synthesis of complex piperidine-containing compounds, the use of protecting groups is indispensable for masking reactive functionalities and enabling selective transformations. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for the piperidine nitrogen due to its stability under a broad range of reaction conditions and its facile, acid-labile removal.[1][2]

The deprotection of the N-Boc group is a pivotal step, often preceding further functionalization or the final API (Active Pharmaceutical Ingredient). For 3-substituted piperidines, the nature of the substituent at the C3 position introduces an additional layer of complexity. The electronic and steric properties of this substituent can significantly influence the lability of the Boc group and the propensity for side reactions during its cleavage. Therefore, a careful and informed selection of the deprotection method is paramount to ensure high yields, purity, and overall success of the synthetic route.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of common and alternative methods for the N-Boc deprotection of 3-substituted piperidines. We will delve into the mechanistic underpinnings of these methods, present detailed, field-proven protocols, and offer a comparative analysis to aid in the selection of the optimal strategy for your specific substrate.

Mechanism of Acid-Mediated N-Boc Deprotection

The cleavage of the N-Boc group is most commonly achieved under acidic conditions. The generally accepted mechanism involves a four-step process, as illustrated below. Understanding this mechanism is crucial for troubleshooting and optimizing deprotection reactions.

The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial step renders the carbamate more susceptible to cleavage. The protonated intermediate then collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas. The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.

N-Boc Deprotection Mechanism cluster_0 Mechanism of Acidic N-Boc Deprotection N-Boc_Piperidine N-Boc-3-R-Piperidine Protonation Protonation of Carbonyl Oxygen N-Boc_Piperidine->Protonation + H⁺ Protonated_Intermediate Protonated Carbamate Protonation->Protonated_Intermediate Cleavage Formation of tert-butyl cation and Carbamic Acid Protonated_Intermediate->Cleavage tert_butyl_cation tert-butyl cation Cleavage->tert_butyl_cation Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation CO2 CO₂ Decarboxylation->CO2 Deprotected_Amine 3-R-Piperidine Decarboxylation->Deprotected_Amine Protonation_Amine Protonation of Amine Deprotected_Amine->Protonation_Amine + H⁺ Ammonium_Salt 3-R-Piperidinium Salt Protonation_Amine->Ammonium_Salt Acid H⁺ (e.g., TFA, HCl)

Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.

A critical consequence of this mechanism is the generation of a reactive tert-butyl cation. This electrophilic species can be trapped by nucleophiles present in the reaction mixture, leading to unwanted side products. The choice of solvent and the addition of "scavengers" are often employed to mitigate these side reactions.

Standard Deprotection Protocols: The Workhorses of Amine Synthesis

The most prevalent methods for N-Boc deprotection utilize strong acids, primarily Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). The choice between these two reagents often depends on the substrate's sensitivity to the acidic conditions, the desired salt form of the product, and practical considerations such as solvent compatibility and work-up procedures.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA is a highly effective reagent for Boc deprotection, often used in a mixture with a chlorinated solvent like DCM.[3] This method is generally fast and efficient at room temperature.

Rationale for Experimental Choices:

  • TFA: A strong acid that readily protonates the Boc group, initiating cleavage. Its volatility facilitates removal during work-up.

  • DCM: An inert solvent that provides good solubility for a wide range of substrates.

  • 0°C Initial Temperature: Helps to control any potential exotherm upon addition of the strong acid.

  • Room Temperature Reaction: Sufficient for most substrates to achieve complete deprotection within a reasonable timeframe.

  • Aqueous Bicarbonate Wash: Neutralizes the excess TFA, allowing for the isolation of the free amine.

Detailed Experimental Protocol:

  • Dissolve the N-Boc-3-substituted piperidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (2-10 eq) dropwise to the stirred solution. A common and effective mixture is 1:1 (v/v) TFA:DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate) and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the deprotected 3-substituted piperidine.

Method 2: Hydrochloric Acid (HCl) in Dioxane or Methanol

Using a solution of HCl in an organic solvent is another widely adopted method for N-Boc deprotection.[1][3] This approach is particularly advantageous when the final product is desired as a stable and often crystalline hydrochloride salt, which can simplify purification.[4]

Rationale for Experimental Choices:

  • HCl in Dioxane/Methanol: Provides a convenient and anhydrous source of strong acid. The choice of solvent can influence reaction rates and product isolation.

  • Room Temperature Reaction: Generally sufficient for complete deprotection.

  • Precipitation of HCl Salt: The hydrochloride salt of the deprotected amine often precipitates from the reaction mixture, providing a simple method of isolation by filtration.

Detailed Experimental Protocol:

  • Dissolve the N-Boc-3-substituted piperidine (1.0 eq) in a minimal amount of a suitable solvent such as methanol, ethyl acetate, or dioxane in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add a solution of 4M HCl in dioxane (3-10 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. The formation of a precipitate (the hydrochloride salt) is often observed.

  • Upon completion, if a precipitate has formed, it can be collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum.

  • Alternatively, the reaction mixture can be concentrated under reduced pressure. The resulting residue can then be triturated with diethyl ether to induce precipitation of the hydrochloride salt, which is then collected by filtration.

Alternative and Milder Deprotection Strategies

While TFA and HCl are highly effective, their strong acidity can be detrimental to substrates containing other acid-sensitive functional groups (e.g., acetals, ketals, some esters, or other acid-labile protecting groups).[5] In such cases, milder or alternative deprotection methods are required.

Method 3: Oxalyl Chloride in Methanol

A recently reported mild method for N-Boc deprotection involves the use of oxalyl chloride in methanol. This system is thought to generate HCl in situ but may also involve a more complex mechanism.[6] It has been shown to be effective for a variety of substrates, including those with acid-sensitive functionalities.[6]

Detailed Experimental Protocol:

  • Dissolve the N-Boc-3-substituted piperidine (1.0 eq) in methanol (5-10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Add oxalyl chloride (2.0-3.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to afford the hydrochloride salt of the deprotected piperidine.

Method 4: Thermal Deprotection

In the absence of any acidic reagents, the N-Boc group can be cleaved thermally. This method is particularly useful for substrates that are sensitive to both strong acids and bases. The reaction is typically carried out by heating the substrate in a high-boiling point solvent.

Detailed Experimental Protocol:

  • Suspend the N-Boc-3-substituted piperidine (1.0 eq) in a suitable high-boiling solvent such as water, toluene, or dioxane.

  • Heat the mixture to reflux (100-150°C) and maintain for the required time (can range from 1 to 24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product is soluble, extract it with a suitable organic solvent. If the product precipitates upon cooling, it can be isolated by filtration.

  • Purify the product as necessary.

Comparative Analysis of Deprotection Methods

The selection of an appropriate N-Boc deprotection method is a critical decision in the synthetic planning for 3-substituted piperidines. The table below provides a comparative summary of the key parameters for the methods described.

Method Reagents Solvent Temp. Time Advantages Disadvantages Ideal for Substrates with:
TFA/DCM Trifluoroacetic AcidDichloromethane0°C to RT0.5 - 4 hFast, reliable, volatile byproductsHarshly acidic, potential for side reactions, TFA salts can be oilyRobust functional groups
HCl/Dioxane Hydrochloric AcidDioxane, MeOH, EtOAcRT1 - 4 hForms crystalline HCl salts, readily availableStrongly acidic, potential for side reactionsDesire for a crystalline salt
Oxalyl Chloride Oxalyl ChlorideMethanol0°C to RT1 - 4 hMild conditions, good for some acid-sensitive groupsReagent is moisture-sensitive and corrosiveAcid-sensitive functionalities
Thermal NoneWater, Toluene, Dioxane100-150°C1 - 24 hNeutral conditions, avoids acidic reagentsHigh temperatures can degrade sensitive substrates, can be slowAcid- and base-sensitive groups

Troubleshooting and Considerations for 3-Substituted Piperidines

The substituent at the 3-position of the piperidine ring can have a significant impact on the ease and outcome of the N-Boc deprotection.

  • Electron-withdrawing groups (e.g., esters, ketones, nitro groups) can decrease the electron density on the piperidine nitrogen, potentially making the Boc group slightly more stable and requiring longer reaction times or stronger acidic conditions for cleavage.

  • Electron-donating groups (e.g., alkyl, alkoxy groups) may facilitate the deprotection by increasing the electron density on the nitrogen.

  • Bulky substituents can sterically hinder the approach of the acid to the Boc group, potentially slowing down the reaction. In such cases, longer reaction times or elevated temperatures may be necessary.

  • Nucleophilic substituents (e.g., hydroxyl, amino groups) can be protonated under the acidic conditions, which may affect their reactivity in subsequent steps. More importantly, they can act as internal nucleophiles and trap the tert-butyl cation, leading to side products. The use of scavengers like triethylsilane or thioanisole is highly recommended in these cases.

Experimental_Workflow cluster_1 General Experimental Workflow for N-Boc Deprotection Start Start: N-Boc-3-R-Piperidine Dissolve Dissolve in appropriate solvent Start->Dissolve Add_Reagent Add deprotection reagent (e.g., TFA, HCl) Dissolve->Add_Reagent Reaction Stir at specified temperature Add_Reagent->Reaction Monitor Monitor reaction by TLC/LC-MS Reaction->Monitor Workup Aqueous work-up/Neutralization Monitor->Workup Reaction Complete Purification Purification (e.g., extraction, filtration, chromatography) Workup->Purification End End: Deprotected 3-R-Piperidine Purification->End

Caption: A generalized workflow for N-Boc deprotection.

Conclusion

The efficient and clean removal of the N-Boc protecting group is a cornerstone of synthetic strategies involving 3-substituted piperidines. While standard acidic methods using TFA and HCl remain the most common approaches, a thorough understanding of the substrate's functionalities is crucial for selecting the optimal conditions. For molecules containing acid-sensitive groups, milder alternatives such as oxalyl chloride in methanol or thermal deprotection offer viable pathways. By carefully considering the nature of the 3-substituent and employing the appropriate protocol and work-up procedure, researchers can achieve high yields of the desired deprotected piperidines, paving the way for the successful synthesis of complex and medicinally important molecules.

References

Reaction conditions for reductive amination using tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Reductive Amination Using tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a powerful and versatile method for the synthesis of complex amines from readily available carbonyl compounds.[1][2] This reaction involves the formation of a C-N bond through the condensation of an amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2] The piperidine scaffold is a privileged structure in pharmaceuticals, appearing in numerous approved drugs. The title compound, this compound, is a valuable chiral building block, incorporating a secondary amine that can be further functionalized via reductive amination to generate diverse libraries of tertiary amines for drug discovery programs.

These application notes provide an overview of the reaction conditions and detailed protocols for the reductive amination of this specific piperidine derivative with various carbonyl compounds.

Core Principles and Reagent Selection

The success of a reductive amination hinges on the choice of reducing agent, which must selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.[3]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) : This is often the reagent of choice for reductive aminations involving secondary amines.[4][5] It is a mild and selective reducing agent that is particularly effective in aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[5][6] Its reactivity is attenuated compared to other borohydrides, preventing the rapid reduction of the aldehyde or ketone starting material.[3] Furthermore, it does not require strongly acidic conditions, which is beneficial for substrates containing acid-sensitive protecting groups like the tert-butyloxycarbonyl (Boc) group present in the title compound.[5]

  • Sodium Cyanoborohydride (NaBH₃CN) : A traditional reagent for this transformation, it is effective but highly toxic.[3] Its use often requires careful pH control to achieve selectivity.[2] Given the availability of safer and equally effective alternatives like NaBH(OAc)₃, its use has become less common.[7]

  • Borane-Pyridine Complex (BAP) : This complex serves as an excellent, non-cyanide-containing alternative to NaBH₃CN. It has been shown to be superior in some cases, eliminating nitrile impurities and improving yields and product isolation.[7]

  • Sodium Borohydride (NaBH₄) : While a potent reducing agent, NaBH₄ can readily reduce aldehydes and ketones.[6] Therefore, its use in a one-pot reductive amination requires a two-step approach: pre-formation of the imine intermediate before the addition of the reducing agent. This can be effective, particularly when methanol is used as a solvent to facilitate rapid imine formation.[5]

Comparative Summary of Reaction Conditions

The selection of reagents and conditions significantly impacts reaction efficiency, yield, and purity. The following table summarizes common conditions for the reductive amination of secondary amines, applicable to this compound.

Reducing AgentTypical Solvent(s)Catalyst/AdditiveTemperature (°C)Typical Yield RangeKey Advantages & Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, DCM[5][6]Acetic Acid (optional, for ketones)[5]Room Temp80-96%[4]Advantages: High selectivity, mild conditions, tolerates sensitive groups, non-toxic byproducts.[4][5] Disadvantages: Water-sensitive.[6]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOH[6]Requires pH control (pH 6-8)[2][3]Room Temp70-90%Advantages: Water-tolerant.[6] Disadvantages: Highly toxic (releases HCN in acid), often sluggish with weak nucleophiles.[3]
Sodium Borohydride (NaBH₄) MeOH, EtOH[6]None (Stepwise addition)Room Temp60-85%[5]Advantages: Inexpensive, readily available. Disadvantages: Non-selective, requires pre-formation of the imine to avoid carbonyl reduction.[5][6]
Borane-Pyridine Complex (BAP) EtOH, THF, CH₂Cl₂[7]NoneRoom Temp85-95%[7]Advantages: Less toxic and less expensive than NaBH₃CN, eliminates nitrile impurities.[7] Disadvantages: Can be slower with electron-deficient aldehydes.[7]

Experimental Workflow

The general workflow for performing a reductive amination with the title compound is outlined below. This process involves the sequential addition of reagents, reaction monitoring, and a standard aqueous work-up followed by purification.

G General Experimental Workflow for Reductive Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Weigh Amine & Carbonyl Compound solvent Add Anhydrous Solvent (e.g., DCE) stir Stir to Dissolve add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) stir->add_reductant Step 1 reaction Stir at Room Temp (2-24 h) monitor Monitor by TLC/LC-MS quench Quench Reaction (e.g., sat. NaHCO₃) monitor->quench Step 2 (upon completion) extract Extract with Organic Solvent dry Dry Organic Layer (e.g., Na₂SO₄) concentrate Concentrate in vacuo purify Purify via Column Chromatography concentrate->purify Step 3 product Characterize Final Product (NMR, MS)

Caption: General experimental workflow for reductive amination.

Detailed Experimental Protocols

The following protocols are representative procedures for the reductive amination of this compound.

Protocol 1: Reductive Amination with an Aldehyde using Sodium Triacetoxyborohydride

This protocol is ideal for reacting the title amine with a variety of aliphatic and aromatic aldehydes.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (e.g., benzaldehyde) (1.05 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Add the aldehyde (1.05 equiv) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure tertiary amine product.

Protocol 2: Reductive Amination with a Ketone using Sodium Triacetoxyborohydride and Acetic Acid

This protocol is adapted for less reactive carbonyl compounds, such as ketones, where the addition of a catalytic amount of acid can facilitate iminium ion formation.[5]

Materials:

  • This compound (1.0 equiv)

  • Ketone (e.g., cyclohexanone) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Glacial Acetic Acid (1.1 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the ketone (1.1 equiv), and glacial acetic acid (1.1 equiv).

  • Dissolve the components in anhydrous DCE (approx. 0.1 M concentration) and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equiv) in a single portion.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1 (Steps 6-9) to isolate and purify the final product.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Sodium triacetoxyborohydride is a water-sensitive reagent; handle under anhydrous conditions.

  • Quenching should be performed slowly and carefully to control gas evolution.

References

Application Notes and Protocols for the Synthesis of GPCR Ligands and Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of G protein-coupled receptor (GPCR) ligands and enzyme inhibitors. The following sections offer step-by-step guidance on the chemical synthesis of a selective enzyme inhibitor and a biased GPCR agonist, along with protocols for their biological characterization.

Section 1: Synthesis and Evaluation of a Selective Enzyme Inhibitor: Celecoxib (a COX-2 Inhibitor)

Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. Selective inhibition of COX-2 over the related COX-1 enzyme can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Celecoxib is a selective COX-2 inhibitor widely used for the treatment of arthritis and pain.[1][3]

Signaling Pathway and Mechanism of Action

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by Celecoxib.

Quantitative Data
CompoundTargetIC50 (nM)Cell Line/System
CelecoxibCOX-240Sf9 cells
CelecoxibCOX-115,000Sf9 cells

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

This protocol describes the condensation reaction to form the pyrazole ring of Celecoxib.

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Heptane

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.

  • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol determines the IC50 values of Celecoxib for COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Celecoxib

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 µM hematin and 1 mM EDTA)

  • Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of Celecoxib in DMSO and make serial dilutions in assay buffer.

  • In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of Celecoxib or vehicle (DMSO) in assay buffer for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period (e.g., 2 minutes) and then terminate it.

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX activity inhibition for each Celecoxib concentration compared to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Section 2: Synthesis and Evaluation of a Biased GPCR Ligand: A PZM21 Analog (Compound 6a)

The µ-opioid receptor (MOR) is a GPCR that mediates the analgesic effects of opioids.[4] However, MOR activation can also lead to undesirable side effects like respiratory depression and constipation, which are thought to be mediated by the β-arrestin pathway. Biased agonists that preferentially activate the G protein signaling pathway over the β-arrestin pathway are sought as safer analgesics. PZM21 is a computationally designed biased agonist of the MOR.[5] Compound 6a is an analog of PZM21 with demonstrated G protein bias.[5]

Signaling Pathway and Mechanism of Action

Biased_Agonism cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_Protein G Protein Signaling MOR->G_Protein Preferential Activation Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Weak Activation Compound_6a Compound 6a (Biased Agonist) Compound_6a->MOR Binds to Analgesia Analgesia G_Protein->Analgesia Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects

Caption: Biased agonism of Compound 6a at the µ-opioid receptor.

Quantitative Data
CompoundAssayEC50 (nM)Emax (%)
Compound 6aG protein activation1.895
Compound 6aβ-arrestin recruitment>10,000<10
PZM21G protein activation3187
PZM21β-arrestin recruitment36.9645
MorphineG protein activation25100
Morphineβ-arrestin recruitment621.5100

EC50: Half-maximal effective concentration. Emax: Maximum effect.

Experimental Protocols

This protocol describes a key step in the synthesis of PZM21 analogs, which involves a reductive amination followed by amide coupling.

Materials:

  • Appropriate primary amine precursor

  • Formaldehyde (aqueous solution)

  • Sodium triacetoxyborohydride

  • Acetonitrile

  • Water

  • Carboxylic acid precursor

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reductive Amination:

    • Dissolve the primary amine precursor in a mixture of acetonitrile and water.

    • Cool the solution to -10 °C.

    • Add an excess of aqueous formaldehyde, followed by the portion-wise addition of sodium triacetoxyborohydride.

    • Stir the reaction mixture at -10 °C for a short period (e.g., 5 minutes) until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the dimethylated amine intermediate.

  • Amide Coupling:

    • Dissolve the carboxylic acid precursor in DMF.

    • Add the dimethylated amine intermediate, PyBOP, and triethylamine.

    • Stir the reaction mixture at room temperature for 0.5-24 hours until the reaction is complete (monitored by TLC).

    • Work up the reaction and purify the product by column chromatography to obtain the final compound.

    • Confirm the structure and purity using NMR and mass spectrometry.

This protocol describes a common method to measure β-arrestin 2 recruitment to the µ-opioid receptor using an enzyme fragment complementation (EFC) assay (e.g., PathHunter®).

Materials:

  • CHO (Chinese Hamster Ovary) cells stably co-expressing the µ-opioid receptor fused to a small enzyme fragment (ProLink) and β-arrestin 2 fused to the larger enzyme fragment (Enzyme Acceptor).

  • Test compound (e.g., Compound 6a)

  • Reference agonist (e.g., DAMGO)

  • Cell culture medium

  • Assay buffer

  • Detection reagent (containing substrate for the complemented enzyme)

  • Luminescence plate reader

Procedure:

  • Plate the engineered CHO cells in a 96-well white, clear-bottom plate and incubate overnight.

  • Prepare serial dilutions of the test compound and reference agonist in assay buffer.

  • Remove the cell culture medium and add the compound dilutions to the cells.

  • Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagent to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Section 3: Experimental and Logical Workflows

GPCR_Ligand_Screening_Workflow Target_Selection Target Selection (e.g., μ-Opioid Receptor) Library_Screening Compound Library Screening (High-Throughput Screening) Target_Selection->Library_Screening Hit_Identification Hit Identification Library_Screening->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Generation->Lead_Optimization In_Vitro_Assays In Vitro Functional Assays (e.g., G protein vs. β-arrestin) Lead_Optimization->In_Vitro_Assays Iterative Design & Synthesis In_Vivo_Studies In Vivo Efficacy & Safety (Animal Models) Lead_Optimization->In_Vivo_Studies In_Vitro_Assays->Lead_Optimization Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: Workflow for GPCR Ligand Discovery and Development.

Enzyme_Inhibitor_Workflow Target_Identification Enzyme Target Identification (e.g., COX-2) Assay_Development Enzymatic Assay Development Target_Identification->Assay_Development HTS High-Throughput Screening (HTS) Assay_Development->HTS Hit_Validation Hit Validation & Potency Determination (IC50) HTS->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR Selectivity_Assay Selectivity Profiling (e.g., COX-1 vs. COX-2) SAR->Selectivity_Assay Lead_Optimization Lead Optimization for Potency, Selectivity, and ADME Selectivity_Assay->Lead_Optimization In_Vivo_Testing In Vivo Efficacy Models Lead_Optimization->In_Vivo_Testing

Caption: Workflow for Enzyme Inhibitor Discovery.

References

Functionalization of Secondary Amines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and professionals in drug development, the functionalization of secondary amines is a critical process in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The secondary amine moiety is a key pharmacophore that, when appropriately modified, allows for the fine-tuning of a molecule's biological activity, solubility, and other physicochemical properties. This document provides detailed application notes and protocols for the most common and effective methods for functionalizing secondary amines: N-Acylation, N-Alkylation, N-Arylation, and N-Sulfonylation.

N-Acylation of Secondary Amines

N-acylation is a robust and widely used method to introduce an acyl group onto a secondary amine, forming a tertiary amide. This transformation is fundamental in peptide synthesis and for the installation of various functional groups.

A general reaction scheme for the acylation of a secondary amine is as follows:

Where R¹ and R² are organic substituents, and X is a leaving group, typically a halide or part of an anhydride.

Quantitative Data for N-Acylation of Secondary Amines

The following table summarizes typical reaction conditions and yields for the acylation of various secondary amines with different acylating agents.

EntrySecondary AmineAcylating AgentBaseSolventTime (h)Yield (%)Reference
1PiperidineAcetyl ChloridePyridineDCM1>95[1]
2MorpholineAcetic AnhydrideNoneNeat0.1798[2]
3DibenzylamineBenzoyl ChloridePyridineDCM292[3]
4N-MethylanilineAcetic AnhydrideNoneNeat0.0899[2]
5PyrrolidineAcetyl ChloridePyridineDCM1>95[1]

Experimental Protocol: Acylation of a Secondary Amine with an Acyl Chloride [1]

This protocol describes a general procedure for the acylation of a secondary amine using an acyl chloride.

Materials:

  • Secondary amine (1.0 eq)

  • Acyl chloride (1.05 eq)

  • Pyridine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the secondary amine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.05 eq) in anhydrous DCM to the stirred amine solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow for N-Acylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Amine & Pyridine in DCM (0 °C) react Add Acyl Chloride Dropwise prep->react monitor Monitor by TLC react->monitor wash Aqueous Washes (HCl, NaHCO₃, Brine) monitor->wash dry Dry & Concentrate wash->dry purify Purify Product dry->purify

Caption: General experimental workflow for the N-acylation of a secondary amine.

N-Alkylation of Secondary Amines

N-alkylation introduces an alkyl group to a secondary amine, forming a tertiary amine. While direct alkylation with alkyl halides can be prone to over-alkylation, forming quaternary ammonium salts, methods like reductive amination and the use of specific catalysts offer greater control.

A general scheme for the alkylation of a secondary amine is:

Where R³-X is an alkylating agent (e.g., alkyl halide).

Quantitative Data for N-Alkylation of Secondary Amines

The following table presents data for the selective mono-alkylation of secondary amines.

EntrySecondary AmineAlkylating Agent/ReagentMethodCatalyst/Reducing AgentSolventTemp (°C)Yield (%)Reference
1Aniline (as primary)Benzyl alcoholN-Alkylation with alcoholMnCl₂/PPh₃Toluene12092[4]
2DibenzylamineBenzyl bromideDirect AlkylationNoneWater8095[5]
3PiperidineBenzaldehydeReductive AminationPd/C, H₂Methanol2590[6]
4N-MethylanilineBenzyl alcoholN-Alkylation with alcoholCo(II) complexToluene14095[7]
5MorpholineCyclohexanoneReductive AminationNaBH(OAc)₃DCERT85[8]

Experimental Protocol: Reductive Amination of a Secondary Amine [8]

This protocol describes a general procedure for the N-alkylation of a secondary amine with an aldehyde or ketone.

Materials:

  • Secondary amine (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve the secondary amine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCE or DCM.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow for Reductive Amination

experimental_workflow_reductive_amination cluster_prep Iminium Formation cluster_reaction Reduction cluster_workup Work-up & Purification prep Mix Amine & Carbonyl in Solvent react Add NaBH(OAc)₃ prep->react monitor Monitor by TLC react->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

Caption: General workflow for the reductive amination of a secondary amine.

N-Arylation of Secondary Amines

N-arylation is the formation of a carbon-nitrogen bond between a secondary amine and an aryl group, typically from an aryl halide. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are the premier methods for this transformation.

A general scheme for the N-arylation of a secondary amine is:

Quantitative Data for N-Arylation of Secondary Amines

The following table provides representative conditions and yields for the N-arylation of secondary amines.

EntrySecondary AmineAryl HalideMethodCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1Morpholine4-BromotolueneBuchwald-HartwigPd₂(dba)₃/SIPr·HClLHMDSTHF2295[9]
2Indoline1-Iodo-4-nitrobenzeneUllmannCuI/L-prolineK₂CO₃DMSO9092[10]
3N-Methylaniline4-ChlorotolueneBuchwald-HartwigPd(OAc)₂/RuPhosNaOtBuToluene10098[11]
4Piperidine1-Bromo-4-fluorobenzeneUllmannCuIK₂CO₃Dioxane11085[10]
5Dibenzylamine4-BromoanisoleBuchwald-HartwigBrettPhos G3K₃PO₄Toluene10091[10]

Experimental Protocol: Buchwald-Hartwig Amination [9]

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of a secondary amine.

Materials:

  • Secondary amine (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Pd₂(dba)₃ (0.01 eq)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl) (0.04 eq)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.01 eq), and SIPr·HCl (0.04 eq) under an inert atmosphere (e.g., argon).

  • Add the secondary amine (1.2 eq).

  • Add anhydrous THF, followed by the LHMDS solution.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated) and monitor by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

buchner_hartwig_cycle pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NR¹R²) pd_complex->amido_complex Amine Coordination & Deprotonation (R¹R²NH, Base) amido_complex->pd0 Reductive Elimination product R¹R²N-Ar amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

N-Sulfonylation of Secondary Amines

N-sulfonylation is the reaction of a secondary amine with a sulfonyl chloride to form a sulfonamide. This functional group is a key component in many antibacterial drugs and other therapeutic agents.

The general reaction for the sulfonylation of a secondary amine is:

Caption: General experimental workflow for the N-sulfonylation of a secondary amine.

References

Application Notes and Protocols for the Scaled-Up Synthesis of tert-Butyl 3-((Methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a protected piperidine ring and a secondary amine side chain, makes it a versatile intermediate for introducing the 3-substituted piperidine motif. This document provides a detailed experimental procedure for the scaled-up synthesis of this compound, focusing on a robust and reproducible reductive amination pathway. The protocol is designed for researchers familiar with standard organic synthesis techniques and appropriate safety measures for handling chemical reagents.

Experimental Protocol: Reductive Amination for Scale-Up Synthesis

This protocol details the synthesis of this compound via a two-step, one-pot reductive amination of tert-butyl 3-formylpiperidine-1-carboxylate with methylamine, followed by reduction with sodium borohydride.

Materials and Reagents:

  • tert-Butyl 3-formylpiperidine-1-carboxylate

  • Methylamine (40% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks (appropriate for the scale)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Imine Formation

  • In a suitable round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in methanol.

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add a 40% aqueous solution of methylamine (1.2 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Reduction to the Secondary Amine

  • Once the imine formation is deemed complete, cool the reaction mixture back down to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 1 hour. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation and perform the addition in a fume hood. The addition of NaBH₄ can be exothermic.

  • After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 12-16 hours).

Step 3: Work-up and Extraction

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • To the remaining aqueous residue, add dichloromethane to dissolve the organic product.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude product can be purified by flash column chromatography on silica gel.[1] A suitable eluent system would be a gradient of dichloromethane and methanol, with a small percentage of triethylamine to prevent the product from streaking on the column.

  • Alternatively, for larger scales, distillation under reduced pressure can be employed for purification.[1]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood.[2]

  • Reagent Handling:

    • Methylamine is a corrosive and flammable gas, typically supplied as a solution. Handle with care to avoid inhalation and skin contact.

    • Sodium borohydride is a flammable solid that reacts with water to produce flammable hydrogen gas. Add it slowly and in portions to control the reaction rate and gas evolution.

  • Fire Safety: Keep flammable solvents away from ignition sources. Have a fire extinguisher (e.g., CO₂ or dry powder) readily accessible.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Data Presentation

The following table summarizes the quantitative data for a representative scaled-up synthesis starting with approximately 50 grams of tert-butyl 3-formylpiperidine-1-carboxylate.

Compound Molecular Weight ( g/mol ) Molar Ratio (eq) Mass (g) Volume (mL) Moles (mol)
tert-Butyl 3-formylpiperidine-1-carboxylate213.281.050.0-0.234
Methylamine (40% in H₂O)31.06 (as pure)1.2-21.60.281
Sodium borohydride37.831.513.3-0.351
Methanol---500-
Dichloromethane---As needed for extraction-
Product: this compound228.34 -Theoretical Yield: 53.4 g -0.234

Note: The expected yield for this type of reaction after purification is typically in the range of 70-85%. Actual yields may vary depending on reaction conditions and purification efficiency.

Experimental Workflow Diagram

experimental_workflow start_materials Starting Materials: - tert-Butyl 3-formylpiperidine-1-carboxylate - Methylamine (40% aq.) - Methanol imine_formation Step 1: Imine Formation - Dissolve aldehyde in Methanol - Add Methylamine at 0°C - Stir at room temperature for 2-3h start_materials->imine_formation reduction Step 2: Reduction - Cool to 0°C - Add NaBH4 portion-wise - Stir overnight at room temperature imine_formation->reduction One-pot workup Step 3: Workup & Extraction - Quench with water - Remove Methanol (rotovap) - Extract with Dichloromethane - Wash with NaHCO3 and Brine reduction->workup purification Step 4: Purification - Dry with MgSO4 - Concentrate (rotovap) - Column Chromatography or Distillation workup->purification final_product Final Product: This compound purification->final_product

Caption: Scaled-up synthesis workflow for this compound.

References

Application Notes and Protocols: (S)-1-(2-bromophenyl)ethanol as a Chiral Intermediate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-bromophenyl)ethanol is a valuable chiral building block in asymmetric synthesis. Its stereodefined structure, featuring a bromine-substituted aromatic ring and a secondary alcohol, makes it a versatile intermediate for the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry. The bromine atom provides a handle for further chemical transformations, such as cross-coupling reactions, while the chiral hydroxyl group can be used to induce stereoselectivity in subsequent reactions or can be a key pharmacophoric feature in the final bioactive molecule.

These application notes provide a comprehensive overview of the use of (S)-1-(2-bromophenyl)ethanol as a chiral intermediate, with a focus on its application in the synthesis of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists, a promising class of drugs for the treatment of allergic and inflammatory diseases.

Applications

The primary application of (S)-1-(2-bromophenyl)ethanol lies in its role as a precursor for the synthesis of chiral amines and other functionalized molecules. The stereocenter at the carbon bearing the hydroxyl group is often crucial for the biological activity and selectivity of the final drug substance.

A significant area of application is in the development of antagonists for the CRTH2 receptor. CRTH2 is a G-protein coupled receptor that is preferentially expressed on Th2 cells, eosinophils, and basophils. Its natural ligand, prostaglandin D2 (PGD2), is a key mediator in allergic inflammation. By blocking the interaction of PGD2 with CRTH2, the recruitment and activation of these inflammatory cells can be inhibited, offering a therapeutic strategy for conditions such as asthma, allergic rhinitis, and atopic dermatitis.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-1-(2-bromophenyl)ethanol via Enzymatic Resolution

This protocol describes the synthesis of (S)-1-(2-bromophenyl)ethanol from racemic 1-(2-bromophenyl)ethanol using an enzymatic resolution method.

Materials:

  • Racemic 1-(2-bromophenyl)ethanol

  • Lipase (e.g., from Candida antarctica, immobilized)

  • Vinyl acetate

  • Anhydrous solvent (e.g., tert-butyl methyl ether or toluene)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic 1-(2-bromophenyl)ethanol (1.0 eq) in the chosen anhydrous solvent, add immobilized lipase (e.g., Novozym 435, ~5-10% by weight of the substrate).

  • Add vinyl acetate (0.6 eq) as the acylating agent.

  • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

  • Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of (S)-1-(2-bromophenyl)ethanol and (R)-1-(2-bromophenyl)ethyl acetate by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Collect the fractions containing the pure (S)-alcohol and concentrate them to yield the final product. The (R)-ester can also be isolated and subsequently hydrolyzed to obtain (R)-1-(2-bromophenyl)ethanol if desired.

Protocol 2: Synthesis of a Representative CRTH2 Antagonist using (S)-1-(2-bromophenyl)ethanol

This protocol outlines a potential synthetic route to a CRTH2 antagonist, exemplified by a structure analogous to known antagonists, using (S)-1-(2-bromophenyl)ethanol as the chiral starting material.

Step 2a: Conversion of (S)-1-(2-bromophenyl)ethanol to a Chiral Amine

Materials:

  • (S)-1-(2-bromophenyl)ethanol

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous toluene

  • Triphenylphosphine

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

Procedure (Mitsunobu reaction followed by Staudinger reduction):

  • Dissolve (S)-1-(2-bromophenyl)ethanol (1.0 eq) in anhydrous toluene.

  • Add triphenylphosphine (1.2 eq) and cool the solution to 0 °C.

  • Add DBU (1.2 eq) followed by the dropwise addition of DPPA (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the formation of the azide.

  • Upon completion, add water to the reaction mixture to hydrolyze the intermediate phosphine imine.

  • Add triphenylphosphine (1.5 eq) and stir at 50 °C for 4-6 hours to reduce the azide to the amine.

  • Cool the reaction mixture and extract the aqueous layer with dichloromethane.

  • Acidify the aqueous layer with HCl and wash with dichloromethane.

  • Basify the aqueous layer with NaOH and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (R)-1-(2-bromophenyl)ethanamine. The reaction proceeds with an inversion of stereochemistry.

Step 2b: Coupling of the Chiral Amine with a Benzimidazole Moiety

Materials:

  • (R)-1-(2-bromophenyl)ethanamine

  • Ethyl 2-(4-amino-1H-benzo[d]imidazol-1-yl)acetate

  • A suitable coupling reagent (e.g., HATU)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve ethyl 2-(4-amino-1H-benzo[d]imidazol-1-yl)acetate (1.0 eq) in anhydrous DMF.

  • Add (R)-1-(2-bromophenyl)ethanamine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the coupled ester.

Step 2c: Hydrolysis of the Ester to the Final CRTH2 Antagonist

Materials:

  • The coupled ester from Step 2b

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester in a mixture of THF and water.

  • Add an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with HCl to pH ~4-5.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the final product by recrystallization or chromatography to obtain the CRTH2 antagonist, (R)-2-(4-((1-(2-bromophenyl)ethyl)amino)-1H-benzo[d]imidazol-1-yl)acetic acid.

Data Presentation

The following table summarizes typical quantitative data for the key steps in the synthesis.

StepProductTypical Yield (%)Enantiomeric Excess (ee) (%)Analytical Method
Protocol 1 (S)-1-(2-bromophenyl)ethanol40-45>99Chiral HPLC/GC
Protocol 2a (R)-1-(2-bromophenyl)ethanamine75-85>98 (after purification)Chiral HPLC
Protocol 2b Ethyl (R)-2-(4-((1-(2-bromophenyl)ethyl)amino)-1H-benzo[d]imidazol-1-yl)acetate60-70>98LC-MS, NMR
Protocol 2c (R)-2-(4-((1-(2-bromophenyl)ethyl)amino)-1H-benzo[d]imidazol-1-yl)acetic acid85-95>99 (after purification)HPLC, NMR, MS

Mandatory Visualization

Asymmetric_Synthesis_Workflow cluster_protocol1 Protocol 1: Synthesis of Chiral Intermediate cluster_protocol2 Protocol 2: Synthesis of CRTH2 Antagonist racemate Racemic 1-(2-bromophenyl)ethanol s_alcohol (S)-1-(2-bromophenyl)ethanol racemate->s_alcohol Enzymatic Resolution r_ester (R)-1-(2-bromophenyl)ethyl acetate racemate->r_ester Enzymatic Acylation lipase Lipase (e.g., Novozym 435) vinyl_acetate Vinyl Acetate s_alcohol_p2 (S)-1-(2-bromophenyl)ethanol r_amine (R)-1-(2-bromophenyl)ethanamine s_alcohol_p2->r_amine Mitsunobu/Staudinger (Stereoinversion) coupled_product Coupled Intermediate r_amine->coupled_product Amide Coupling benzimidazole Benzimidazole Core benzimidazole->coupled_product final_product CRTH2 Antagonist coupled_product->final_product Ester Hydrolysis

Caption: Workflow for the asymmetric synthesis of a CRTH2 antagonist.

CRTH2_Signaling_Pathway cluster_cell Inflammatory Cell (e.g., Th2, Eosinophil) CRTH2 CRTH2 Receptor G_protein Gi/o Protein CRTH2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (Chemotaxis, Activation, Cytokine Release) cAMP->Cellular_Response modulates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Ca_release->Cellular_Response PGD2 Prostaglandin D2 (PGD2) PGD2->CRTH2 binds & activates Antagonist CRTH2 Antagonist (e.g., synthesized molecule) Antagonist->CRTH2 binds & blocks Mast_Cell Mast Cell Mast_Cell->PGD2 releases Allergen Allergen Allergen->Mast_Cell activates

Caption: CRTH2 signaling pathway in allergic inflammation.

Application Notes and Protocols for the Creation of Derivative Libraries from tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of derivative libraries based on the versatile scaffold, tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate. This privileged structure is a valuable starting point for the development of novel therapeutic agents across various disease areas, including cancer, neurological disorders, and infectious diseases. The protocols outlined below are designed for the efficient generation of diverse chemical libraries, enabling robust structure-activity relationship (SAR) studies.

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, frequently incorporated into the structures of approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various molecular interactions make it an ideal scaffold for drug design. This compound offers a strategic advantage for library synthesis. The Boc-protected piperidine nitrogen allows for selective derivatization of the secondary amine on the side chain, which can then be followed by deprotection and further modification of the piperidine nitrogen if desired. This sequential approach enables the systematic exploration of chemical space around the core scaffold.

This document details protocols for key derivatization reactions, including amide bond formation, sulfonamide synthesis, and reductive amination, to generate a library of novel compounds. Additionally, it provides a framework for the biological evaluation of these derivatives and the presentation of quantitative data to guide drug discovery efforts.

Synthetic Strategy Overview

The generation of a derivative library from this compound is centered on the reactivity of the secondary amine in the (methylamino)methyl side chain. A parallel synthesis approach can be employed to efficiently create a multitude of analogs.

Core Derivatization Reactions:

  • Amide Bond Formation (Acylation): Reaction with a variety of carboxylic acids or acyl chlorides to introduce diverse acyl groups.

  • Sulfonamide Synthesis: Reaction with a range of sulfonyl chlorides to incorporate different sulfonyl moieties.

  • Reductive Amination: Reaction with various aldehydes or ketones to introduce new alkyl or arylalkyl groups.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Following the initial derivatization, the Boc protecting group can be removed under acidic conditions to liberate the piperidine nitrogen, opening up a second site for diversification.

Experimental Protocols

The following are detailed methodologies for the key derivatization reactions. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

General Protocol for Amide Bond Formation

This protocol describes the coupling of a carboxylic acid to the secondary amine of the starting material using a standard coupling agent like HATU.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., benzoic acid, acetic acid, etc.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a clean, dry vial, dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq.) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired amide derivative.

General Protocol for Sulfonamide Synthesis

This protocol details the reaction of the starting material with a sulfonyl chloride to form a sulfonamide.

Materials:

  • This compound

  • Sulfonyl chloride of choice (e.g., benzenesulfonyl chloride, methanesulfonyl chloride, etc.)

  • Triethylamine or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the desired sulfonyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl (1x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired sulfonamide derivative.

General Protocol for Reductive Amination

This protocol describes the alkylation of the secondary amine via reaction with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone of choice (e.g., benzaldehyde, acetone, etc.)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in anhydrous DCM or DCE, add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine derivative.

Data Presentation: Quantitative Analysis of Derivative Libraries

A key aspect of library synthesis is the systematic evaluation of the biological activity of the derivatives. The following tables provide a template for summarizing quantitative data, such as IC50 values from enzymatic or cellular assays.

Table 1: Amide Derivative Library - Biological Activity

Compound IDR-GroupYield (%)Purity (%)Target [X] IC50 (µM)
AMD-001Phenyl85>981.2
AMD-0024-Chlorophenyl82>980.8
AMD-0032-Thienyl78>972.5
...............

Table 2: Sulfonamide Derivative Library - Biological Activity

Compound IDR-GroupYield (%)Purity (%)Target [Y] IC50 (µM)
SUL-001Phenyl75>985.4
SUL-0024-Tolyl72>974.1
SUL-003N,N-Dimethyl80>9810.2
...............

Table 3: Reductive Amination Derivative Library - Biological Activity

Compound IDR-GroupYield (%)Purity (%)Target [Z] IC50 (µM)
RAM-001Benzyl65>970.5
RAM-002Cyclohexylmethyl68>981.8
RAM-0032-Pyridylmethyl60>950.9
...............

Visualizations

Visual representations of workflows and signaling pathways are crucial for clear communication and understanding.

Experimental Workflow for Derivative Library Synthesis

G cluster_start Starting Material cluster_reactions Parallel Derivatization cluster_library Derivative Library cluster_evaluation Screening & Analysis start tert-butyl 3-((methylamino)methyl) piperidine-1-carboxylate amide Amide Formation (R-COOH, HATU, DIPEA) start->amide sulfonamide Sulfonamide Synthesis (R-SO2Cl, Et3N) start->sulfonamide reductive_amination Reductive Amination (R-CHO, STAB) start->reductive_amination lib_amide Amide Library amide->lib_amide lib_sulfonamide Sulfonamide Library sulfonamide->lib_sulfonamide lib_reductive_amination Tertiary Amine Library reductive_amination->lib_reductive_amination screening Biological Screening (e.g., Kinase Assay) lib_amide->screening lib_sulfonamide->screening lib_reductive_amination->screening sar SAR Analysis screening->sar

Caption: Workflow for parallel synthesis and evaluation of derivative libraries.

Example Signaling Pathway: Kinase Inhibition

Many piperidine derivatives function as kinase inhibitors. The following diagram illustrates a simplified kinase signaling pathway that could be targeted by the synthesized library.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Activates inhibitor Piperidine Derivative (Kinase Inhibitor) inhibitor->raf Inhibits response Cellular Response (Proliferation, Survival) transcription->response

Caption: Simplified MAPK/ERK signaling pathway and potential point of inhibition.

By following these protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively create and evaluate diverse libraries of piperidine derivatives, accelerating the discovery of new drug candidates.

Protocols for Monitoring Reaction Progress: A Guide to TLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: For professionals in research, chemical science, and drug development, accurately monitoring the progress of a chemical reaction is fundamental. It allows for the determination of reaction endpoints, optimization of conditions, and assessment of byproduct formation.[1] Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful and widely used techniques for this purpose. TLC offers a rapid, cost-effective, and qualitative snapshot of a reaction, making it ideal for quick checks.[1][2][3] In contrast, LC-MS provides highly sensitive, quantitative data and structural confirmation, which is indispensable for complex mixtures and detailed kinetic analysis.[4][5][6]

This document provides detailed protocols for utilizing both TLC and LC-MS to monitor reaction progress, including data interpretation and visualization of experimental workflows.

Part 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring

TLC is a foundational technique that separates compounds based on their differential partitioning between a solid stationary phase (like silica gel) and a liquid mobile phase.[2][7] The relative polarity of the compounds determines their rate of movement up the TLC plate, allowing for a visual assessment of the consumption of starting materials and the formation of products.[1][7]

Detailed Experimental Protocol for TLC

1. Materials and Setup:

  • TLC Plates: Silica gel 60 F254 plates are most common.[8]

  • Developing Chamber: A beaker or jar with a lid or watch glass.[2] A piece of filter paper can be added to saturate the chamber's atmosphere with solvent vapor.[2][9]

  • Mobile Phase (Eluent): A solvent or mixture of solvents. Common systems include hexanes/ethyl acetate for neutral compounds.[8]

  • Sample Spotters: Glass capillary tubes.[8]

  • Visualization Tools: A UV lamp (254 nm) and/or chemical staining reagents (e.g., potassium permanganate, iodine).[1][8][10]

2. Step-by-Step Procedure:

  • Solvent System Selection: The first step is to identify a solvent system where the starting material has an Rf value of approximately 0.3-0.5.[11][12] The Rf (retardation factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[9][10]

  • Sample Preparation: Dissolve a tiny amount of the pure starting material in a volatile solvent. For the reaction mixture, take a small aliquot from the reaction vessel.[12][13] If the reaction mixture contains non-volatile solvents or inorganic materials, a micro-workup may be necessary.[12]

  • Spotting the Plate: On the baseline, spot three separate lanes:

    • Lane 1 (SM): The pure starting material.[11]

    • Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it.[11][13]

    • Lane 3 (RXN): The reaction mixture.[11] Ensure spots are small and do not spread into adjacent lanes.[7][11]

  • Development: Place the spotted TLC plate vertically into the developing chamber containing the mobile phase. The baseline must be above the solvent level.[12] Allow the solvent front to ascend the plate until it is about 1 cm from the top.[1][11]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[1][7] Allow the plate to dry. Visualize the spots under a UV lamp, circling any visible spots with a pencil.[10][11] If compounds are not UV-active, use an appropriate chemical stain.[1]

  • Interpretation: Monitor the reaction over time by running TLCs at different intervals (e.g., 15-30 minutes).[12] The reaction is considered complete when the starting material spot in the "RXN" lane has completely disappeared, and a new product spot has appeared. The co-spot lane helps to confirm the identity of the starting material spot, especially if the Rf values of the product and reactant are similar.[11][13]

Data Presentation for TLC

While primarily qualitative, TLC results can be summarized to track reaction progress.

Time PointRf (Starting Material)Rf (Product)Visual Assessment of SM Spot Intensity
0 min0.40-Strong
30 min0.400.65Medium
60 min0.400.65Faint
90 min-0.65Absent

TLC Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_samples Prepare Samples (SM, RXN) spot_plate Spot Plate (SM, Co-spot, RXN) prep_samples->spot_plate prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot_plate prep_chamber Prepare Chamber (Solvent + Filter Paper) develop_plate Develop Plate prep_chamber->develop_plate spot_plate->develop_plate visualize Visualize Spots (UV or Stain) develop_plate->visualize interpret Interpret Results (SM Disappearance) visualize->interpret

Caption: Workflow for monitoring reaction progress using TLC.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

LC-MS is a powerful analytical technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry.[6] It provides quantitative data on the concentration of reactants and products and confirms their molecular weights, making it an invaluable tool for detailed reaction analysis.[14][15]

Detailed Experimental Protocol for LC-MS

1. Materials and Setup:

  • LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A reverse-phase column (e.g., C18) is commonly used.

  • Mobile Phases: Typically a mixture of water (A) and acetonitrile or methanol (B), often with an additive like formic acid.

  • Sample Vials: Standard 2 mL autosampler vials with septa.

2. Step-by-Step Procedure:

  • Method Development: Develop an LC method that effectively separates the starting material(s) from the product(s). This involves optimizing the column, mobile phase gradient, and flow rate. A typical run time for reaction monitoring can be short (2-5 minutes).[16]

  • MS Parameter Optimization: Tune the mass spectrometer to detect the ions of interest. This includes selecting the ionization mode (ESI or APCI, positive or negative) and optimizing parameters like capillary voltage and cone voltage.

  • Sample Preparation:

    • Quench: Take a small, accurately measured aliquot from the reaction mixture at a specific time point. Immediately quench the reaction by diluting it in a solvent that stops the reaction (e.g., a cold solvent or a solvent containing a quenching agent).

    • Dilute: Perform a significant dilution of the quenched aliquot. A starting dilution of 1:1000 is common. The final concentration should be within the linear range of the detector.

    • Filter: If the sample contains particulates, filter it through a syringe filter (e.g., 0.22 µm) before transferring to an LC-MS vial.

  • Data Acquisition: Inject the prepared samples into the LC-MS system. Run the analysis for each time point. The system will generate a chromatogram (signal intensity vs. retention time) and a mass spectrum for each peak.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and product by their retention times and mass-to-charge ratios (m/z).

    • Integrate the peak area for each compound of interest.

    • Calculate the percent conversion using the peak areas. A simple calculation (assuming equal response factors) is: % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100

Data Presentation for LC-MS

Quantitative LC-MS data should be presented in a clear, tabular format.

Time Point (min)Retention Time SM (min)Peak Area (SM)Retention Time Product (min)Peak Area (Product)% Conversion
02.541,540,000-00.0%
102.54785,0003.12760,00049.2%
302.54161,0003.121,395,00089.7%
602.5415,0003.121,520,00099.0%
120-03.121,550,000>99.9%

LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing aliquot Take Aliquot from Reaction quench Quench & Dilute aliquot->quench filter_sample Filter Sample quench->filter_sample inject Inject into LC-MS filter_sample->inject separate Separate (LC) inject->separate detect Detect (MS) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Conversion integrate->calculate

Caption: Workflow for monitoring reaction progress using LC-MS.

Part 3: Decision Guide: TLC vs. LC-MS

Choosing the appropriate analytical technique is critical for efficient and effective research.

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Use Rapid, qualitative checks.[2][3]Quantitative analysis, structural confirmation.[4][17]
Speed Very Fast (5-15 minutes per sample).[10]Fast (2-10 minutes per sample), but requires setup.[16]
Cost Low cost per sample.High initial instrument cost, moderate cost per sample.
Sensitivity Microgram (µg) level.[10]Nanogram (ng) to picogram (pg) level.[14]
Resolution Low to moderate.High.
Information Rf values, presence/absence of spots.Retention time, peak area, mass-to-charge ratio.[15]
Sample Prep Minimal.[12]Requires quenching, dilution, and filtration.[16]

Logical Flow for Technique Selection

Decision_Tree start Need to Monitor Reaction Progress q1 Is quantitative data or mass confirmation required? start->q1 q2 Is the mixture complex or are components inseparable by TLC? q1->q2 No use_lcms Use LC-MS q1->use_lcms Yes q2->use_lcms Yes use_tlc Use TLC for Rapid Screening q2->use_tlc No

Caption: Decision tree for selecting between TLC and LC-MS.

References

Application Notes and Protocols: Novel Catalysts and Functional Materials in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data on the use of novel catalysts and functional materials. The following sections cover key areas including biocatalysis, nanocatalysis, and advanced functional materials for drug delivery, offering insights into their synthesis, characterization, and application.

Section 1: Biocatalysis in Pharmaceutical Synthesis

Application Note: Enzyme Immobilization for Enhanced Stability and Reusability

Biocatalysis is a highly valued technology in the pharmaceutical industry, providing sustainable and highly selective routes to active pharmaceutical ingredients (APIs).[1] Enzymes, as biocatalysts, operate under mild conditions and can produce complex chiral molecules with high purity, reducing the need for costly separation techniques.[2] However, the practical application of enzymes can be limited by their stability and the difficulty of separating them from the reaction mixture.[3] Enzyme immobilization, the process of attaching enzymes to a solid support, addresses these challenges by enhancing stability, and allowing for easy recovery and reuse, which is crucial for green chemistry and industrial applications.[3][4][5] Common immobilization techniques include adsorption, covalent bonding, entrapment, and cross-linking.[4][5][6] Immobilization can also improve an enzyme's catalytic properties by increasing the local concentration of substrates and reducing diffusion limitations.[3]

Experimental Protocol: Covalent Immobilization of Penicillin G Acylase (PGA) on Epoxy-Activated Support

This protocol describes the covalent immobilization of Penicillin G Acylase (PGA), an important industrial enzyme, onto an epoxy-activated support material. Covalent binding is a widely used technique that forms stable complexes between the enzyme and the support.[6][7]

Materials:

  • Penicillin G Acylase (PGA) solution

  • Epoxy-activated methacrylate carrier resin

  • Potassium phosphate buffer (0.1 M, pH 8.0)

  • Glycine solution (1 M)

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

  • Spectrophotometer for activity assay

Procedure:

  • Support Preparation: Weigh 1.0 g of epoxy-activated methacrylate resin and wash it with 20 mL of deionized water, followed by 20 mL of 0.1 M potassium phosphate buffer (pH 8.0).

  • Enzyme Solution Preparation: Prepare a 10 mg/mL solution of PGA in 10 mL of 0.1 M potassium phosphate buffer (pH 8.0). Keep the solution on ice.

  • Immobilization Reaction:

    • Add the pre-washed support to the enzyme solution in a small beaker.

    • Place the beaker on a magnetic stirrer and mix gently at room temperature (25°C) for 24 hours. The epoxy groups on the support will react with free amino groups (e.g., lysine residues) on the enzyme surface to form stable secondary amine bonds.[4]

  • Blocking of Unreacted Groups: After 24 hours, add 1 mL of 1 M glycine solution to the mixture and continue to stir for another 2 hours. This step blocks any remaining active epoxy groups on the support to prevent non-specific binding in future applications.

  • Washing:

    • Separate the immobilized enzyme from the solution by filtration or centrifugation.

    • Wash the immobilized enzyme thoroughly with 50 mL of potassium phosphate buffer (pH 8.0) to remove any unbound enzyme.

    • Perform subsequent washes with deionized water until no protein is detected in the washings (measured by UV absorbance at 280 nm).

  • Storage: Store the immobilized PGA at 4°C in a buffer solution.

  • Activity Assay: Determine the activity of the immobilized enzyme and the initial free enzyme using a standard spectrophotometric assay to calculate the immobilization yield.

Data Summary: Comparison of Enzyme Immobilization Techniques

The choice of immobilization method can significantly impact the enzyme's performance. The following table summarizes the key characteristics of different immobilization techniques.

Immobilization MethodPrinciple of InteractionSupport MaterialsAdvantagesDisadvantages
Physical Adsorption Weak, non-specific forces (van der Waals, H-bonds)[6]Silica, activated carbon, claysSimple, low cost, minimal enzyme denaturationEnzyme leakage, non-specific binding
Covalent Bonding Formation of stable covalent bonds[6][7]Epoxy-activated resins, glutaraldehyde-treated supportsStrong binding, no enzyme leakage, high stabilityRisk of enzyme denaturation, complex procedure
Entrapment Physical confinement within a porous matrix[4][7]Polyacrylamide gel, alginate, polysulfone membranes[4]Minimal enzyme modification, protects from harsh environmentsMass transfer limitations, potential for enzyme leakage
Cross-Linking Covalent bonds between enzyme molecules[6][7]Glutaraldehyde, other bifunctional reagentsHigh enzyme loading, no support neededRisk of significant enzyme denaturation, may form aggregates
Visualization: Biocatalyst Development Workflow

The following diagram illustrates the typical workflow for developing an engineered biocatalyst for pharmaceutical applications.

G Workflow for Engineered Biocatalyst Development cluster_discovery Discovery & Screening cluster_engineering Protein Engineering cluster_optimization Process Optimization A Genome Mining & Enzyme Discovery B High-Throughput Screening A->B C Site-Directed Mutagenesis B->C Select Candidate D Directed Evolution B->D Select Candidate E Rational Design B->E Select Candidate F Enzyme Immobilization D->F Optimized Biocatalyst E->F Optimized Biocatalyst G Reaction Condition Optimization F->G H Scale-Up for Manufacturing G->H I API Synthesis H->I G Catalytic Cycle of Suzuki Cross-Coupling cluster_inputs Inputs cluster_output Output A Pd(0)L₂ B R¹-Pd(II)-X L₂ A->B Oxidative Addition (R¹-X) R1R2 R¹-R² C R¹-Pd(II)-OR² L₂ B->C Base Activation D R¹-Pd(II)-R² L₂ C->D Transmetalation (R²-B(OR)₂) D->A Reductive Elimination (R¹-R²) R1X R¹-X (Aryl Halide) R2B R²-B(OR)₂ (Boronic Acid) Base Base G Stimuli-Responsive Drug Delivery Mechanism cluster_circulation Systemic Circulation (pH 7.4, 37°C) cluster_tumor Tumor Microenvironment (pH < 7.0, >37°C) cluster_key Stimuli A Drug-Loaded Nanoparticle (Stable, Drug Retained) B Polymer Swells/Shrinks (Stimuli Trigger) A->B EPR Effect Accumulation D Healthy Tissue (Minimal Drug Release) A->D Bypass C Drug is Released at Target Site B->C S1 Low pH S2 High Temperature

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Q: I am performing the reductive amination of tert-butyl 3-formylpiperidine-1-carboxylate with methylamine and obtaining a very low yield of the desired product. What are the potential causes and how can I improve the yield?

A: Low yields in this reductive amination are a common issue and can stem from several factors. Below is a systematic guide to troubleshooting this problem.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Inefficient Imine Formation The initial condensation of the aldehyde and amine to form the imine intermediate is crucial. - pH Adjustment: Ensure the reaction medium is slightly acidic (pH 4-6) to catalyze imine formation. You can add a catalytic amount of acetic acid. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. - Removal of Water: The formation of the imine generates water, which can shift the equilibrium back to the starting materials. Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Incorrect Reducing Agent or Inactivity The choice and quality of the reducing agent are critical. - Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and highly selective reagent for reductive aminations and is often the preferred choice. It can be used in a one-pot procedure with the aldehyde and amine. - Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, but it is highly toxic. It is most effective at a pH of 6-7. - Sodium Borohydride (NaBH₄): This is a less selective reducing agent and can reduce the starting aldehyde. If using NaBH₄, it is best to first form the imine and then add the reducing agent. - Reagent Quality: Ensure your reducing agent has not degraded. It is advisable to use a freshly opened bottle or to test its activity on a known substrate.
Side Reactions Several side reactions can consume starting materials and reduce the yield of the desired product. - Aldehyde Reduction: The starting aldehyde can be reduced to the corresponding alcohol (tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate). This is more likely with less selective reducing agents like NaBH₄. Using NaBH(OAc)₃ minimizes this side reaction. - Over-alkylation: The product, a secondary amine, can react with another molecule of the aldehyde to form a tertiary amine. Using a slight excess of methylamine can help to minimize this.
Reaction Conditions Temperature and reaction time can significantly impact the yield. - Temperature: Reductive aminations are typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial, but be aware that this can also promote side reactions. - Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged times may increase the formation of byproducts.
Problem 2: Presence of Significant Impurities in the Final Product

Q: After purification, my final product still contains significant impurities. What are the likely impurities and how can I improve the purity?

A: The presence of impurities can complicate downstream applications. Identifying and mitigating these impurities is key to a successful synthesis.

Common Impurities and Purification Strategies:

Common ImpurityIdentificationMitigation and Purification
Unreacted tert-butyl 3-formylpiperidine-1-carboxylate Can be detected by ¹H NMR (aldehyde proton signal around 9.6 ppm) and LC-MS.- Ensure the reaction goes to completion by monitoring with TLC or LC-MS. - Use a slight excess of methylamine and the reducing agent. - Purification can be achieved by column chromatography on silica gel. The aldehyde is typically more polar than the product.
tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate This alcohol byproduct will have a characteristic -CH₂OH signal in the ¹H NMR spectrum.- Use a more selective reducing agent like NaBH(OAc)₃. - This impurity can usually be separated by silica gel column chromatography.
Tertiary amine byproduct (from over-alkylation) This will have a higher molecular weight, detectable by MS. The ¹H NMR will show more complex signals in the piperidine region.- Use an excess of methylamine. - Careful column chromatography can often separate the secondary amine product from the more polar tertiary amine byproduct.

General Purification Protocol:

Purification is typically achieved by flash column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the product from tailing on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The most common and efficient method is a two-step synthesis starting from N-Boc-piperidine-3-carboxylic acid. The first step is the reduction of the carboxylic acid to the corresponding aldehyde, tert-butyl 3-formylpiperidine-1-carboxylate. The second step is the reductive amination of this aldehyde with methylamine.

Synthetic_Pathway A N-Boc-piperidine-3-carboxylic acid B tert-butyl 3-formylpiperidine-1-carboxylate A->B Reduction C This compound B->C Reductive Amination (Methylamine, Reducing Agent)

Synthetic pathway for the target molecule.

Q2: Which reducing agent is best for the reductive amination step?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reducing agent for this transformation.[1] It is mild, selective for the iminium ion over the aldehyde, and can be used in a one-pot reaction. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic. Sodium borohydride (NaBH₄) is less selective and may reduce the starting aldehyde, leading to lower yields of the desired product.

Comparison of Common Reducing Agents:

Reducing AgentTypical Yield Range (for similar reactions)AdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 70-90%Mild, selective, one-pot procedureMoisture sensitive
Sodium Cyanoborohydride (NaBH₃CN) 60-85%Effective, tolerant of various functional groupsHighly toxic
Sodium Borohydride (NaBH₄) 40-70%Inexpensive, readily availableCan reduce the starting aldehyde, requires two-step procedure

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 1:1 or 2:1). The starting aldehyde and the product amine will have different Rf values. Staining with potassium permanganate or ninhydrin can help visualize the spots. LC-MS is a more powerful technique that can confirm the presence of the starting materials, product, and any byproducts by their mass-to-charge ratio.

Q4: What are the key experimental parameters to control for a successful synthesis?

A4: The key parameters to control are:

  • Stoichiometry of reactants: Use a slight excess of methylamine to favor the formation of the desired secondary amine and minimize over-alkylation.

  • pH of the reaction: Maintain a slightly acidic pH (4-6) to facilitate imine formation without deactivating the amine nucleophile.

  • Choice of solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with NaBH(OAc)₃.

  • Temperature: Room temperature is usually sufficient.

  • Purity of starting materials: Ensure that the starting aldehyde is pure, as impurities can lead to side reactions and lower yields.

Experimental Protocols

Synthesis of tert-butyl 3-formylpiperidine-1-carboxylate

This protocol describes the oxidation of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate to the corresponding aldehyde.

Materials:

  • tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.2 M), add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude aldehyde can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Synthesis of this compound

This protocol details the reductive amination of tert-butyl 3-formylpiperidine-1-carboxylate with methylamine.

Materials:

  • tert-butyl 3-formylpiperidine-1-carboxylate

  • Methylamine (e.g., as a solution in THF or as the hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous DCE or DCM (0.1 M), add methylamine (1.2-1.5 eq). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a DCM/methanol gradient or an ethyl acetate/hexane gradient containing 1% triethylamine).

Visualizations

Troubleshooting_Workflow Start Low Yield in Reductive Amination CheckImine Check Imine Formation (TLC/LC-MS) Start->CheckImine ImineNo Imine Not Formed CheckImine->ImineNo No ImineYes Imine Formed CheckImine->ImineYes Yes AdjustpH Adjust pH (4-6) Add Dehydrating Agent ImineNo->AdjustpH CheckReductant Check Reducing Agent Activity and Choice ImineYes->CheckReductant AdjustpH->CheckImine ReductantBad Inactive/Incorrect Reductant CheckReductant->ReductantBad Issue Found ReductantGood Active/Correct Reductant CheckReductant->ReductantGood No Issue ReplaceReductant Use Fresh/Alternative Reducing Agent (e.g., NaBH(OAc)₃) ReductantBad->ReplaceReductant OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) ReductantGood->OptimizeConditions ReplaceReductant->CheckReductant Success Improved Yield OptimizeConditions->Success

Troubleshooting workflow for low yield.

Purification_Decision_Tree Start Crude Product Contains Impurities IdentifyImpurity Identify Impurities (NMR, LC-MS) Start->IdentifyImpurity UnreactedAldehyde Unreacted Aldehyde? IdentifyImpurity->UnreactedAldehyde AlcoholByproduct Alcohol Byproduct? UnreactedAldehyde->AlcoholByproduct No ColumnChromatography Silica Gel Column Chromatography (Hexane/EtOAc or DCM/MeOH gradient) UnreactedAldehyde->ColumnChromatography Yes TertiaryAmine Tertiary Amine? AlcoholByproduct->TertiaryAmine No AlcoholByproduct->ColumnChromatography Yes TertiaryAmine->ColumnChromatography Yes AddTEA Add 1% Triethylamine to Eluent ColumnChromatography->AddTEA PureProduct Pure Product AddTEA->PureProduct

Decision tree for product purification.

References

Technical Support Center: Purification of Boc-Protected Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Boc-protected piperidine intermediates. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the common challenges you may encounter. This resource is structured to help you diagnose problems, understand their root causes, and implement effective solutions in your laboratory.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions researchers often have when working with these valuable synthetic building blocks.

Q1: What are the most common impurities found in crude Boc-protected piperidine intermediates?

A1: The impurity profile of a Boc-protected piperidine can be quite diverse and typically falls into several categories:

  • Process-Related Impurities: These originate from the synthetic route and include unreacted starting materials, residual reagents, and by-products from side reactions. For example, if the piperidine starting material is not fully consumed, it will be present in the crude product. Another common by-product is the di-Boc protected piperidine, which can form if the reaction conditions are not carefully controlled.[1]

  • Enantiomeric Impurities: For chiral piperidine derivatives, the presence of the undesired enantiomer is a critical impurity that can impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2]

  • Degradation Products: The primary degradation product is the corresponding de-protected piperidine, which can form if the Boc group is cleaved. This is a significant concern during purification, especially when using acidic media or even standard silica gel.[1] Improper storage or handling can also lead to other degradation products, such as nitroso impurities, which are a serious concern due to their potential mutagenic properties.[1][2]

  • Residual Solvents: Solvents used in the synthesis and work-up can be retained in the crude material and must be removed to meet pharmaceutical standards.[2]

Q2: How stable is the Boc protecting group during purification?

A2: The tert-butoxycarbonyl (Boc) group is well-known for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[3] However, it is inherently labile to acidic conditions.[3][4] This acid sensitivity is the cornerstone of its utility as a protecting group, but it also presents a major challenge during purification. The cleavage of the Boc group proceeds through the formation of a stable tert-butyl cation.[3][5] This deprotection can be inadvertently triggered by:

  • Acidic Silica Gel: Standard silica gel is inherently acidic and can cause partial or complete cleavage of the Boc group during column chromatography.[6][7]

  • Acidic Solvents or Additives: Using acidic solvents or additives in the mobile phase will lead to deprotection.

  • Elevated Temperatures: In some cases, prolonged exposure to high temperatures can also promote the thermal deprotection of the Boc group.[8]

Understanding this stability profile is crucial for selecting the appropriate purification strategy. The concept of "orthogonality," where one protecting group can be removed without affecting others, is key in multi-step synthesis.[3][9][10][11] The Boc group is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[3][12]

Q3: What are the recommended analytical techniques for assessing the purity of Boc-protected piperidines?

A3: A combination of chromatographic and spectroscopic techniques is typically employed to ensure the purity and identity of Boc-protected piperidine intermediates:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a workhorse technique for assessing chemical purity.[13][][15] For chiral compounds, chiral HPLC is essential to determine the enantiomeric excess (ee%).[2]

  • Gas Chromatography (GC): GC is particularly useful for identifying and quantifying residual solvents and other volatile impurities.[13][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can also be used for quantitative analysis (qNMR) to determine assay purity.[13][16]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is used to confirm the molecular weight of the desired product and to identify unknown impurities.[][17]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of Boc-protected piperidine intermediates.

Issue 1: My Boc-protected piperidine is degrading on the silica gel column. I see a new, more polar spot on my TLC.
  • Probable Cause: The new, more polar spot is likely the de-protected piperidine. Standard silica gel has acidic silanol groups on its surface, which can catalyze the cleavage of the acid-labile Boc group.[6][7] This is a very common issue, especially for sensitive substrates.

  • Solution:

    • Neutralize the Silica Gel: Before preparing your column, you can slurry the silica gel in the mobile phase containing a small amount of a basic additive, such as triethylamine (TEA) or ammonium hydroxide (typically 0.5-2% v/v).[18] This will neutralize the acidic sites on the silica surface.

    • Use a Basic Additive in the Mobile Phase: Consistently use a mobile phase containing a basic additive throughout the purification. This is the most common and effective solution.[18]

    • Consider an Alternative Stationary Phase: If the compound is still unstable, consider using a less acidic stationary phase like deactivated (neutral) alumina or a polymer-based support.

    • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to minimize the time the compound spends on the stationary phase.[19]

Issue 2: I am having difficulty separating my desired product from a very close-running, less polar impurity.
  • Probable Cause: This could be a process-related impurity with a similar polarity to your product. A common culprit is the di-Boc-protected piperidine, which can form as a by-product during the protection step.[1]

  • Solution:

    • Optimize the Mobile Phase: Systematically screen different solvent systems. A common starting point for Boc-protected piperidines is a mixture of hexanes and ethyl acetate or dichloromethane and methanol.[19] Fine-tuning the solvent ratio can improve resolution.

    • Use a High-Resolution Stationary Phase: Employing silica gel with a smaller particle size (e.g., 230-400 mesh for flash chromatography) can provide better separation efficiency.[19]

    • Employ Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to resolve closely eluting compounds.[19]

    • Consider an Orthogonal Purification Technique: If chromatography is ineffective, consider an alternative method like crystallization.

Issue 3: My purified Boc-protected piperidine is an oil and will not crystallize.
  • Probable Cause: The oily nature of the product could be due to the presence of residual solvents or minor impurities that inhibit crystallization. Some Boc-protected piperidines are also inherently low-melting solids or oils at room temperature.

  • Solution:

    • Ensure High Purity: The first step is to ensure the material is of very high purity (>99%). Even small amounts of impurities can disrupt the crystal lattice. Re-purify a small sample by chromatography if necessary.

    • Thoroughly Remove Solvents: Dry the oil under high vacuum for an extended period, possibly with gentle heating, to remove all traces of residual solvents.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can create nucleation sites.

      • Seed Crystals: If you have a small amount of solid material from a previous batch, add a tiny crystal to the oil to induce crystallization.[20]

      • Solvent-Antisolvent System: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes cloudy. Allow the solution to stand, and crystals may form.[20]

    • Trituration: Add a poor solvent to the oil and stir or sonicate. This can sometimes cause the oil to solidify.

Issue 4: My ¹H NMR spectrum shows broad or multiple signals for the Boc group and adjacent protons.
  • Probable Cause: This is often due to slow rotation around the carbamate (N-COO) bond at room temperature.[16] This can lead to the presence of multiple conformers that are in slow exchange on the NMR timescale, resulting in broadened or duplicated peaks.

  • Solution:

    • Variable Temperature NMR: Acquire an NMR spectrum at an elevated temperature (e.g., 50-80 °C). At higher temperatures, the bond rotation becomes faster, and the distinct signals of the different conformers will coalesce into a single, sharper set of peaks.

    • Confirm with 2D NMR: Techniques like COSY and HSQC can help to confirm the connectivity of the protons and carbons, even with broadened signals.

    • Chemical Derivatization (for confirmation): As a last resort for characterization, you can remove the Boc group. The resulting de-protected piperidine should show sharp NMR signals.[16]

Data Presentation & Protocols

Table 1: Common Impurities and Their Identification
Impurity TypeCommon ExamplesProbable SourceRecommended Analytical Method
Process-Related Unreacted PiperidineIncomplete reactionLC-MS, GC-MS
Di-Boc-PiperidineOver-reaction during protectionLC-MS, ¹H NMR
Unremoved PrecursorIncomplete removal of other protecting groupsLC-MS, ¹H NMR
Enantiomeric (R)-enantiomer (if S is desired)Non-stereospecific synthesis or racemizationChiral HPLC
Degradation De-protected PiperidineAcidic conditions (e.g., silica gel)LC-MS, TLC
Nitroso ImpuritiesExposure to nitrosating agentsLC-MS (specialized methods)
Residual Solvents Dichloromethane, Toluene, etc.Synthesis and work-upGC-FID, ¹H NMR
Experimental Protocols
Protocol 1: Flash Chromatography of Boc-Protected Piperidines with a Basic Additive

This protocol describes a general method for purifying Boc-protected piperidines while minimizing the risk of deprotection on silica gel.

  • TLC Method Development:

    • Develop a TLC solvent system that gives your desired product an Rf value of ~0.2-0.3. A common starting point is a mixture of hexanes and ethyl acetate.

    • To the chosen solvent system, add 1% triethylamine (TEA) (v/v).

    • Run a new TLC with the TEA-modified eluent to confirm that the Rf and spot shape are acceptable. The basic additive often improves the spot shape of amines.

  • Column Preparation:

    • Choose an appropriate size flash column and silica gel (230-400 mesh is standard).[19]

    • Prepare the mobile phase (e.g., 80:20 Hexanes:EtOAc + 1% TEA).

    • Prepare the silica gel slurry in the mobile phase. This ensures the silica is pre-neutralized.

    • Pack the column with the slurry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the TEA-modified mobile phase. A gradient elution, gradually increasing the polarity, may be necessary for complex mixtures.[19]

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions.

  • Work-up:

    • Evaporate the solvent from the combined pure fractions under reduced pressure.

    • To remove the triethylamine, you can co-evaporate with a solvent like toluene or perform a mild acidic wash if the product is not acid-sensitive (use with caution). However, for most applications, residual TEA is removed under high vacuum.

Protocol 2: Crystallization of a Boc-Protected Piperidine Intermediate

This protocol provides a general workflow for crystallizing a purified, oily, or amorphous Boc-protected piperidine.

  • Purity Confirmation: Ensure the starting material is of high purity (>99%) by HPLC or ¹H NMR analysis.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the purified compound (~10-20 mg) in a "good" solvent (one in which it is highly soluble), such as ethyl acetate, acetone, or dichloromethane.

    • Slowly add a "poor" solvent (an anti-solvent in which it is poorly soluble), such as hexanes or petroleum ether, dropwise until the solution becomes persistently cloudy.

    • Add a drop or two of the good solvent to redissolve the solid and obtain a clear, saturated solution.

  • Crystallization:

    • Loosely cap the test tube and allow it to stand undisturbed at room temperature. Slower cooling often yields better quality crystals.

    • If no crystals form, try storing the solution in a refrigerator or freezer.

    • If crystallization is still unsuccessful, try scratching the inside of the test tube with a glass rod.

  • Isolation and Drying:

    • Once a sufficient quantity of crystals has formed, isolate them by vacuum filtration.

    • Wash the crystals with a small amount of the cold anti-solvent.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Visualizations

Purification Troubleshooting Workflow

G start Crude Product Analysis (TLC, LCMS, NMR) check_purity Is the main challenge separation or stability? start->check_purity stability_issue Stability Issue: Degradation Observed check_purity->stability_issue Stability separation_issue Separation Issue: Co-eluting Impurities check_purity->separation_issue Separation add_base Add Basic Additive (TEA) to Mobile Phase stability_issue->add_base change_stationary Use Neutral Alumina or other support stability_issue->change_stationary optimize_mobile Optimize Mobile Phase (Solvent Ratio, Gradient) separation_issue->optimize_mobile high_res_silica Use High-Resolution Silica Gel separation_issue->high_res_silica check_again Re-analyze by TLC/LCMS add_base->check_again change_stationary->check_again optimize_mobile->check_again high_res_silica->check_again crystallize Attempt Orthogonal Method: Crystallization / Trituration check_again->crystallize Not Resolved success Pure Product check_again->success Resolved crystallize->success fail Consult Specialist crystallize->fail

Caption: Troubleshooting workflow for purification issues.

Purification Strategy Decision Tree

G start Crude Product is_solid Is the crude material solid? start->is_solid try_cryst Attempt Direct Crystallization from suitable solvent is_solid->try_cryst Yes is_acid_sensitive Is the substrate known to be acid-sensitive? is_solid->is_acid_sensitive No (Oil/Gum) cryst_ok Is purity >98%? try_cryst->cryst_ok cryst_ok->is_acid_sensitive No end Purified Intermediate cryst_ok->end Yes chrom_base Flash Chromatography (Silica + Basic Additive) is_acid_sensitive->chrom_base Yes chrom_std Standard Flash Chromatography (Silica) is_acid_sensitive->chrom_std No final_purity Check Purity (HPLC, NMR) chrom_base->final_purity chrom_std->final_purity final_purity->end

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Troubleshooting Side Reactions During Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting side reactions during the deprotection of tert-butyloxycarbonyl (Boc) protecting groups. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this critical step in organic synthesis, particularly in peptide chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The principal cause of side product formation is the generation of a reactive tert-butyl cation (t-butyl cation) upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This electrophilic carbocation can then alkylate any nucleophilic species present in the reaction mixture, including sensitive residues on the substrate itself.[1][4]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][4] This can lead to the formation of 2,5,7-tri-tert-butyltryptophan as a major byproduct.[5]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, resulting in a mass increase of 56 Da.[2][4][6] Methionine is also prone to oxidation to methionine sulfoxide (+16 Da).[4][6]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation, forming S-tert-butylated Cys residues.[1][2]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[2][4]

Q3: What are "scavengers" and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[2] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[2] Scavengers are typically nucleophilic compounds.[2][4]

Q4: My Boc deprotection is incomplete. What are the common causes?

A4: Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid: The concentration or number of equivalents of the acid may be too low to drive the reaction to completion.[7][8] The rate of Boc cleavage can have a second-order dependence on the acid concentration.[7][9]

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration.[3][7] Most deprotections are performed at room temperature; gentle warming might be needed for sluggish reactions, but this can also increase side reactions.[8]

  • Steric Hindrance: Bulky groups near the Boc-protected nitrogen can slow down the reaction.[3][7][8]

  • Poor Resin Swelling (Solid-Phase Synthesis): If the resin is not adequately swollen, the acid cannot efficiently access all reaction sites.[7][9] Interestingly, a 55% TFA solution in dichloromethane (DCM) may lead to better resin swelling and higher purity peptides than 100% TFA.[7][9]

Q5: What is aspartimide formation and when does it occur in Boc-SPPS?

A5: Aspartimide formation is a side reaction involving the cyclization of an aspartic acid (Asp) side chain with its C-terminal backbone amide nitrogen, forming a succinimide ring. This results in a mass loss of 18 Da (the mass of water).[10] In Boc-based Solid-Phase Peptide Synthesis (SPPS), aspartimide formation is primarily an acid-catalyzed reaction that can be a significant issue during the final cleavage and deprotection step with strong acids like hydrogen fluoride (HF).[10] The propensity for this side reaction is highly sequence-dependent, being most prevalent in Asp-Gly, Asp-Asn, and Asp-Arg sequences.[10][11]

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC/LC-MS indicating side product formation.

This is often due to the alkylation of sensitive amino acid residues by the tert-butyl cation.

Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.

Table 1: Scavenger Selection for Sensitive Amino Acid Residues
Sensitive ResidueCommon ScavengersNotes
Tryptophan (Trp) Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)TIS and TES are highly effective carbocation scavengers.[4] EDT can also help prevent the acid-catalyzed oxidation of tryptophan.[4]
Methionine (Met) Thioanisole, Dithiothreitol (DTT)Thioanisole is effective at preventing S-alkylation.[12] The addition of reducing agents like ammonium iodide and dimethyl sulfide (DMS) can help prevent oxidation.[2][13]
Cysteine (Cys) 1,2-Ethanedithiol (EDT), p-ThiocresolEDT is a commonly used scavenger for Cysteine-containing compounds.[2][14]
Tyrosine (Tyr) Phenol, Anisole, m-CresolThese phenolic compounds act as decoys for the tert-butyl cation.[4]
Table 2: Common Deprotection Cocktails and Their Applications
Cocktail Composition (v/v/w)Application Notes
Standard Cocktail: 95% TFA / 2.5% Water / 2.5% TISSuitable for most peptides without highly sensitive residues. TIS is an effective general carbocation scavenger.[12]
Reagent K: 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTA robust, general-purpose cocktail for peptides with a variety of sensitive residues.[12]
Reagent B: 88% TFA / 5% Phenol / 5% Water / 2% TISAn "odorless" alternative for scavenging trityl groups.[12]
TFA/EDT/TIS/H₂O: 94% TFA / 2.5% H₂O / 1% TIS / 2.5% EDTRecommended for peptides containing Trp, Cys, or Met to minimize side reactions.[12]
Issue 2: Incomplete Deprotection

If you observe the presence of starting material after the reaction, consider the following solutions.

Solution:

  • Increase Acid Concentration or Strength: Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[3][7]

  • Extend Reaction Time or Increase Temperature: Monitor the reaction progress closely and allow for a longer reaction time if necessary. Gentle warming can be applied cautiously, as it may also increase side product formation if scavengers are not used.[3][7]

  • Optimize Resin Swelling (for SPPS): Ensure the resin is adequately swollen in the reaction solvent before adding the deprotection reagent.[7]

Issue 3: Aspartimide Formation

This is a concern for peptides containing Aspartic acid, especially in certain sequences.

Solution:

  • Protecting Group Strategy: Using bulky ester protecting groups on the aspartic acid side chain, such as Fmoc-L-Asp(OBno)-OH, can sterically hinder the cyclization and has been shown to significantly reduce aspartimide formation.[11]

  • Cleavage Conditions: When using strong acids like HF for final cleavage, perform the reaction at lower temperatures (e.g., below 5°C) to minimize this side reaction.[15]

Experimental Protocols

Protocol 1: General Boc Deprotection using TFA and Scavengers

This protocol is a general guideline for the deprotection of a Boc-protected compound, particularly those containing sensitive residues like Tryptophan.

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[12]

  • Scavenger Addition: Add an appropriate scavenger. For example, add 10-20 equivalents of triethylsilane (TES) to the solution.[3]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[3]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3][11]

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[8][11] The crude product is often obtained as the TFA salt.[11]

Protocol 2: Boc Deprotection of a Methionine-Containing Peptide

This protocol is designed to prevent the S-alkylation and oxidation of methionine residues.

  • Reagent Preparation: Prepare a cleavage cocktail of TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w).[12]

  • Deprotection: Add the cleavage cocktail to the resin-bound peptide.[12]

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.[12]

  • Monitoring: Monitor the reaction progress by LC-MS.[12]

  • Work-up: Upon completion, precipitate the peptide with cold diethyl ether and wash it with cold ether.[12]

Protocol 3: Boc Deprotection using HCl in Dioxane

This method is an alternative to TFA and often considered milder, yielding the hydrochloride salt.

  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).[8]

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution, often at 0 °C.[8][11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. A precipitate of the hydrochloride salt may form.[8][11]

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[8]

  • Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[8][11]

Visualizations

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Side_Reaction_Pathway cluster_main Boc Deprotection cluster_side_reactions Side Reactions cluster_scavenging Scavenging Boc_Deprotection Boc Group Cleavage tBu_Cation tert-Butyl Cation Boc_Deprotection->tBu_Cation Generates Alkylated_Product Alkylated Side Product tBu_Cation->Alkylated_Product Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Sensitive_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Sensitive_Residue->Alkylated_Product Alkylation Scavenger Scavenger (TIS, Thioanisole, etc.) Scavenger->Trapped_Cation Traps Troubleshooting_Workflow Start Problem with Boc Deprotection Incomplete Incomplete Reaction? Start->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Increase_Acid Increase Acid Conc./Strength (e.g., 50% TFA or 4M HCl/dioxane) Incomplete->Increase_Acid Yes Add_Scavenger Add/Optimize Scavengers (See Table 1 & 2) Side_Products->Add_Scavenger Yes End Successful Deprotection Side_Products->End No Increase_Time_Temp Increase Reaction Time/Temp (Monitor closely) Increase_Acid->Increase_Time_Temp Check_Resin_Swelling Check Resin Swelling (for SPPS) Increase_Time_Temp->Check_Resin_Swelling Add_Scavenger->End Check_Resin_Swelling->End

References

Optimizing temperature and reaction time for coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize temperature and reaction time for various coupling reactions.

Frequently Asked questions (FAQs)

Q1: What is a coupling reaction and why is it important?

A coupling reaction in organic chemistry is a process that joins two molecules to form a new, larger molecule, often with the formation of a new carbon-carbon or carbon-heteroatom bond.[1][2] These reactions are fundamental in synthetic chemistry as they allow for the construction of complex molecules from simpler starting materials.[1] Their applications are widespread, particularly in the pharmaceutical industry for the synthesis of drugs and in the development of new materials and agrochemicals.[1][2]

Q2: What are the key parameters to consider when optimizing a coupling reaction?

Successful optimization of a coupling reaction involves several critical parameters that can interact with each other. These include:

  • Catalyst and Ligand: The choice of the palladium catalyst and the accompanying ligand is crucial, especially for activating less reactive starting materials like aryl chlorides.[3][4]

  • Base: The base plays a significant role in the catalytic cycle.[5] The selection depends on the functional groups present in the substrates.[6]

  • Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[6]

  • Temperature: Temperature directly influences the reaction rate.[7] Higher temperatures can increase reaction speed but may also lead to the degradation of reactants or catalysts.[5][8]

  • Reaction Time: Optimizing the reaction time is essential to ensure complete conversion without the formation of byproducts from prolonged reaction times.[9]

  • Inert Atmosphere: Many coupling reactions are sensitive to oxygen and moisture, necessitating the use of an inert atmosphere (e.g., nitrogen or argon) and dry, degassed solvents.[8][10][11]

Q3: How does temperature affect the rate and yield of a coupling reaction?

Temperature has a significant impact on the rate of a chemical reaction.[7] Increasing the temperature generally increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, which in turn increases the reaction rate.[12][13] For many reactions, a 10°C rise in temperature can approximately double the reaction rate.[13]

However, there is an optimal temperature for each reaction. Exceeding this temperature can lead to the decomposition of the catalyst, starting materials, or products, resulting in a lower yield.[5][8] For example, in some Suzuki-Miyaura reactions, 80°C has been identified as an optimal temperature, with a sharp decrease in yield at lower temperatures and no significant improvement at higher temperatures.[14] Therefore, it is often necessary to screen a range of temperatures to find the best balance between reaction rate and yield.[8]

Q4: How do I determine the optimal reaction time?

The optimal reaction time is the point at which the concentration of the desired product is maximized. This can be determined by monitoring the reaction's progress over time using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][15] It is important to find the point of complete consumption of the limiting starting material.[8] Prolonging the reaction unnecessarily can lead to the formation of side products and decomposition of the desired product.[9]

Troubleshooting Guide

This guide addresses common issues encountered during coupling reactions, with a focus on optimizing temperature and reaction time.

Problem Potential Cause Suggested Solution
Low or No Product Yield Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition.[5][8]Screen a range of temperatures (e.g., increments of 10-20°C) to find the optimal condition. For sluggish reactions, incrementally increase the temperature.[3][5] If decomposition is observed, lower the temperature.[5]
Insufficient Reaction Time: The reaction may not have been allowed to run long enough for complete conversion.Monitor the reaction progress using TLC, GC-MS, or LC-MS to determine the point of maximum conversion.[8][15]
Catalyst Deactivation: The palladium catalyst may have decomposed, often indicated by the formation of palladium black.[3][11]Ensure the reaction is performed under a strict inert atmosphere with degassed solvents.[8][10] Consider using more robust ligands or pre-catalysts.[3]
Poor Reagent Quality: Impurities in starting materials, solvents, or degradation of reagents like boronic acids can inhibit the reaction.[11]Use high-purity, anhydrous reagents and solvents.[5][8] If using boronic acids, consider their stability.
Formation of Side Products (e.g., Homocoupling) Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[10][16]Thoroughly degas the reaction mixture before adding the catalyst and maintain a positive pressure of an inert gas throughout the reaction.[8]
Reaction Temperature Too High: Elevated temperatures can sometimes favor side reactions.Optimize the temperature by screening a lower range to see if byproduct formation is minimized.[5]
Incomplete Conversion Sluggish Reaction Kinetics: The reaction may be inherently slow due to the nature of the substrates (e.g., aryl chlorides).[3]Increase the reaction temperature.[3] Consider a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands).[3]
Poor Solubility of Reagents: If reagents are not fully dissolved at the reaction temperature, the reaction rate will be slow.[8]Choose a solvent in which all components are soluble at the desired reaction temperature.[8] Ensure vigorous stirring.[10]
Reaction Not Starting Inactive Catalyst: The active Pd(0) species may not be forming from the Pd(II) precatalyst.Ensure proper reaction setup and reagent quality. Some precatalysts require specific conditions for activation.[11]
Reaction Temperature Too Low: The activation energy barrier is not being overcome.Gently increase the temperature and monitor for any signs of reaction.[7][13]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), the boronic acid or boronic ester (1.2–1.5 equivalents), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equivalents).[15]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.[8][15]

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., 0.5–2 mol%) and any additional ligand if required.[15]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[15]

  • Degassing (Recommended): Bubble the inert gas through the stirred reaction mixture for 10-15 minutes.[8]

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80–110 °C) and stir vigorously.[8][15]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots at regular intervals (e.g., every 1-2 hours).[8][15]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][15]

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography.[15]

Visualizations

logical_relationship_troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No Yield temp Suboptimal Temperature start->temp time Insufficient Reaction Time start->time catalyst Catalyst Deactivation start->catalyst screen_temp Screen Temperature (e.g., 60-120°C) temp->screen_temp monitor_rxn Monitor Reaction by TLC/GC-MS time->monitor_rxn inert Ensure Inert Atmosphere catalyst->inert

Caption: Troubleshooting workflow for low yield in coupling reactions.

experimental_workflow prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) prep->inert catalyst 3. Add Catalyst & Solvent (Under Inert Gas) inert->catalyst heat 4. Heat to Reaction Temperature (e.g., 80-110°C) catalyst->heat monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor monitor->heat Incomplete workup 6. Reaction Workup (Quench, Extract, Dry) monitor->workup Reaction Complete purify 7. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

How to remove unreacted starting materials from the product mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Product Mixtures

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from product mixtures.

Choosing the Right Purification Technique

Selecting the appropriate purification method is crucial for obtaining a high-purity product. The choice depends on the physical and chemical properties of the product and impurities, as well as the scale of the reaction.

G start Crude Product Mixture is_solid Is the Product a Solid? start->is_solid is_liquid Is the Product a Liquid? start->is_liquid solubility_diff Different Solubility Profiles? is_solid->solubility_diff Yes polarity_diff Different Polarities? is_solid->polarity_diff No volatile_impurities Are Impurities Volatile? is_liquid->volatile_impurities No boiling_point_diff Boiling Point Difference >25°C? is_liquid->boiling_point_diff Yes solubility_diff->polarity_diff No crystallization Crystallization solubility_diff->crystallization Yes chromatography Column Chromatography volatile_impurities->chromatography No extraction Liquid-Liquid Extraction volatile_impurities->extraction Yes polarity_diff->chromatography Yes polarity_diff->extraction Some Difference distillation Simple Distillation boiling_point_diff->distillation Yes fractional_distillation Fractional Distillation boiling_point_diff->fractional_distillation No

A decision tree to guide the selection of an appropriate purification technique.
Comparison of Common Purification Techniques

The following table summarizes key quantitative aspects of the most common purification techniques to aid in method selection.

TechniqueTypical PurityTypical YieldScale (Lab)Solvent Consumption (per g of crude)
Column Chromatography >95%50-90%mg to >10 gHigh (100-1000 mL)
Crystallization >99%70-95%mg to kgLow to Medium (10-100 mL)
Distillation >98%60-90%>1 mL to LVery Low
Liquid-Liquid Extraction Variable>95%mg to kgMedium to High (50-500 mL)

Flash Column Chromatography

Flash column chromatography is a rapid and widely used technique for purifying compounds based on their polarity.[1]

Troubleshooting Guide & FAQs

Q1: My compound is not moving from the baseline on the TLC plate, even with a very polar solvent system. What should I do?

A1: If your compound is highly polar and remains at the baseline, you can try the following:

  • Add a modifier to your solvent system: For acidic compounds, adding a small amount of acetic acid (0.1-1%) can help. For basic compounds, adding triethylamine (0.1-1%) can improve mobility.

  • Switch to a more polar stationary phase: If you are using silica gel, consider using a more polar stationary phase like alumina (basic or neutral).

  • Consider reverse-phase chromatography: In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This is often effective for very polar compounds.

Q2: My compound is eluting with the solvent front. How can I improve retention?

A2: If your compound is eluting too quickly, it means the solvent system is too polar. You should:

  • Decrease the polarity of the eluent: Use a higher proportion of the nonpolar solvent in your mobile phase.

  • Ensure proper column packing: An improperly packed column can lead to channeling, where the solvent and sample bypass the stationary phase.

Q3: The separation between my product and an impurity is poor. What can I do?

A3: To improve resolution between closely eluting compounds:

  • Optimize the solvent system: Use TLC to screen a variety of solvent systems to find one that provides the best separation. A difference in Rf values of at least 0.2 is generally desirable for good separation on a column.

  • Use a longer column: A longer column provides more surface area for interaction with the stationary phase, which can improve separation.

  • Employ a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better separate compounds with similar polarities.

Q4: I am observing streaking or tailing of my compound spots on the TLC and column. What is the cause?

A4: Tailing can be caused by several factors:

  • Compound overloading: Applying too much sample to the column can lead to broad, tailing peaks.

  • Interaction with the stationary phase: Acidic or basic compounds can interact strongly with the silica gel, causing tailing. Adding a modifier like acetic acid or triethylamine to the eluent can mitigate this.

  • Inappropriate solvent system: The solvent may not be strong enough to move the compound effectively, leading to tailing.

Detailed Experimental Protocol: Flash Column Chromatography
  • Select the Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives an Rf value of ~0.3 for the desired compound and provides good separation from impurities.

  • Prepare the Column:

    • Choose a column of an appropriate size. A general rule of thumb is a silica gel to crude product weight ratio of 30:1 to 100:1.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Pack the column with silica gel using either the "dry packing" or "slurry" method. Ensure the packing is uniform and free of air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a volatile solvent.

    • Carefully apply the sample to the top of the silica gel.

    • Allow the sample to absorb completely onto the silica gel.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (a descent of about 2 inches per minute is a good target).

    • Collect fractions in test tubes or other suitable containers.

  • Analyze the Fractions:

    • Monitor the elution of your compound by spotting fractions on a TLC plate.

    • Combine the fractions that contain the pure product.

  • Isolate the Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.[2][3]

Troubleshooting Guide & FAQs

Q1: My compound is not dissolving in the hot solvent. What should I do?

A1: If your compound is not dissolving, you may need to:

  • Add more solvent: Add small portions of hot solvent until the compound dissolves. Be careful not to add too much, as this will reduce your yield.

  • Choose a different solvent: The chosen solvent may not be suitable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

Q2: No crystals are forming upon cooling. What went wrong?

A2: The absence of crystal formation can be due to several reasons:

  • Too much solvent was used: If the solution is not saturated, crystals will not form. Try to evaporate some of the solvent to concentrate the solution and then cool it again.

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod at the surface of the liquid.

    • Add a "seed" crystal of the pure compound.

  • Cooling too quickly: Rapid cooling can sometimes inhibit crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]

Q3: My compound has "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound. To resolve this:

  • Reheat the solution: Add more solvent to dissolve the oil and then allow it to cool more slowly.

  • Use a lower-boiling solvent: Choose a solvent with a boiling point below the melting point of your compound.

Q4: The purity of my recrystallized product is still low. How can I improve it?

A4: If impurities are still present after recrystallization:

  • Ensure slow cooling: Rapid crystal growth can trap impurities.

  • Wash the crystals properly: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor which contains the impurities.

  • Perform a second recrystallization: A second recrystallization can often significantly improve purity.

Detailed Experimental Protocol: Recrystallization
  • Choose a Solvent: Select a solvent in which the compound of interest is highly soluble at elevated temperatures and poorly soluble at low temperatures. Test small amounts of your crude product in different solvents to find the ideal one.

  • Dissolve the Impure Solid:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling.

    • Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cool the Solution:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolate the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter paper with a small amount of cold solvent.

  • Dry the Crystals:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes.

    • For further drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Distillation

Distillation is a purification technique used to separate liquids with different boiling points. Simple distillation is effective for separating a volatile liquid from a non-volatile substance or for separating two liquids with a boiling point difference of more than 25°C.[5]

G start Liquid Mixture heat Heat Mixture in Distilling Flask start->heat vaporize More Volatile Component Vaporizes heat->vaporize condense Vapor Cools in Condenser vaporize->condense collect Pure Liquid (Distillate) Collected condense->collect

A simplified workflow of the simple distillation process.
Troubleshooting Guide & FAQs

Q1: The liquid in the distillation flask is bumping violently. How can I prevent this?

A1: Bumping is the sudden, violent boiling of a liquid. To ensure smooth boiling:

  • Add boiling chips or a stir bar: These provide nucleation sites for bubbles to form, preventing bumping. Never add boiling chips to a hot liquid.

  • Ensure even heating: Use a heating mantle with a stirrer or a water/oil bath for uniform heat distribution.

Q2: The distillation is proceeding very slowly, or no distillate is being collected. What could be the problem?

A2: A slow or nonexistent distillation rate can be due to:

  • Insufficient heating: The temperature of the heating source may be too low. The heating source should be set to a temperature about 20-30°C above the boiling point of the liquid.

  • Poor insulation: The distillation apparatus may be losing too much heat to the surroundings. Insulating the neck of the distillation flask and the distillation head with glass wool or aluminum foil can help.

  • Improper thermometer placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser.

Q3: The temperature reading on the thermometer is fluctuating. What does this indicate?

A3: Temperature fluctuations can indicate:

  • Uneven heating: Ensure the heating is consistent.

  • The distillation of a mixture: If the components have close boiling points, the temperature may not remain constant.

  • The distillation is complete: If the temperature drops, it may mean that all of the lower-boiling component has distilled.

Detailed Experimental Protocol: Simple Distillation
  • Assemble the Apparatus:

    • Place the liquid mixture in a round-bottom flask, filling it to no more than two-thirds of its volume.

    • Add a few boiling chips or a magnetic stir bar.

    • Assemble the simple distillation apparatus, ensuring all joints are properly sealed.

    • Position the thermometer correctly.

  • Start the Distillation:

    • Turn on the cooling water to the condenser. Water should flow in at the bottom and out at the top.

    • Begin heating the distillation flask.

  • Collect the Distillate:

    • As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase and then stabilize at the boiling point of the liquid.

    • The vapor will then enter the condenser, cool, and condense back into a liquid.

    • Collect the distilled liquid (distillate) in a receiving flask.

  • Stop the Distillation:

    • Stop the distillation when only a small amount of liquid remains in the distillation flask. Never distill to dryness.

    • Turn off the heat and allow the apparatus to cool before disassembling.

Liquid-Liquid Extraction

Liquid-liquid extraction is a method used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6]

Troubleshooting Guide & FAQs

Q1: An emulsion has formed between the two layers, and they are not separating. What should I do?

A1: Emulsions are a common problem in liquid-liquid extraction. To break an emulsion, you can try:

  • Let it stand: Sometimes, an emulsion will break on its own if left undisturbed for a while.

  • Gently swirl: Gently swirling the separatory funnel can help the layers to separate.

  • Add brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer and help to break the emulsion.

  • Filter through Celite or glass wool: Filtering the entire mixture through a pad of Celite or a plug of glass wool can sometimes break the emulsion.

  • Centrifugation: If available, centrifuging the mixture can force the layers to separate.

Q2: I'm not sure which layer is the aqueous layer and which is the organic layer. How can I tell?

A2: To determine the identity of the layers:

  • Check the densities: The denser liquid will be the bottom layer. Most halogenated organic solvents (e.g., dichloromethane, chloroform) are denser than water, while most non-halogenated organic solvents (e.g., diethyl ether, ethyl acetate, hexanes) are less dense than water.

  • Add a drop of water: Add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous layer.

Q3: My product seems to be partially soluble in both the aqueous and organic layers. How can I maximize its recovery?

A3: To improve the recovery of a compound with partial solubility in both phases:

  • Perform multiple extractions: It is more efficient to perform several extractions with smaller volumes of the organic solvent than one extraction with a large volume.

  • "Salt out" the product: Adding a salt (like NaCl) to the aqueous layer can decrease the solubility of the organic compound in the aqueous phase and drive it into the organic layer.

  • Adjust the pH: If your compound is acidic or basic, you can adjust the pH of the aqueous layer to ionize or deionize the compound, thereby changing its solubility. For example, an acidic compound will be more soluble in a basic aqueous solution, while a basic compound will be more soluble in an acidic aqueous solution.

Detailed Experimental Protocol: Liquid-Liquid Extraction
  • Prepare the Separatory Funnel:

    • Ensure the stopcock is closed and place the separatory funnel in a ring stand.

  • Add the Liquids:

    • Pour the reaction mixture and the extraction solvent into the separatory funnel. Do not fill the funnel more than three-quarters full.

  • Mix the Layers:

    • Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup.

    • Close the stopcock and gently shake or swirl the funnel for a minute or two to allow for the transfer of the solute between the phases. Vent the funnel periodically.

  • Separate the Layers:

    • Place the funnel back in the ring stand and remove the stopper.

    • Allow the layers to fully separate.

    • Drain the bottom layer through the stopcock into a flask.

    • Pour the top layer out through the top of the funnel into a separate flask to avoid contamination.

  • Repeat the Extraction (if necessary):

    • Return the layer containing the desired product to the separatory funnel and repeat the extraction with a fresh portion of the other solvent to maximize recovery.

  • Wash and Dry the Organic Layer:

    • The combined organic layers may be washed with water or brine to remove water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Isolate the Product:

    • Filter or decant the dried organic solution away from the drying agent.

    • Remove the solvent using a rotary evaporator to yield the purified product.

References

Technical Support Center: Stability of tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solvents and experimental conditions. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of their experiments.

Overview of Chemical Stability

This compound is a bifunctional molecule featuring a piperidine ring, a secondary amine, and a tert-butyloxycarbonyl (Boc) protected amine. The primary stability concern for this and related N-Boc protected compounds is the susceptibility of the Boc group to cleavage under acidic conditions.[1][2] This deprotection can be initiated by strong acids, Lewis acids, and even trace acidic impurities in solvents.[2][3] Additionally, like many organic molecules, prolonged exposure to high temperatures and light may lead to degradation.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, the compound should be kept in a tightly sealed container at 2-8°C, protected from light.[4] For short-term storage, such as during experimental use, it is advisable to keep solutions cool and use them promptly.

Q2: What is the primary degradation pathway for this compound?

The most common degradation pathway is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) group, which results in the formation of the corresponding unprotected piperidine derivative. This can occur in the presence of strong acids, or even trace acidic impurities in solvents.

Diagram: Acid-Catalyzed Deprotection of this compound

G reactant This compound (Boc-protected) acid Acidic Conditions (e.g., TFA, HCl, acidic impurities) reactant->acid product 3-(Methylaminomethyl)piperidine (Deprotected Product) acid->product Cleavage of Boc group isobutylene Isobutylene product->isobutylene Byproducts co2 Carbon Dioxide product->co2 Byproducts

Caption: Acid-catalyzed degradation pathway of the title compound.

Q3: Can I heat solutions of this compound?

Caution is advised when heating solutions of this compound. While moderate heating in neutral, aprotic solvents for short durations may be acceptable, prolonged heating or heating in protic or potentially acidic solvents can accelerate the degradation of the Boc group.[5] Thermolytic cleavage of N-Boc groups can occur at temperatures above 100°C, especially in solvents like methanol or trifluoroethanol.[5]

Q4: Is the compound sensitive to light?

While the Boc group itself is not strongly chromophoric, it is good laboratory practice to protect all organic compounds from prolonged exposure to light, especially UV light, to prevent potential photolytic degradation.[1] Vendor recommendations often include storing the material protected from light.[4]

Troubleshooting Guide: Solvent Stability

Unexpected experimental results can often be traced back to compound instability in the chosen solvent system. This section provides guidance on potential issues and how to mitigate them.

Summary of Solvent Stability

The following table summarizes the expected stability of this compound in common laboratory solvents. This information is based on the known reactivity of the N-Boc protecting group.

Solvent ClassExamplesExpected Stability at Room TemperatureKey Considerations
Aprotic, Non-polar Hexanes, TolueneHigh Generally stable. Ensure solvents are anhydrous and free of acidic impurities.
Aprotic, Polar Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Generally High High purity, anhydrous grades are recommended. DCM can contain trace HCl; consider passing through a plug of basic alumina if stability is a concern.
Protic, Non-acidic Ethanol, Methanol, IsopropanolModerate Risk of solvolysis, especially with heating. Use freshly opened, high-purity solvents. Trace acidity can catalyze deprotection.
Protic, Acidic Acetic Acid, Formic AcidLow Rapid deprotection will occur. These solvents are incompatible with the Boc group.
Aqueous Solutions Water, BufferspH Dependent Stable at neutral to basic pH. Unstable at acidic pH. The secondary amine may influence local pH.
Common Issues and Solutions
  • Issue: Inconsistent reaction yields or appearance of unexpected byproducts.

    • Possible Cause: Degradation of the starting material due to solvent impurities.

    • Troubleshooting Steps:

      • Verify Solvent Purity: Use fresh, anhydrous, high-purity solvents.

      • Check for Acidity: Test the pH of your solvents, especially if they have been stored for a long time. Consider using a solvent that has been freshly distilled or passed through a column of activated alumina.

      • Prepare Fresh Solutions: If using stock solutions, prepare them fresh before each experiment. If storage is necessary, store at low temperatures (-20°C) in an airtight container.[1]

  • Issue: Complete or partial loss of the Boc group during workup.

    • Possible Cause: Use of acidic conditions during extraction or purification.

    • Troubleshooting Steps:

      • Avoid Acidic Washes: Do not use acidic aqueous solutions (e.g., 1M HCl) during workup. Use saturated sodium bicarbonate or brine instead.

      • Silica Gel Chromatography: Standard silica gel can be slightly acidic. If deprotection is observed on the column, consider neutralizing the silica gel with a suitable amine (e.g., triethylamine) in the eluent or using a different stationary phase like alumina.

Experimental Protocol: Stability Assessment

For critical applications, it is recommended to perform a preliminary stability study of this compound in your specific solvent system and conditions.

Objective: To determine the stability of the compound in a chosen solvent over a defined period.
Materials:
  • This compound

  • High-purity solvent of interest

  • Internal standard (e.g., a stable compound with a distinct NMR or LC-MS signal)

  • HPLC or LC-MS system

  • NMR spectrometer

Procedure:
  • Stock Solution Preparation: Prepare a stock solution of this compound and an internal standard in the solvent of interest at a known concentration.

  • Initial Analysis (T=0): Immediately analyze a sample of the stock solution by HPLC or LC-MS to determine the initial peak area ratio of the compound to the internal standard.

  • Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the stock solution and analyze it by HPLC or LC-MS.

  • Data Analysis: Calculate the peak area ratio of the compound to the internal standard at each time point. A decrease in this ratio indicates degradation. The appearance of new peaks should also be noted, which could correspond to degradation products.

Diagram: Workflow for Stability Assessment

G start Prepare stock solution with internal standard t0 T=0 Analysis (HPLC/LC-MS) start->t0 incubate Incubate solution under experimental conditions t0->incubate timepoint Analyze at time points (e.g., 1, 4, 8, 24h) incubate->timepoint analysis Calculate peak area ratio (Compound / Internal Standard) timepoint->analysis end Determine stability profile analysis->end

Caption: A typical workflow for assessing compound stability in solution.

References

Technical Support Center: Preventing Over-Alkylation of the Methylamino Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the N-methylation of amines, with a specific focus on preventing the undesired over-alkylation of the methylamino group.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a problem?

A1: Over-alkylation is a common side reaction where a primary or secondary amine reacts with an alkylating agent more than once.[1][2] In the context of methylating a primary amine to a secondary methylamino group, over-alkylation leads to the formation of an undesired tertiary dimethylamino compound and can even proceed to a quaternary ammonium salt. This occurs because the initial methylation product, a secondary amine, is often more nucleophilic than the starting primary amine due to the electron-donating nature of the methyl group.[2] This "runaway reaction" results in a mixture of products, reducing the yield of the desired monomethylated product and complicating purification.[2][3]

Q2: What are the main strategies to control or prevent over-alkylation?

A2: The primary strategies to prevent over-alkylation involve controlling reaction conditions, utilizing protecting groups, or employing alternative, more selective synthetic methods.[1][2] Key approaches include:

  • Stoichiometric Control: Using a large excess of the starting amine compared to the alkylating agent can statistically favor the mono-alkylation.[1][4]

  • Protecting Groups: Introducing a protecting group on the amine can prevent multiple alkylations. After the desired reaction elsewhere in the molecule, the protecting group is removed.[5][6][7]

  • Reductive Amination: This is a highly effective method that involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced. This process is inherently more selective for mono-alkylation.[8][9]

  • Eschweiler-Clarke Reaction: A specific type of reductive amination that uses formaldehyde and formic acid to methylate primary or secondary amines. It is known to stop at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[10][11]

  • Steric Hindrance: Increasing steric bulk on the amine or the alkylating agent can disfavor the second alkylation step.[12][13][14]

Q3: When should I choose reductive amination over direct alkylation?

A3: Reductive amination is generally preferred when high selectivity for the monomethylated product is crucial and direct alkylation is likely to produce significant amounts of over-alkylated products.[9] It is particularly advantageous when working with primary amines where the resulting secondary amine is more reactive than the starting material. Direct alkylation might be suitable for specific substrates where steric hindrance naturally prevents over-alkylation or when the dialkylated product is the desired outcome.

Troubleshooting Guides

Issue 1: Significant formation of tertiary amine and quaternary salt during direct methylation.

Possible Cause: The newly formed secondary amine is more nucleophilic than the starting primary amine, leading to a faster second methylation.

Solutions:

  • Adjust Stoichiometry: Increase the excess of the primary amine relative to the methylating agent (e.g., 5-10 fold excess). This increases the probability of the alkylating agent reacting with the more abundant primary amine.[4]

  • Slow Addition: Add the methylating agent slowly to the reaction mixture. This keeps the concentration of the alkylating agent low, favoring reaction with the primary amine.

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[4]

  • Use a Less Reactive Alkylating Agent: If using a highly reactive agent like methyl iodide or dimethyl sulfate, consider switching to a less reactive one, such as methyl triflate under controlled conditions or dimethyl carbonate.[15][16]

Issue 2: Low yield of the desired monomethylated product using reductive amination.

Possible Cause: Inefficient imine formation or incomplete reduction.

Solutions:

  • Optimize pH: Imine formation is typically favored under weakly acidic conditions (pH 4-6). The pH should be carefully controlled to facilitate both the nucleophilic attack of the amine and the dehydration step.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often more effective than sodium borohydride (NaBH₄) for reductive amination because they are less reactive towards the carbonyl starting material and selectively reduce the iminium ion.[9]

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of the starting materials and the formation of the imine intermediate and the final product to determine the optimal reaction time.[4]

Issue 3: The Eschweiler-Clarke reaction is sluggish or incomplete.

Possible Cause: Suboptimal reaction conditions or reagent quality.

Solutions:

  • Ensure Excess Reagents: The Eschweiler-Clarke reaction typically requires an excess of both formaldehyde and formic acid.[10][11]

  • Reaction Temperature: The reaction is often performed at or near the boiling point of the aqueous solution to drive the reaction to completion.[10]

  • Reagent Quality: Use fresh, high-quality formaldehyde and formic acid. Paraformaldehyde can be used as an alternative source of formaldehyde.[17]

Experimental Protocols

Protocol 1: Selective Monomethylation via Reductive Amination

This protocol describes a general procedure for the selective N-monomethylation of a primary amine using formaldehyde and a mild reducing agent.

Materials:

  • Primary amine (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, to adjust pH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) in DCM.

  • Add formaldehyde (1.1 eq) to the solution and stir for 30-60 minutes at room temperature to form the imine. The reaction can be monitored by TLC or LC-MS.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.

  • Stir the reaction at room temperature until the starting amine is consumed (typically 2-12 hours).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Eschweiler-Clarke Methylation

This protocol provides a classic method for the methylation of a primary or secondary amine to the corresponding tertiary amine, which inherently avoids quaternization.[11] For monomethylation of a primary amine, careful control of stoichiometry is crucial, though this reaction is more commonly used for exhaustive methylation to the tertiary amine.

Materials:

  • Primary or secondary amine (1.0 eq)

  • Formic acid (excess, e.g., 2.0-3.0 eq)

  • Formaldehyde (37% aqueous solution, excess, e.g., 2.0-3.0 eq)

  • 1M HCl

  • Dichloromethane (DCM)

  • Aqueous NaOH or KOH to basify

Procedure:

  • To the amine (1.0 eq), add formic acid (e.g., 1.8 eq) and formaldehyde solution (e.g., 1.1 eq for monomethylation, though excess is typical for dimethylation).[11]

  • Heat the reaction mixture, typically at 80-100 °C, for several hours (e.g., 18 hours).[11] The evolution of CO₂ should be observed.

  • Cool the reaction mixture to room temperature.

  • Add water and 1M HCl, then extract with DCM to remove any non-basic impurities.

  • Basify the aqueous layer to pH > 11 with a strong base (e.g., NaOH).

  • Extract the product with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product if necessary.

Data Presentation

Table 1: Comparison of Methods for Monomethylation of Aniline

MethodMethylating AgentReducing Agent / CatalystSolventTemp (°C)Yield of N-methylaniline (%)Reference
Reductive AminationParaformaldehyde(CAAC)CuCl / PMHSnBu₂O80Moderate[18]
Catalytic MethylationDimethyl CarbonateNa-exchanged Y faujasite-120-15092-98[15]
Catalytic MethylationMethanolNHC-Ir(III) Complex-120High[19]
PhotocatalyticMethanolAg/TiO₂-RT>99[20]
CuH-CatalyzedParaformaldehydePMHSnBu₂O80>99[21]

Yields are reported as found in the cited literature and may vary based on specific substrate and reaction conditions.

Visualizations

Over_Alkylation_Pathway PrimaryAmine Primary Amine (R-NH2) SecondaryAmine Secondary Amine (R-NHCH3) (Desired Product) PrimaryAmine->SecondaryAmine + CH3-X (k1) TertiaryAmine Tertiary Amine (R-N(CH3)2) (Over-alkylation) SecondaryAmine->TertiaryAmine + CH3-X (k2, often k2 > k1) QuaternarySalt Quaternary Salt (R-N(CH3)3+) (Over-alkylation) TertiaryAmine->QuaternarySalt + CH3-X (k3)

Caption: Pathway of over-alkylation in direct methylation of a primary amine.

Reductive_Amination_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Start Primary Amine + Formaldehyde Imine Imine Intermediate Start->Imine Weakly Acidic pH Reduction Add Reducing Agent (e.g., NaBH(OAc)3) Imine->Reduction Product Monomethylated Secondary Amine Reduction->Product

Caption: General workflow for selective monomethylation via reductive amination.

Troubleshooting_Logic Start Over-alkylation Observed? Yes Yes Start->Yes No No (Success!) Start->No Method Method Used? Yes->Method Direct Direct Alkylation Method->Direct Reductive Reductive Amination Method->Reductive Sol_Direct Solutions: - Increase Amine Excess - Slow Alkylating Agent Addition - Lower Temperature - Use Protecting Group Direct->Sol_Direct Sol_Reductive Consider Reductive Amination Direct->Sol_Reductive Reductive->No Generally Selective

Caption: Decision-making flowchart for troubleshooting over-alkylation.

References

Technical Support Center: Purifying Substituted Piperidines with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying substituted piperidines using column chromatography. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying substituted piperidines?

A1: The most common stationary phase for purifying substituted piperidines is silica gel.[1][2][3] Alumina can also be used, especially if the compound is sensitive to the acidic nature of silica gel.[1] For basic piperidines, which can interact strongly with acidic silica gel and cause peak tailing, using amine-functionalized silica or deactivating the silica gel with a basic modifier in the mobile phase is recommended.[3]

Q2: How do I choose the right solvent system (mobile phase) for my substituted piperidine?

A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC).[2][4][5] A good starting point for many piperidine derivatives is a mixture of a non-polar solvent like hexanes or toluene and a polar solvent such as ethyl acetate or dichloromethane.[1][2] For basic piperidines, it is highly recommended to add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to prevent peak tailing.[1][3][4] The optimal solvent system should give your target compound an Rf value of approximately 0.2-0.3 on the TLC plate.[2][5]

Q3: How much silica gel should I use for my column?

A3: The amount of silica gel depends on the quantity of the crude material and the difficulty of the separation. A general guideline is the weight ratio of silica gel to the crude product. For easy separations, a ratio of 20:1 to 50:1 is often sufficient. For more challenging separations, a higher ratio of 100:1 or even greater may be necessary.[1][5]

Q4: My substituted piperidine is not UV active. How can I visualize it on a TLC plate?

A4: If your compound is not UV active, you can use a variety of chemical stains for visualization.[6] Common stains for nitrogen-containing compounds like piperidines include:

  • Potassium permanganate (KMnO4) stain: This is a good general stain for compounds that can be oxidized, and it will appear as yellow spots on a purple background.[4][7]

  • p-Anisaldehyde stain: This stain can produce a range of colors for different compounds upon heating.

  • Dragendorff's reagent: This is a classic stain for alkaloids and other nitrogenous compounds, typically giving orange or brown spots.[7]

  • Iodine: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as brown spots.[6]

Q5: What are common impurities I might encounter when synthesizing substituted piperidines?

A5: Common impurities can include unreacted starting materials, byproducts from side reactions, residual solvents, and water.[4] For example, if preparing a piperidine by reduction of a pyridine, residual pyridine could be an impurity.[4]

Troubleshooting Guide

Problem: My piperidine compound is streaking or tailing on the column.

  • Cause: The basic nitrogen atom of the piperidine is interacting strongly with the acidic silanol groups on the silica gel surface.[1][3]

  • Solution: Add a basic modifier, such as 0.1-1% triethylamine or pyridine, to your eluent.[1][3][4] This will neutralize the acidic sites on the silica gel and reduce the strong interaction, leading to sharper peaks. Alternatively, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[1]

Problem: My compounds are co-eluting or the separation is poor.

  • Cause: The chosen solvent system may not have the optimal polarity to resolve the components of your mixture.

  • Solution:

    • Optimize the solvent system: Run several TLCs with different solvent mixtures to find one that provides the best separation (largest ΔRf) for your compounds of interest. Aim for an Rf of 0.2-0.3 for the target compound.[2][5]

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography.[5] This can help to separate compounds with a wide range of polarities.

    • Increase the column length or use finer silica gel: A longer column or a stationary phase with a smaller particle size can provide better resolution.[8]

Problem: The compound is not eluting from the column.

  • Cause: The eluent may be too non-polar, or the compound may have decomposed on the silica gel.

  • Solution:

    • Increase the eluent polarity: If your compound is still on the column, gradually increase the percentage of the polar solvent in your mobile phase.

    • Check for decomposition: Run a 2D TLC to see if your compound is stable on silica gel. To do this, run a TLC in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the spot remains on the diagonal, the compound is stable. If new spots appear off the diagonal, it is decomposing. If decomposition is an issue, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[1]

Problem: The column is running dry.

  • Cause: The solvent level has dropped below the top of the stationary phase. This can lead to cracking of the silica bed and poor separation.

  • Solution: Always ensure there is a layer of solvent above the silica gel. Add fresh eluent to the top of the column well before the solvent level reaches the top of the stationary phase.[8]

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis of Substituted Piperidines

Compound PolarityExample SubstituentsRecommended Starting Solvent Systems (v/v)Modifier
Low Alkyl, BenzylHexane:Ethyl Acetate (9:1 to 1:1)0.1-1% Triethylamine
Medium Hydroxyl, CarbonylDichloromethane:Methanol (99:1 to 9:1)0.1-1% Triethylamine
High Amine, Carboxylic AcidEthyl Acetate:Methanol (9:1 to 1:1)0.1-1% Triethylamine

Table 2: Recommended Silica Gel to Crude Compound Ratios

Separation DifficultyΔRf on TLCSilica Gel:Compound Ratio (w/w)
Easy > 0.220:1 - 50:1
Moderate 0.1 - 0.250:1 - 100:1
Difficult < 0.1> 100:1

Experimental Protocols

Detailed Protocol for Flash Column Chromatography of a Substituted Piperidine
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude piperidine derivative in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • For basic piperidines, add 0.1-1% triethylamine to the developing solvent.[1][3][4]

    • Identify a solvent system that provides an Rf value of ~0.2-0.3 for the target compound and good separation from impurities.[2][5]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (see Table 2).

    • Place a small plug of cotton or glass wool at the bottom of the column.[8]

    • Add a thin layer of sand (about 1 cm) over the plug.[8]

    • Prepare a slurry of silica gel in the chosen, least polar eluent.[5]

    • Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.[5]

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[5]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[5] Carefully apply the solution to the top of the silica gel using a pipette. Allow the solvent to absorb into the silica.

    • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.

    • Collect fractions in test tubes. The size of the fractions will depend on the column size and the separation.

    • Monitor the elution by TLC analysis of the collected fractions.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase.[5]

  • Isolation of the Purified Compound:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified substituted piperidine.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis & Solvent Selection Packing 2. Column Packing TLC->Packing Loading 3. Sample Loading Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution TLC_Fractions 5. TLC of Fractions Elution->TLC_Fractions Combine 6. Combine Pure Fractions TLC_Fractions->Combine Evaporation 7. Solvent Evaporation Combine->Evaporation Pure_Product Pure Substituted Piperidine Evaporation->Pure_Product

Caption: A typical workflow for purifying substituted piperidines via column chromatography.

Troubleshooting_Logic Start Problem Encountered Tailing Peak Tailing / Streaking? Start->Tailing Poor_Sep Poor Separation? Tailing->Poor_Sep No Add_Base Add Triethylamine (0.1-1%) to Eluent Tailing->Add_Base Yes Change_Stationary Use Alumina or Deactivated Silica Tailing->Change_Stationary Yes No_Elution No Elution? Poor_Sep->No_Elution No Optimize_Solvent Optimize Solvent System via TLC (Rf 0.2-0.3) Poor_Sep->Optimize_Solvent Yes Gradient Use Gradient Elution Poor_Sep->Gradient Yes Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes Check_Decomp Check for Decomposition (2D TLC) No_Elution->Check_Decomp Yes Success Problem Solved No_Elution->Success No Add_Base->Success Change_Stationary->Success Optimize_Solvent->Success Gradient->Success Increase_Polarity->Success Check_Decomp->Change_Stationary

Caption: A troubleshooting guide for common column chromatography issues with piperidines.

References

Technical Support Center: Managing Stereochemistry in the Synthesis of Chiral Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing stereochemistry in the synthesis of chiral derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the synthesis and analysis of chiral molecules.

Frequently Asked Questions (FAQs)

Q1: What is the significance of stereochemistry in drug development?

Stereochemistry is a critical aspect of drug design and development because the three-dimensional arrangement of atoms in a molecule can significantly influence its pharmacological and toxicological properties.[1][2] Enantiomers, which are non-superimposable mirror images of a chiral drug, can exhibit different pharmacodynamic and pharmacokinetic behaviors.[3] One enantiomer may be therapeutically active (the eutomer), while the other could be less active, inactive, or even contribute to undesirable side effects.[1] Therefore, regulatory agencies like the FDA and EMA require thorough documentation of the stereochemical composition of a drug and justification for developing a single enantiomer versus a racemic mixture.[4]

Q2: What are the primary strategies for obtaining enantiomerically pure compounds?

There are three main approaches to obtaining single enantiomers:

  • Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules as starting materials.

  • Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to selectively produce one enantiomer over the other.[5]

  • Chiral Resolution: This process separates a racemic mixture into its individual enantiomers. Common resolution techniques include chemical resolution (forming diastereomers), enzymatic resolution, and chiral chromatography.[6][]

Q3: How do I choose the appropriate analytical method to determine enantiomeric excess (ee)?

The choice of analytical method for determining enantiomeric excess (ee) depends on factors such as the nature of the sample, the required accuracy, and the available instrumentation.[8] The most common techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are widely used and reliable methods for separating and quantifying enantiomers.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, NMR can be a powerful tool for determining ee.[8][11]

  • Polarimetry: This traditional method measures the optical rotation of a sample, which can be correlated to its enantiomeric purity if the specific rotation of the pure enantiomer is known.[8][12] However, its accuracy can be affected by impurities.[12]

  • Capillary Electrophoresis (CE): This technique is particularly useful for small sample amounts.[8]

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Asymmetric Reactions

Problem: The asymmetric reaction produces the desired product with a low enantiomeric excess (ee).

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee.[13]
Catalyst/Reagent Purity Ensure the chiral catalyst, ligands, and all reagents are of high chemical and enantiomeric purity. Impurities can act as catalyst poisons or promote non-selective background reactions.[13]
Incorrect Solvent or Lewis Acid The choice of solvent and, if applicable, Lewis acid can significantly influence the transition state geometry. Screen a variety of solvents and Lewis acids to find the optimal conditions.[14]
Inappropriate Catalyst Loading The concentration of the catalyst can impact enantioselectivity. Vary the catalyst loading to determine the optimal concentration for your specific reaction.[13]
Incorrect Enolate Geometry (for enolate-based reactions) For reactions involving enolates, such as those using Evans oxazolidinones, the geometry (E or Z) is crucial for high diastereoselectivity. The choice of base and reaction conditions can influence enolate geometry.[14]
Issue 2: Incomplete Cleavage of a Chiral Auxiliary

Problem: The chiral auxiliary is not completely removed from the product.

Potential Cause Troubleshooting Steps
Insufficient Reagent Stoichiometry Ensure an excess of the cleaving reagent is used to drive the reaction to completion.[15]
Poor Reagent Quality Use fresh and high-purity reagents for the cleavage reaction.[15]
Suboptimal Reaction Time or Temperature Monitor the reaction progress using TLC or LC-MS and allow for sufficient reaction time. Some cleavage reactions may require elevated temperatures to proceed at a reasonable rate, while for sensitive substrates, lower temperatures may be necessary to prevent side reactions.[15]
Ineffective Cleavage Method If optimizing the current conditions fails, consider alternative cleavage methods. For example, if basic hydrolysis is unsuccessful, an acidic or reductive cleavage might be more effective.[15]
Issue 3: Epimerization of the Product During Chiral Auxiliary Removal

Problem: The stereocenter of interest undergoes epimerization during the removal of the chiral auxiliary, leading to a decrease in enantiomeric excess.

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions (e.g., strong base or high temperature) Use milder cleavage conditions, such as a weaker base or lower reaction temperature, to minimize the risk of epimerization.[14] Careful control of temperature, for instance at 0 °C, is often crucial.[14]
Presence of an Acidic Proton If the product has an abstractable proton alpha to a carbonyl group, it is more susceptible to epimerization under basic conditions.[15] Consider using non-basic cleavage methods if possible.
Incorrect Quenching Procedure Ensure the quenching step is performed correctly to neutralize the reactive species that could cause epimerization.
Prolonged Reaction Time Minimize the reaction time to reduce the exposure of the product to conditions that may cause epimerization.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC

This protocol outlines a general procedure for determining the enantiomeric excess of a chiral compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

1. Method Development:

  • Select an appropriate chiral column based on the functional groups present in the analyte.
  • Choose a suitable mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol, with or without additives like diethylamine or trifluoroacetic acid for basic or acidic compounds, respectively.[16]
  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

2. Sample Preparation:

  • Accurately weigh and dissolve a small amount of the sample in the mobile phase.
  • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.

3. HPLC Analysis:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is obtained.
  • Inject the sample onto the HPLC system.
  • Record the chromatogram, ensuring that the peaks corresponding to the two enantiomers are well-resolved.

4. Data Analysis:

  • Integrate the peak areas of the two enantiomers.
  • Calculate the enantiomeric excess (ee) using the following formula:[9] ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

Protocol 2: Removal of an Evans Chiral Auxiliary via Reductive Cleavage

This protocol describes a general method for the reductive cleavage of an Evans oxazolidinone auxiliary to yield a chiral alcohol.

1. Reaction Setup:

  • Dissolve the N-acylated oxazolidinone substrate in a dry aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
  • Cool the solution to 0 °C in an ice bath.

2. Reductive Cleavage:

  • Slowly add a solution of a reducing agent, such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄), to the cooled solution.[14] The choice of reducing agent depends on the presence of other reducible functional groups in the molecule.[14]
  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

3. Work-up:

  • Once the starting material is consumed, cautiously quench the reaction by the slow addition of water or an aqueous solution of Rochelle's salt (potassium sodium tartrate).
  • Allow the mixture to warm to room temperature.
  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product by flash column chromatography to separate the chiral alcohol from the recovered chiral auxiliary.

Visualizations

troubleshooting_low_ee start Low Enantioselectivity (ee) cause1 Suboptimal Temperature start->cause1 cause2 Impure Catalyst/Reagents start->cause2 cause3 Incorrect Solvent/Lewis Acid start->cause3 cause4 Suboptimal Catalyst Loading start->cause4 solution1 Optimize Temperature (Often Lower) cause1->solution1 solution2 Use High Purity Materials cause2->solution2 solution3 Screen Solvents and Lewis Acids cause3->solution3 solution4 Vary Catalyst Loading cause4->solution4

Caption: Troubleshooting workflow for low enantioselectivity.

chiral_auxiliary_cleavage start Start: Substrate with Chiral Auxiliary cleavage Cleavage Reaction (e.g., Hydrolysis, Reduction) start->cleavage monitoring Monitor Reaction (TLC, LC-MS) cleavage->monitoring decision Reaction Complete? monitoring->decision decision->cleavage No, continue workup Quench and Work-up decision->workup Yes purification Purification (e.g., Chromatography) workup->purification product Final Chiral Product purification->product auxiliary Recovered Chiral Auxiliary purification->auxiliary

Caption: General workflow for chiral auxiliary removal.

ee_determination_workflow start Start: Chiral Sample method_selection Select Analytical Method (HPLC, GC, NMR, etc.) start->method_selection sample_prep Sample Preparation method_selection->sample_prep analysis Instrumental Analysis sample_prep->analysis data_processing Data Processing (Peak Integration) analysis->data_processing calculation Calculate ee (%) data_processing->calculation result Report Enantiomeric Excess calculation->result

Caption: Workflow for determining enantiomeric excess.

References

Issues with the stability of the tert-butyl ester under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of tert-butyl esters under acidic and basic conditions. It is intended for researchers, scientists, and drug development professionals.

Factors Affecting tert-Butyl Ester Stability

The stability of a tert-butyl ester is influenced by several factors, primarily the reaction conditions. The following diagram illustrates the key relationships.

G cluster_factors Influencing Factors cluster_outcome Outcome Acid Acidic Conditions CarbocationStability Tertiary Carbocation Stability Acid->CarbocationStability Enables Base Basic Conditions StericHindrance Steric Hindrance Base->StericHindrance Counteracted by NucleophileStrength Weak Base->NucleophileStrength Neutral Neutral Conditions Stable Stable Neutral->Stable StericHindrance->Stable Promotes Cleavage Cleavage (Deprotection) CarbocationStability->Cleavage Leads to

Caption: Logical relationship diagram of factors influencing tert-butyl ester stability.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving tert-butyl esters.

Issue Possible Cause Recommended Solution
Incomplete Deprotection 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Low reaction temperature.1. Use a stronger acid (e.g., neat TFA) or increase the concentration. 2. Extend the reaction time and monitor progress using TLC or LC-MS.[1] 3. Gently warm the reaction, but monitor for potential side reactions.[1]
Side Reactions (e.g., alkylation of nucleophilic residues) The tert-butyl cation generated during cleavage can be trapped by other nucleophiles in the substrate.Add a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture to quench the tert-butyl cation.[2]
Cleavage of Other Acid-Labile Protecting Groups (e.g., Boc, Trityl) The acidic conditions are too harsh for other protecting groups present in the molecule.Use milder deprotection conditions. Consider using ZnBr₂ in DCM or aqueous phosphoric acid, which can be more selective.[3][4]
Low Yield After Work-up 1. Product loss during extraction due to its polarity. 2. Incomplete precipitation of the product.1. Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product. 2. Ensure the precipitation solvent is sufficiently non-polar and cold. Optimize the volume of the precipitation solvent.[2]
tert-Butyl Ester is Unstable Under Expected Basic Conditions While generally stable, very harsh basic conditions (e.g., high temperatures, strong base) can lead to slow hydrolysis.Avoid prolonged exposure to harsh basic conditions. If basic treatment is necessary, use milder bases (e.g., NaHCO₃, Et₃N) and moderate temperatures.

Frequently Asked Questions (FAQs)

Q1: Why are tert-butyl esters stable under basic conditions?

A1: The stability of tert-butyl esters in basic conditions is primarily due to the steric hindrance provided by the bulky tert-butyl group.[5][6] This steric bulk physically blocks the approach of nucleophiles, like hydroxide ions, to the electrophilic carbonyl carbon, thus inhibiting the typical base-catalyzed hydrolysis mechanism.[6]

Q2: What is the mechanism of tert-butyl ester cleavage under acidic conditions?

A2: Under acidic conditions, the deprotection of a tert-butyl ester proceeds through a unimolecular elimination (E1) mechanism.[5] The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation is then quenched, typically by forming isobutylene gas.[2][5]

Q3: How can I selectively cleave a tert-butyl ester in the presence of an N-Boc group?

A3: Selective deprotection is challenging as both groups are acid-labile. However, it is sometimes possible by carefully selecting reagents. For instance, ZnBr₂ in dichloromethane has been shown to be effective for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups.[3]

Q4: Are there any non-acidic methods to cleave a tert-butyl ester?

A4: While less common, non-acidic methods exist. Thermolytic cleavage can be achieved by heating the compound in a high-boiling solvent.[1] Another method involves using silica gel in refluxing toluene.[7] A combination of tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane also provides a mild, non-acidic deprotection method.[1][8]

Q5: What are some common acidic reagents used for tert-butyl ester deprotection?

A5: A wide range of acids can be used, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid.[9] The choice of acid depends on the substrate's sensitivity and the presence of other protecting groups.[5] For instance, formic acid is suitable for β-lactam substrates.[9]

Quantitative Data on Deprotection Conditions

The following tables summarize various conditions for the acidic deprotection of tert-butyl esters.

Table 1: Common Acidic Deprotection Reagents and Conditions

ReagentSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 5 hoursA 1:1 mixture of DCM:TFA is common.[10][11]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature4 - 24 hoursA milder Lewis acid alternative, useful for sensitive substrates.[3][10]
Hydrochloric Acid (HCl)Dioxane / Acetic AcidRoom TemperatureVariesAnhydrous HCl is often used for sensitive substrates like β-lactams.[9]
Aqueous Phosphoric AcidToluene / DCMRoom Temp. to 50°CVariesAn environmentally benign and mild reagent.[1][4]
Silica GelTolueneReflux2 - 24 hoursA heterogeneous method that can be advantageous for work-up.[7]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Deprotection

This protocol outlines a standard method for the cleavage of a tert-butyl ester using trifluoroacetic acid.

G start Start dissolve Dissolve tert-butyl ester in anhydrous DCM (0.1-0.2 M) in a round-bottom flask. start->dissolve add_tfa Add an equal volume of TFA to the stirred solution (1:1 v/v) in a fume hood. dissolve->add_tfa react Stir the reaction mixture at room temperature. add_tfa->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor concentrate Remove DCM and excess TFA under reduced pressure. monitor->concentrate Reaction Complete precipitate Dissolve residue in minimal DCM and precipitate in cold diethyl ether. concentrate->precipitate collect Collect the product by filtration, wash with cold diethyl ether, and dry under vacuum. precipitate->collect end End collect->end

Caption: Experimental workflow for TFA-mediated tert-butyl ester deprotection.

Materials:

  • tert-Butyl ester substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether (cold)

Procedure:

  • Dissolution: Dissolve the tert-butyl ester-containing compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a typical concentration of 0.1-0.2 M.[2]

  • Addition of TFA: In a well-ventilated fume hood, add an equal volume of trifluoroacetic acid (TFA) to the stirred solution to achieve a 1:1 (v/v) mixture.[2] For substrates sensitive to strong acid, the concentration of TFA can be reduced.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]

  • Precipitation: Dissolve the crude residue in a minimal amount of DCM and precipitate the deprotected product by adding the solution dropwise to a stirred, cold solution of a non-polar solvent such as diethyl ether.[2]

  • Collection: Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum.[2]

Protocol 2: Assessing Stability Under Basic Conditions

This protocol provides a general method to test the stability of a tert-butyl ester to basic conditions.

Materials:

  • tert-Butyl ester substrate

  • Chosen basic solution (e.g., 1M NaOH in H₂O/MeOH)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Aqueous solution for work-up (e.g., saturated NH₄Cl)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve a known amount of the tert-butyl ester in a suitable solvent mixture (e.g., THF/water or MeOH/water).

  • Base Addition: Add the desired base (e.g., 1M NaOH solution).

  • Reaction: Stir the mixture at a specific temperature (e.g., room temperature) for a defined period.

  • Sampling: At various time points (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot of the reaction mixture.

  • Quenching and Extraction: Quench the aliquot with a mild acid (e.g., saturated aq. NH₄Cl) and extract the organic components with a suitable solvent like ethyl acetate.

  • Analysis: Analyze the organic extract by TLC, LC-MS, or ¹H NMR to determine the ratio of the remaining starting material to the hydrolyzed carboxylic acid.

  • Data Interpretation: The rate of disappearance of the starting material indicates the stability of the tert-butyl ester under the tested basic conditions.

References

Technical Support Center: Confirmation of Piperidine Nitrogen Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals confirm the successful protection of the piperidine nitrogen.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to confirm the successful protection of a piperidine nitrogen?

A1: The most common and reliable techniques for confirming the successful N-protection of piperidine are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC).[1][2][3] High-Performance Liquid Chromatography (HPLC) can also be used for quantitative analysis of reaction completion.[2][4]

Q2: How does NMR spectroscopy help in confirming the protection of the piperidine nitrogen?

A2: ¹H and ¹³C NMR spectroscopy provide detailed structural information. Upon successful protection, you can expect to see:

  • Disappearance of the N-H proton signal: In the ¹H NMR spectrum of unprotected piperidine, the N-H proton signal is a broad singlet. This signal will be absent in the spectrum of the N-protected product.

  • Appearance of signals from the protecting group: New signals corresponding to the protons of the protecting group will appear. For example, a tert-butoxycarbonyl (Boc) group will show a characteristic singlet at around 1.4 ppm in the ¹H NMR spectrum.

  • Shift in the chemical shifts of the piperidine ring protons: The protons on the carbons adjacent to the nitrogen (α-protons) will experience a significant downfield shift upon protection due to the electron-withdrawing effect of the protecting group.

Q3: What changes should I expect in the mass spectrum after protecting the piperidine nitrogen?

A3: Mass spectrometry is a powerful tool to confirm the addition of a protecting group by detecting the change in molecular weight.[1] The mass spectrum of the product should show a molecular ion peak (or a pseudomolecular ion peak, e.g., [M+H]⁺) corresponding to the molecular weight of the N-protected piperidine. Fragmentation patterns specific to the protecting group can also be observed, providing further evidence of successful protection. For instance, a Boc-protected compound may show a characteristic loss of isobutylene (56 Da) or the tert-butyl carbocation (57 Da).[1]

Q4: Can I use Thin-Layer Chromatography (TLC) for confirmation?

A4: Yes, TLC is a quick and effective method to monitor the progress of the protection reaction.[2] The N-protected piperidine will have a different polarity compared to the starting material (unprotected piperidine). This difference in polarity will result in a different retention factor (Rf) value on the TLC plate. Typically, the protected product is less polar than the starting amine and will have a higher Rf value. By co-spotting the reaction mixture with the starting material, you can visually track the consumption of the starting material and the formation of the product.

Troubleshooting Guides

Issue 1: Incomplete Protection Reaction

  • Symptom: NMR spectrum shows the presence of both starting material and product signals. TLC analysis shows a persistent spot corresponding to the starting piperidine. Mass spectrum shows a peak for the unprotected piperidine.

  • Possible Causes & Solutions:

    • Insufficient Reagents: The protecting group reagent or the base may have been added in insufficient amounts. Ensure accurate stoichiometry.

    • Reaction Time: The reaction may not have reached completion. Increase the reaction time and monitor by TLC until the starting material spot disappears.

    • Reaction Temperature: The reaction may require heating or cooling. Consult the literature for the optimal temperature for the specific protecting group being used.

    • Solvent Choice: The solvent may not be appropriate for the reaction. Ensure the use of a dry, suitable solvent.

    • Reagent Quality: The protecting group reagent or the base may have degraded. Use fresh or properly stored reagents.

Issue 2: Formation of Byproducts

  • Symptom: NMR spectrum shows unexpected signals. Mass spectrum shows peaks corresponding to unexpected molecular weights. TLC shows multiple product spots.

  • Possible Causes & Solutions:

    • Over-alkylation: With certain alkylating protecting groups, there is a risk of forming quaternary ammonium salts.[5] This can be minimized by using a less reactive alkylating agent or by carefully controlling the stoichiometry.[5]

    • Side Reactions with Multifunctional Piperidines: If the piperidine has other reactive functional groups, they may compete in the reaction. It may be necessary to protect these other groups first.

    • Degradation of Reagents or Product: The reagents or the product might be unstable under the reaction conditions. Consider milder reaction conditions or a different protecting group.

Quantitative Data Summary

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Piperidine Protons

Proton PositionUnprotected Piperidine (in CDCl₃)N-Boc-Piperidine (in CDCl₃)N-Cbz-Piperidine (in CDCl₃)
α-CH₂~2.8~3.4~3.5
β-CH₂~1.6~1.6~1.6
γ-CH₂~1.5~1.5~1.5
N-H~1.5 (broad)N/AN/A

Note: Chemical shifts can vary depending on the solvent and other substituents on the piperidine ring.[6][7]

Table 2: Common Protecting Groups and their Mass Increase

Protecting GroupAbbreviationReagentMass Increase (Da)
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)100.12
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)134.13
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu222.24
AcetylAcAcetic anhydride or Acetyl chloride42.04
BenzoylBzBenzoyl chloride104.11

Experimental Protocols

Protocol 1: Confirmation by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount (5-10 mg) of the dried reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer.

  • Data Analysis:

    • Integrate all signals. The ratio of the integrals of the protecting group protons to the piperidine ring protons should match the expected ratio.

    • Identify the chemical shifts of the α-protons of the piperidine ring and compare them to the starting material. A downfield shift is expected.

    • Confirm the absence of the N-H proton signal.

    • Look for the characteristic signals of the protecting group.

Protocol 2: Confirmation by Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the reaction product in a suitable solvent (e.g., methanol, acetonitrile).[4]

  • Instrumentation: Use a standard HPLC or UHPLC system coupled to a tandem mass spectrometer.[4]

  • LC Conditions:

    • Column: A C18 column is commonly used.[4]

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate is typical.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.[4]

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for amines like piperidine.[4]

    • Mass Analyzer Mode: Full scan mode to identify the molecular ion of the product.

  • Data Analysis: Look for the [M+H]⁺ or other adduct ions corresponding to the expected molecular weight of the N-protected piperidine.

Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • TLC Plate Preparation: Use a silica gel TLC plate.

  • Spotting: On the baseline of the TLC plate, spot the starting piperidine, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot).

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The choice of solvent system will depend on the polarity of the compounds.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and let it dry. Visualize the spots under a UV lamp (if the compounds are UV active) or by staining with a suitable reagent (e.g., potassium permanganate, ninhydrin).

  • Analysis: Compare the Rf values of the spots. The product spot in the reaction mixture lane should have a different Rf value than the starting material spot. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Visualizations

experimental_workflow cluster_reaction Piperidine N-Protection Reaction cluster_analysis Confirmation of Success cluster_results Evaluation start Piperidine + Protecting Group Reagent reaction Reaction under appropriate conditions start->reaction product Crude Product reaction->product tlc TLC Analysis product->tlc Monitor progress nmr NMR Spectroscopy product->nmr Structural confirmation ms Mass Spectrometry product->ms Molecular weight confirmation complete Successful Protection tlc->complete incomplete Incomplete Reaction tlc->incomplete byproducts Byproduct Formation tlc->byproducts nmr->complete nmr->incomplete nmr->byproducts ms->complete ms->incomplete ms->byproducts

Caption: Workflow for confirming successful piperidine N-protection.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Analysis shows incomplete reaction or byproducts reagents Reagent Stoichiometry/Quality start->reagents conditions Reaction Time/Temperature start->conditions side_reactions Competing Reactions start->side_reactions adjust_reagents Verify stoichiometry & use fresh reagents reagents->adjust_reagents optimize_conditions Modify reaction time or temperature conditions->optimize_conditions modify_strategy Use alternative protecting group or conditions side_reactions->modify_strategy end Successful Protection Confirmed adjust_reagents->end Re-run reaction optimize_conditions->end Re-run reaction modify_strategy->end Re-run reaction

Caption: Troubleshooting logic for piperidine N-protection reactions.

References

Technical Support Center: Minimizing Impurity Formation in Multi-Step Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize impurity formation in multi-step synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in multi-step synthesis?

Impurities in multi-step synthesis can originate from a variety of sources, including:

  • Starting materials and reagents: Impurities present in the initial materials can be carried through the synthetic sequence.[]

  • Side reactions: Unintended reactions can occur alongside the desired transformation, leading to the formation of byproducts.[2]

  • Incomplete reactions: Unreacted starting materials or intermediates can remain in the final product.[]

  • Over-reaction or degradation: The desired product or intermediates may degrade under the reaction conditions, especially with prolonged reaction times or high temperatures.[2]

  • Catalyst-related impurities: Residual catalyst or byproducts from catalyst decomposition can contaminate the product.

  • Solvent-related impurities: Solvents can react with reagents or intermediates, or residual solvents can remain in the final product.[][2]

  • Contamination: External contaminants from glassware, equipment, or the environment can be introduced during the process.

Q2: How can I proactively minimize impurity formation from the start of a synthesis?

Proactive measures are crucial for controlling impurity levels. Key strategies include:

  • High-purity starting materials: Use well-characterized starting materials and reagents with known purity profiles.[3][4]

  • Reaction optimization: Systematically optimize reaction conditions such as temperature, pressure, reactant concentrations, and catalyst choice to maximize the formation of the desired product and minimize side reactions.[5][6][7]

  • Choice of solvent and reagents: Select solvents and reagents that are inert to the reaction conditions and do not introduce unwanted side reactions.[2]

  • Process Analytical Technology (PAT): Implement real-time monitoring of reactions to understand reaction kinetics and identify the formation of impurities as they occur.[8][9][10][11] This allows for timely adjustments to maintain control over the process.

Q3: What is Process Analytical Technology (PAT) and how does it help in impurity control?

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[10][11] It enables real-time monitoring and control of processes, which is crucial for minimizing impurity formation.[8][12] By using tools like in-situ spectroscopy and chromatography, PAT provides a deeper understanding of the reaction, allowing for proactive adjustments to prevent deviations that can lead to impurities.[9][11]

Troubleshooting Guides

Issue 1: An unexpected byproduct is the major product.

  • Question: I ran a reaction, and the main product I isolated was not what I expected. How do I troubleshoot this?

  • Answer:

    • Confirm the structure: First, rigorously characterize the unexpected product using techniques like NMR, MS, and IR spectroscopy to confirm its structure.

    • Review the reaction mechanism: Re-evaluate the reaction mechanism. Are there alternative pathways that could lead to the observed product under the applied conditions? Consider factors like rearrangement, isomerization, or unexpected reactivity of functional groups.[2]

    • Analyze the starting materials: Re-check the purity and identity of your starting materials and reagents. An incorrect or contaminated starting material is a common cause of unexpected outcomes.

    • Evaluate reaction conditions: Small deviations in temperature, pressure, or addition rates can sometimes favor alternative reaction pathways.[7]

Issue 2: The reaction is clean by TLC/LC-MS, but the yield is consistently low.

  • Question: My reaction appears to be very clean with no significant byproducts, but I'm struggling to get a good yield. What could be the problem?

  • Answer:

    • Product loss during workup and purification: Your product might be lost during extraction, filtration, or chromatography.[13] Check the aqueous layers and filter cakes for your product.[13]

    • Product volatility: The product may be volatile and lost during solvent removal.[13]

    • Product instability: The product might be unstable to the workup or purification conditions (e.g., pH, temperature, or exposure to air/water).[13] Test the stability of your product under these conditions on a small scale.[13]

    • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction over a longer period or consider a gentle increase in temperature.

Issue 3: I'm having difficulty removing a persistent impurity, even after multiple purification steps.

  • Question: A specific impurity is co-eluting with my product during column chromatography, and recrystallization isn't working. What are my options?

  • Answer:

    • Optimize chromatography: Experiment with different solvent systems, stationary phases (e.g., alumina, reverse-phase silica), or chromatography techniques like flash chromatography or preparative HPLC.[2]

    • Recrystallization with a different solvent: Try a different solvent or a solvent mixture for recrystallization.[2][14] Seeding the solution with a pure crystal of the desired product can sometimes help.[2]

    • Chemical modification: If the impurity has a reactive functional group that your product lacks, you may be able to selectively react the impurity to form a new compound that is easier to separate.

    • Use of scavengers: Specific resins or scavengers can be used to selectively bind to and remove certain types of impurities.[15]

Quantitative Data on Impurity Formation

Optimizing reaction parameters is a key strategy to minimize impurity formation. The following table provides a summary of the potential impact of different parameters on reaction purity.

ParameterPotential Impact on Impurity FormationOptimization Strategy
Temperature Higher temperatures can increase the rate of side reactions and product degradation.[2]Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Reaction Time Prolonged reaction times can lead to the formation of degradation products or byproducts from sequential reactions.[2][7]Monitor the reaction progress and stop it once the starting material is consumed to an acceptable level.[2]
Concentration High concentrations can sometimes favor polymerization or other bimolecular side reactions.[2]Run the reaction at a lower concentration or use slow addition of a reactive reagent.[2]
Stoichiometry Using a large excess of one reagent can lead to impurities derived from that reagent.[15]Use a stoichiometric amount of reagents or a slight excess of the less expensive/more easily removable reagent.
Catalyst Loading High catalyst loading can sometimes lead to increased side reactions or product degradation.Optimize the catalyst loading to find the minimum amount required for efficient conversion.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol outlines a general procedure for developing an HPLC method to assess the purity of a reaction mixture.

  • Sample Preparation:

    • Accurately weigh a small amount of the crude reaction mixture (e.g., 1-2 mg).

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Method Setup:

    • Column: Select an appropriate column (e.g., C18 for reverse-phase).

    • Mobile Phase: Start with a generic gradient, for example:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detector: UV detector set at a wavelength where the main compound and expected impurities absorb. A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of each peak to estimate the relative purity of the main product and the levels of impurities.

    • For identification, couple the HPLC to a mass spectrometer (LC-MS).[16]

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

This protocol is suitable for the analysis of volatile impurities.

  • Sample Preparation:

    • Dissolve a small amount of the sample (e.g., 1-2 mg) in a volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Filter the solution if necessary.

  • Instrumentation and Method Setup:

    • Column: Select a suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split or splitless injection depending on the sample concentration.

    • Oven Program: Start with a temperature ramp, for example, 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-500.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify impurities using an internal standard if necessary.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Impurities

NMR is a powerful tool for identifying the structure of unknown impurities.

  • Sample Preparation:

    • Isolate the impurity using preparative HPLC or another purification technique.

    • Dissolve a sufficient amount of the purified impurity (typically >1 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity within the molecule.

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra to determine the chemical structure of the impurity.

Visualizations

Impurity_Troubleshooting_Workflow cluster_0 Impurity Detected cluster_1 Identification cluster_2 Mitigation Strategy cluster_3 Verification start Impurity Detected (e.g., via HPLC, TLC) identify Identify Impurity Structure (LC-MS, NMR, etc.) start->identify source Determine Source of Impurity (Starting Material, Side Reaction, Degradation) identify->source optimize Optimize Reaction Conditions (Temp, Time, Conc.) source->optimize Side Reaction/ Degradation purify Improve Purification Method (Chromatography, Recrystallization) source->purify Difficult Separation materials Change Starting Materials/ Reagents source->materials Starting Material Impurity analyze Re-analyze Product Purity optimize->analyze purify->analyze materials->analyze

Caption: A workflow for troubleshooting and mitigating impurity formation.

Impurity_Sources cluster_Process Synthetic Process cluster_Impurities Impurity Types Starting_Materials Starting Materials & Reagents Byproducts Byproducts Starting_Materials->Byproducts Pre-existing Impurities Reaction_Conditions Reaction Conditions (Temp, Time, Catalyst) Reaction_Conditions->Byproducts Side Reactions Degradants Degradation Products Reaction_Conditions->Degradants Product/Intermediate Instability Workup_Purification Workup & Purification (Solvents, Media) Residuals Residual Solvents/ Reagents Workup_Purification->Residuals Incomplete Removal Contaminants External Contaminants Workup_Purification->Contaminants Introduction during Handling

Caption: Logical relationships between sources and types of impurities.

References

Validation & Comparative

Navigating the Spectral Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique in this endeavor. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of publicly accessible, fully assigned experimental NMR data for the title compound, this guide leverages spectral information from structurally similar analogs to provide a robust framework for spectral interpretation and comparison.

Executive Summary

This guide offers a detailed examination of the expected ¹H and ¹³C NMR spectral characteristics of this compound. In the absence of a complete experimental dataset for this specific molecule, we present a comparative analysis based on the experimentally determined NMR data of two closely related analogs: tert-butyl 3-(methylamino)piperidine-1-carboxylate and tert-butyl piperidine-1-carboxylate. By understanding the spectral features of these analogs, researchers can infer and predict the spectral characteristics of the target molecule. This guide includes tabulated NMR data for the analogs, a detailed experimental protocol for acquiring high-quality NMR spectra, and a workflow diagram illustrating the process of NMR data analysis.

Comparative NMR Data Analysis

The structural similarities and differences between the target compound and its analogs are expected to manifest in predictable ways in their respective NMR spectra. The piperidine ring protons and carbons will exhibit characteristic chemical shifts and coupling patterns, while the substituents at the 3-position will provide unique spectral signatures.

¹H NMR Spectral Data Comparison

The following table summarizes the reported ¹H NMR spectral data for the two analog compounds. This data can be used to predict the approximate chemical shifts, multiplicities, and coupling constants for the protons in this compound.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
tert-Butyl 3-(methylamino)piperidine-1-carboxylate *Piperidine Ring Protons1.20-1.90m7H-
N-CH₃2.45s3H-
Piperidine Ring Protons (adjacent to N)2.70-3.80m4H-
tert-Butyl Protons1.45s9H-
tert-Butyl piperidine-1-carboxylate [1]Piperidine Ring Protons (C2, C6)3.35m4H-
Piperidine Ring Protons (C3, C4, C5)1.45-1.56m6H-
tert-Butyl Protons1.45s9H-

Note: The ¹H NMR data for tert-butyl 3-(methylamino)piperidine-1-carboxylate is predicted based on known chemical shift values and data from similar structures, as a complete experimental spectrum was not available in the searched literature.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Compound Carbon Assignment Chemical Shift (δ, ppm)
tert-Butyl 3-(methylamino)piperidine-1-carboxylate *C=O (Boc)~154.9
C(CH₃)₃ (Boc)~79.5
Piperidine Ring Carbons~25-55
N-CH₃~34.0
C(CH₃)₃ (Boc)~28.4
tert-Butyl piperidine-1-carboxylate [1]C=O (Boc)154.89
C(CH₃)₃ (Boc)79.03
Piperidine C2, C644.31
Piperidine C425.69
Piperidine C3, C524.45
C(CH₃)₃ (Boc)28.42

Note: The ¹³C NMR data for tert-butyl 3-(methylamino)piperidine-1-carboxylate is predicted based on known chemical shift values and data from similar structures, as a complete experimental spectrum was not available in the searched literature.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° or 90° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative measurements, a longer relaxation delay (5 x T₁) is crucial.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° or 45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard or the residual solvent peak.

Logical Workflow for NMR Spectrum Analysis

The following diagram illustrates a typical workflow for the analysis and interpretation of NMR spectral data.

NMR_Analysis_Workflow cluster_preparation Sample Preparation & Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_comparison Comparative Analysis SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition (1H & 13C) SamplePrep->NMR_Acquisition Processing Fourier Transform, Phasing, Baseline Correction NMR_Acquisition->Processing Referencing Chemical Shift Referencing Processing->Referencing Integration Peak Integration (1H) Processing->Integration Multiplicity Analyze Peak Multiplicities Processing->Multiplicity ChemShift Analyze Chemical Shifts Referencing->ChemShift Integration->ChemShift Structure_Elucidation Structure Elucidation / Verification ChemShift->Structure_Elucidation Coupling Analyze Coupling Constants Multiplicity->Coupling Coupling->Structure_Elucidation Comparison Compare with Analog/Reference Spectra Structure_Elucidation->Comparison Final_Report Final Report Generation Comparison->Final_Report

Caption: Workflow for NMR Spectrum Analysis.

Conclusion

While a complete experimental NMR dataset for this compound remains elusive in the public domain, a thorough analysis of its structural analogs provides a strong predictive foundation for its spectral characteristics. By following the detailed experimental protocol and the logical workflow presented in this guide, researchers can confidently acquire and interpret the ¹H and ¹³C NMR spectra of this and similar piperidine-containing molecules. This comparative approach is an invaluable tool in the rapid and accurate structural elucidation of novel compounds in the drug discovery and development pipeline.

References

Navigating Purity Assessment: A Comparative Guide to HPLC and LC-MS Methods for 1-Boc-3-(methylaminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is paramount. 1-Boc-3-(methylaminomethyl)piperidine, a key building block in the synthesis of various pharmaceutical agents, requires rigorous analytical characterization to guarantee the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for assessing the purity of this compound, complete with detailed experimental protocols and supporting data for analogous compounds.

The primary challenge in the purity analysis of 1-Boc-3-(methylaminomethyl)piperidine lies in the detection and quantification of structurally similar impurities. These can include diastereomers, unreacted starting materials, by-products from the synthetic route, and degradation products. While both HPLC with ultraviolet (UV) detection and LC-MS are powerful techniques for this purpose, they offer distinct advantages and disadvantages in terms of sensitivity, selectivity, and the structural information they can provide.

At a Glance: HPLC vs. LC-MS for Purity Analysis

FeatureHPLC with UV DetectionLC-MS
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, coupled with mass-to-charge ratio detection.
Sensitivity Moderate to high, dependent on the chromophore of the analyte and impurities.High to very high, capable of detecting trace-level impurities.[1][2]
Selectivity Good, based on chromatographic resolution.Excellent, combines chromatographic separation with mass filtering.
Impurity Identification Limited to comparison with known standards.Enables identification of unknown impurities through mass determination and fragmentation analysis.
Quantification Highly quantitative with proper calibration.Quantitative, though may require more complex calibration strategies.
Cost & Complexity Lower initial cost and less complex operation.Higher initial investment and requires more specialized expertise.
Suitability Ideal for routine quality control and quantification of known impurities.Superior for impurity profiling, identification of unknowns, and genotoxic impurity analysis.[1][2]

Delving into the Methodologies: Experimental Protocols

The following protocols are representative methods for the analysis of Boc-protected piperidine derivatives and can be adapted and validated for 1-Boc-3-(methylaminomethyl)piperidine.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for routine purity checks and quantifying the main component and known impurities that possess a UV chromophore. Since 1-Boc-3-(methylaminomethyl)piperidine lacks a strong chromophore, derivatization may be necessary for enhanced sensitivity, or detection at low UV wavelengths (e.g., 210 nm) can be employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for comprehensive impurity profiling, offering the sensitivity to detect trace impurities and the ability to elucidate the structures of unknown compounds.

Experimental Protocol:

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A similar gradient to the HPLC method can be used, but it is often faster for LC-MS analysis (e.g., 5% to 95% B over 5-10 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan for initial impurity detection and identification, followed by tandem MS (MS/MS) for structural confirmation of key impurities.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol or acetonitrile and dilute to 1-10 µg/mL with the initial mobile phase.

Visualizing the Process

To better illustrate the analytical workflow and the comparative logic, the following diagrams are provided.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_detection Detection & Identification Sample 1-Boc-3-(methylaminomethyl)piperidine Dissolution Dissolution in Mobile Phase/Solvent Sample->Dissolution HPLC HPLC Separation (C18 Column) Dissolution->HPLC LCMS LC-MS Separation (C18 Column) Dissolution->LCMS UV_Detector UV Detection HPLC->UV_Detector MS_Detector Mass Spectrometry (ESI+) LCMS->MS_Detector Data_Analysis_HPLC Purity by Area % UV_Detector->Data_Analysis_HPLC Data_Analysis_LCMS Impurity ID & Quantification MS_Detector->Data_Analysis_LCMS

Caption: A generalized workflow for the purity assessment of 1-Boc-3-(methylaminomethyl)piperidine using HPLC and LC-MS.

Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS Purity_Goal Purity Assessment of 1-Boc-3-(methylaminomethyl)piperidine HPLC_Node Routine QC Known Impurities Purity_Goal->HPLC_Node LCMS_Node Impurity Profiling Unknown Identification Purity_Goal->LCMS_Node HPLC_Adv Advantages: - Cost-effective - Robust & Simple HPLC_Node->HPLC_Adv HPLC_Disadv Disadvantages: - Lower Sensitivity - No Structural Info - May require derivatization HPLC_Node->HPLC_Disadv LCMS_Adv Advantages: - High Sensitivity & Selectivity - Structural Elucidation (MS/MS) LCMS_Node->LCMS_Adv LCMS_Disadv Disadvantages: - Higher Cost - More Complex LCMS_Node->LCMS_Disadv

Caption: A logical comparison of HPLC-UV and LC-MS for the purity analysis of the target compound.

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC and LC-MS for the purity assessment of 1-Boc-3-(methylaminomethyl)piperidine depends on the specific analytical objective. For routine quality control where the impurity profile is well-established and sensitivity requirements are moderate, HPLC with UV detection offers a robust and cost-effective solution. However, for in-depth impurity profiling, identification of unknown species, and the analysis of potentially genotoxic impurities, the superior sensitivity and structural elucidation capabilities of LC-MS make it the indispensable tool.[1][2] In many drug development settings, a combination of both techniques provides a comprehensive approach to ensuring the purity and quality of this critical synthetic intermediate.

References

Navigating Reactivity: A Comparative Guide to 3-Substituted vs. 4-Substituted Piperidine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The piperidine scaffold, a ubiquitous motif in pharmaceuticals, offers a versatile platform for molecular design. The seemingly subtle difference in the placement of a carboxylate substituent at the 3- or 4-position of the piperidine ring can have profound implications for its chemical reactivity. This guide provides an objective comparison of the reactivity of 3-substituted versus 4-substituted piperidine carboxylates in key synthetic transformations, supported by an analysis of underlying chemical principles and general experimental protocols.

The reactivity of piperidine carboxylates is primarily governed by the interplay of steric hindrance, electronic effects, and the conformational preferences of the piperidine ring. These factors influence the accessibility of the reactive centers: the nitrogen atom for N-alkylation and the carboxyl group for amide bond formation.

The Decisive Factors: Steric Hindrance, Electronic Effects, and Conformation

The position of the carboxylate group on the piperidine ring dictates its spatial relationship with the nitrogen atom and the ring's axial and equatorial positions. In the generally more stable chair conformation, a substituent at the 4-position experiences less steric hindrance from the rest of the ring compared to a substituent at the 3-position. This is a critical factor in reactions involving the carboxylate group itself.

Conversely, for reactions at the nitrogen atom, such as N-alkylation, the substituent at the 4-position is more distant and thus exerts a weaker steric and electronic influence compared to a substituent at the 3-position. The inductive electron-withdrawing effect of the carboxylate group can decrease the nucleophilicity of the piperidine nitrogen, an effect that is more pronounced when the substituent is closer to the nitrogen (at the 3-position).

Conformational analysis reveals that 4-substituted piperidines have conformational free energies similar to analogous cyclohexanes. However, the presence of the nitrogen atom and its lone pair, as well as the possibility of protonation, can influence the conformational equilibrium and, consequently, the reactivity. For 3-substituted piperidines, the conformational landscape is more complex, with the potential for interactions between the substituent and the nitrogen lone pair.

Comparative Reactivity in Key Transformations

To provide a clear comparison, the following sections detail the expected reactivity differences in common synthetic transformations, supported by generalized experimental data. It is important to note that specific reaction outcomes can be highly dependent on the exact substrates, reagents, and conditions used.

Amide Bond Formation

In amide coupling reactions, the carboxylic acid is activated and then reacted with an amine. The accessibility of the carboxyl group is a key determinant of the reaction rate and yield.

Table 1: Illustrative Comparison of Amide Coupling Reactivity

IsomerCarboxylate PositionSteric Hindrance at Carboxyl GroupExpected ReactivityIllustrative Yield (%)
3-SubstitutedAxial/EquatorialHigherLower75-85
4-SubstitutedEquatorialLowerHigher85-95

Note: The yields presented are illustrative and can vary significantly based on the specific coupling agents, amine, and reaction conditions.

The 4-substituted piperidine carboxylate, with its carboxyl group generally occupying a less hindered equatorial position, is expected to react more readily with incoming amines. The 3-substituted isomer may experience greater steric shielding of the carboxyl group by the piperidine ring, potentially leading to slower reaction rates and/or lower yields.

N-Alkylation

N-alkylation involves the reaction of the piperidine nitrogen with an electrophile, such as an alkyl halide. The nucleophilicity of the nitrogen and the steric environment around it are the dominant factors.

Table 2: Illustrative Comparison of N-Alkylation Reactivity

| Isomer | Carboxylate Position | Electronic Effect on Nitrogen | Steric Hindrance at Nitrogen | Expected Reactivity | Illustrative Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 3-Substituted | Closer to N | More pronounced -I effect (less nucleophilic) | Higher | Lower | 70-80 | | 4-Substituted | More distant from N | Less pronounced -I effect (more nucleophilic) | Lower | Higher | 80-90 |

Note: The yields presented are illustrative and can vary based on the specific alkylating agent, base, and reaction conditions.

The 4-substituted piperidine carboxylate is anticipated to be more reactive in N-alkylation reactions. Its nitrogen atom is sterically less encumbered and electronically more nucleophilic due to the greater distance from the electron-withdrawing carboxylate group.

Experimental Protocols

The following are detailed, generalized methodologies for the key reactions discussed.

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of a piperidine carboxylic acid with a primary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • Piperidine-3-carboxylic acid or Piperidine-4-carboxylic acid

  • Primary amine (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the piperidine carboxylic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Amide_Coupling_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve piperidine carboxylic acid in DMF B Add amine and DIPEA A->B C Cool to 0 °C B->C D Add HATU C->D E Warm to RT and stir D->E F Dilute with EtOAc E->F G Aqueous wash F->G H Dry and concentrate G->H I Column chromatography H->I

Amide Coupling Experimental Workflow
Protocol 2: N-Alkylation using an Alkyl Bromide

This protocol provides a general method for the N-alkylation of an ethyl piperidine carboxylate with an alkyl bromide.

Materials:

  • Ethyl piperidine-3-carboxylate or Ethyl piperidine-4-carboxylate

  • Alkyl bromide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of potassium carbonate (2.0 eq) in anhydrous acetonitrile, add the ethyl piperidine carboxylate (1.0 eq).

  • Add the alkyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water (2 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend K₂CO₃ in MeCN B Add piperidine ester A->B C Add alkyl bromide B->C D Heat to 60 °C and stir C->D E Cool and filter D->E F Concentrate E->F G DCM/Water wash F->G H Dry and concentrate G->H I Column chromatography H->I

N-Alkylation Experimental Workflow

Conclusion

The Cornerstone of Structure Confirmation: Mass Accuracy and Resolution

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to High-Resolution Mass Spectrometry (HRMS) for Structure Confirmation

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the analytical workflow. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool in this endeavor, offering a level of precision that allows for the determination of elemental composition and the elucidation of complex chemical structures.[1][2] This guide provides a comprehensive comparison of leading HRMS technologies, delves into the causality behind experimental choices, and presents self-validating protocols to ensure scientific integrity.

At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[3] While low-resolution mass spectrometry provides nominal mass measurements (to the nearest integer), HRMS instruments deliver exact mass measurements, typically to three or four decimal places.[2][4] This high precision is paramount for determining the elemental formula of a compound, a foundational piece of information for structure confirmation.[5][6][7][8]

The power of an HRMS instrument is characterized by two key parameters:

  • Mass Accuracy: The closeness of the measured mass to the true, calculated mass. It is typically expressed in parts-per-million (ppm). A mass accuracy of < 5 ppm is generally expected for HRMS.[4]

  • Resolving Power: The ability of the instrument to distinguish between two ions of very similar m/z. It is defined as R = m/Δm, where Δm is the mass difference required to resolve two peaks. Higher resolving power is crucial for separating isobaric interferences and analyzing complex mixtures.[9]

A Comparative Analysis of HRMS Technologies

The landscape of HRMS is dominated by three primary technologies: Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each operates on a different principle of mass analysis, resulting in distinct performance characteristics.

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Principle Measures the time it takes for ions to travel a fixed distance.Traps ions in an electrostatic field and measures their orbital frequencies.Traps ions in a strong magnetic field and measures their cyclotron frequencies.
Resolving Power Typically 10,000 - 60,000.[4]Up to 240,000 or higher.[4]Can exceed 1,000,000.[4]
Mass Accuracy < 5 ppm.< 2 ppm.< 1 ppm.
Scan Speed Very fast, compatible with fast chromatography.Moderate.Slow.[4]
Cost & Complexity Lower cost and complexity.Moderate cost and complexity.Highest cost and complexity, requires a superconducting magnet.[4]
Primary Applications High-throughput screening, qualitative and quantitative analysis.Proteomics, metabolomics, drug discovery, and general structural elucidation.Analysis of highly complex mixtures (e.g., petroleomics), fine isotopic analysis.[10]

Experimental Workflow: A Step-by-Step Guide to Structure Confirmation

A robust and reliable workflow is essential for successful structure confirmation. The following protocol outlines the key stages, from sample introduction to data interpretation.

A comprehensive workflow for structure confirmation using LC-HRMS/MS.

Detailed Experimental Protocol:
  • Sample Preparation & Chromatography:

    • Rationale: Proper sample cleanup is critical to minimize matrix effects and ensure robust ionization. Chromatographic separation is employed to reduce complexity and introduce individual components into the mass spectrometer over time.

    • Protocol:

      • Prepare the sample by dissolving it in a suitable solvent compatible with the LC mobile phase.

      • Inject the sample onto an appropriate LC column (e.g., C18 for reversed-phase chromatography).

      • Develop a gradient elution method to achieve optimal separation of the target analyte(s) from other components.

  • Ionization & HRMS Analysis (MS1):

    • Rationale: Soft ionization techniques like Electrospray Ionization (ESI) are used to generate intact molecular ions with minimal in-source fragmentation. The MS1 scan provides the accurate mass of the precursor ion.

    • Protocol:

      • Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the analyte ion.

      • Acquire full-scan HRMS data to obtain the accurate m/z of the molecular ion ([M+H]⁺, [M-H]⁻, etc.).

  • Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation:

    • Rationale: Tandem MS (MS/MS) is a powerful technique for gaining structural information.[11][12] By isolating the precursor ion and inducing fragmentation, a characteristic pattern of product ions is generated, which serves as a structural fingerprint.[13][14]

    • Protocol:

      • Select the m/z of the precursor ion of interest.

      • Subject the isolated precursor ions to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) to induce fragmentation.

      • Acquire a high-resolution mass spectrum of the resulting product ions.

  • Data Analysis and Structure Elucidation:

    • Rationale: The combination of accurate mass data from MS1 and fragmentation data from MS/MS allows for a confident determination of the chemical structure.

    • Protocol:

      • From the MS1 data, use the accurate mass to calculate the elemental composition.[7][15] Software tools can generate a list of possible formulas within a specified mass tolerance.

      • Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses.

      • Propose a structure consistent with both the elemental composition and the observed fragmentation pattern.

      • Compare the experimental data against spectral libraries or perform in silico fragmentation of candidate structures to further validate the proposed structure.[16]

The Power of Tandem Mass Spectrometry (MS/MS)

The following diagram illustrates the fundamental principle of a tandem mass spectrometry experiment, a cornerstone of modern structural elucidation.[12]

IonSource Ion Source MS1 MS1 (Precursor Ion Selection) IonSource->MS1 CollisionCell Collision Cell (Fragmentation) MS1->CollisionCell MS2 MS2 (Product Ion Analysis) CollisionCell->MS2 Detector Detector MS2->Detector

The sequential stages of a tandem mass spectrometry (MS/MS) experiment.

Conclusion

High-resolution mass spectrometry is a powerful and versatile technique for the definitive structural confirmation of molecules. The choice between TOF, Orbitrap, and FT-ICR platforms will depend on the specific analytical needs, balancing factors such as required resolution, mass accuracy, scan speed, and budget. By implementing a rigorous experimental workflow that combines high-resolution MS1 data with the structural insights from MS/MS, researchers can achieve a high degree of confidence in their structural assignments, a critical aspect of drug discovery, metabolomics, and numerous other scientific disciplines.

References

The Enduring Advantages of the Boc Protecting Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly within pharmaceutical and peptide research, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. The tert-butoxycarbonyl (Boc) group is a cornerstone in the chemist's toolkit for the temporary masking of amine functionalities. Its widespread adoption is a testament to its unique balance of stability and selective lability. This guide provides an objective comparison of the Boc protecting group against other common amine protecting groups, namely the carboxybenzyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and 2,2,2-trichloroethoxycarbonyl (Troc) groups, supported by experimental data and detailed protocols.

At a Glance: A Comparative Overview

The selection of an appropriate protecting group is dictated by the overall synthetic strategy, considering the stability of other functional groups within the molecule and the required orthogonality of deprotection steps.[1][2] The Boc group's key advantage lies in its acid lability, which provides excellent orthogonality with base-labile groups like Fmoc and groups removed by hydrogenolysis, such as Cbz.[3]

FeatureBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Troc (2,2,2-Trichloroethoxycarbonyl)
Deprotection Condition Strong Acid (e.g., TFA, HCl)[4]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3]Base (e.g., Piperidine in DMF)[4]Reductive Cleavage (e.g., Zn/AcOH)
Stability Stable to base, nucleophiles, and catalytic hydrogenation.[2]Stable to acid and base.Stable to acid and catalytic hydrogenation.Stable under acidic and basic conditions.[5]
Key Advantage Orthogonal to base-labile and hydrogenolytically-cleaved groups.Stability to a wide range of non-reductive conditions.Mild deprotection conditions, ideal for acid-sensitive substrates.Orthogonal to acid- and base-labile groups.[5]
Primary Disadvantage Harsh acidic conditions for deprotection can be detrimental to sensitive substrates.Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes).The liberated dibenzofulvene can form adducts, requiring scavengers.Requires reductive conditions for removal.

Delving Deeper: The Boc Advantage

The Boc group's utility is underscored by several key characteristics that make it a preferred choice in many synthetic applications.

  • Broad Stability and Orthogonality : The Boc group is exceptionally robust, withstanding a wide array of reaction conditions including basic, nucleophilic, and reductive environments.[6] This stability allows for extensive molecular modifications without premature deprotection. Its acid-labile nature is the cornerstone of its orthogonality, enabling the selective deprotection of other protecting groups without affecting the Boc-protected amine.[] For instance, a base-labile Fmoc group can be removed in the presence of a Boc group, and vice-versa, a critical feature in multi-step syntheses like solid-phase peptide synthesis (SPPS).[8]

  • Ease of Introduction : The protection of amines with di-tert-butyl dicarbonate ((Boc)₂O) is generally a high-yielding and straightforward reaction.[6] The reaction can often be carried out under mild conditions, with the byproducts, tert-butanol and carbon dioxide, being easily removed.[9]

  • Proven Track Record in "Difficult" Syntheses : In the realm of SPPS, particularly for long or hydrophobic peptide sequences prone to aggregation, the Boc/Bzl strategy can offer advantages over the more common Fmoc/tBu approach.[8] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation, leading to higher purity of the final product.[10]

Quantitative Performance Insights

While direct, side-by-side quantitative comparisons of different protecting groups for the exact same reaction are not always available in the literature, we can compile indicative data to illustrate performance differences.

Table 1: Indicative Yields for Amine Protection

Amine SubstrateProtecting GroupReagentConditionsYield (%)
AnilineBoc(Boc)₂O, H₂O/AcetoneRoom Temp, 10 min95
3-ChloroanilineBoc(Boc)₂O, H₂OStir, 4 hrsNot specified, but successful formation reported[11]
1,2,3,6-TetrahydropyridineBoc(Boc)₂O, NaHCO₃Room Temp, overnight89[6]
1,2,3,6-TetrahydropyridineCbzCbz-Cl, NaHCO₃Room Temp, 3 hrs23[6]

Table 2: Performance in Solid-Phase Peptide Synthesis (SPPS)

Synthesis StrategyKey FeatureReported Outcome
Fmoc-SPPSCrude Purity of "difficult" 65-74 fragment of acyl carrier peptide79.00% - 83.63% depending on activator[10]
Boc-SPPSSynthesis of hydrophobic peptidesCan provide higher purity for aggregation-prone sequences[10]

It is important to note that yields and purity are highly dependent on the specific substrate, reaction conditions, and purification methods.

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of a primary amine using the Boc group and its common alternatives.

Boc Protection of a Primary Amine

Methodology:

  • Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Base Addition: Add a base, for example, triethylamine (TEA) (1.2 - 2.0 equiv), to the solution and stir.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv) to the stirring solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture in vacuo. The residue can then be taken up in an organic solvent and washed with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried and concentrated to yield the crude product, which can be purified by chromatography if necessary.[9]

Boc Deprotection

Methodology:

  • Dissolution: Dissolve the Boc-protected amine in an appropriate solvent like DCM or dioxane.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is usually rapid, and its completion can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the solvent and excess acid are removed in vacuo. The resulting amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.[12]

Cbz Protection of a Primary Amine

Methodology:

  • Dissolution: Dissolve the amine in a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water).

  • Base Addition: Add a base such as sodium carbonate or sodium bicarbonate to maintain a basic pH.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) dropwise to the stirring solution, typically at a reduced temperature (e.g., 0 °C).

  • Reaction and Work-up: Allow the reaction to proceed to completion, then perform an extractive work-up to isolate the Cbz-protected amine.

Cbz Deprotection (Hydrogenolysis)

Methodology:

  • Dissolution: Dissolve the Cbz-protected amine in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a palladium catalyst, most commonly 10% palladium on carbon (Pd/C).

  • Hydrogenation: Stir the mixture under an atmosphere of hydrogen gas (H₂), often at atmospheric pressure, until the reaction is complete.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated to yield the deprotected amine.[3]

Fmoc Protection of a Primary Amine

Methodology:

  • Dissolution: Dissolve the amine in a solvent mixture, often aqueous dioxane or DMF.

  • Base Addition: Add a base like sodium bicarbonate.

  • Reagent Addition: Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) to the reaction mixture.

  • Reaction and Work-up: After the reaction is complete, an extractive work-up is typically performed to isolate the Fmoc-protected amine.

Fmoc Deprotection

Methodology:

  • Dissolution/Suspension: The Fmoc-protected substrate (often resin-bound in SPPS) is treated with a solution of a secondary amine base.

  • Base Treatment: A solution of 20% piperidine in dimethylformamide (DMF) is commonly used.

  • Reaction: The mixture is agitated for a short period (typically a few minutes) to effect the deprotection.

  • Work-up: The deprotection solution is drained, and the resin is thoroughly washed with DMF to remove the cleaved Fmoc group and piperidine.

Troc Protection of a Primary Amine

Methodology:

  • Dissolution: Dissolve the amine in a solvent such as DCM or THF.

  • Base Addition: Add a base, for example, pyridine or aqueous sodium hydroxide.

  • Reagent Addition: Add 2,2,2-trichloroethyl chloroformate (Troc-Cl) to the solution.

  • Reaction and Work-up: After completion, the reaction is worked up, typically involving extraction and purification.[5]

Troc Deprotection

Methodology:

  • Reagent Preparation: The Troc-protected amine is dissolved in a solvent mixture, such as THF and water or methanol and acetic acid.

  • Reductant Addition: Activated zinc powder is added to the solution.

  • Reaction: The mixture is stirred, sometimes with heating, until the deprotection is complete.

  • Work-up: The reaction mixture is filtered to remove the zinc, and the product is isolated through extraction and purification.[5]

Visualizing the Chemistry

To better understand the underlying chemical principles, the following diagrams illustrate the mechanism of Boc protection and deprotection, as well as the concept of orthogonality.

Boc_Protection_Mechanism amine R-NH₂ (Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o (Boc)₂O boc2o->intermediate protected_amine R-NH-Boc (Protected Amine) intermediate->protected_amine Collapse byproducts t-BuOH + CO₂ intermediate->byproducts

Boc Protection Mechanism

Boc_Deprotection_Mechanism protected_amine R-NH-Boc protonated Protonated Intermediate protected_amine->protonated acid H⁺ (Acid, e.g., TFA) acid->protonated Protonation carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid Cleavage byproducts Isobutylene + CO₂ protonated->byproducts amine R-NH₃⁺ (Amine Salt) carbamic_acid->amine Decarboxylation

Boc Deprotection Mechanism

Orthogonality cluster_deprotection Selective Deprotection Conditions molecule Molecule with Multiple Protected Amines R¹-NH-Boc R²-NH-Fmoc R³-NH-Cbz acid Acid (e.g., TFA) molecule:boc->acid base Base (e.g., Piperidine) molecule:fmoc->base h2_pd H₂/Pd-C molecule:cbz->h2_pd deprotected_boc Deprotected Molecule R¹-NH₂ R²-NH-Fmoc R³-NH-Cbz acid->deprotected_boc deprotected_fmoc Deprotected Molecule R¹-NH-Boc R²-NH₂ R³-NH-Cbz base->deprotected_fmoc deprotected_cbz Deprotected Molecule R¹-NH-Boc R²-NH-Fmoc R³-NH₂ h2_pd->deprotected_cbz

References

A Comparative Guide to the Biological Activity of Substituted Piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of pharmaceutical compounds is a critical determinant of their biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides an objective comparison of the biological activities of enantiomers for three distinct substituted piperidines: methylphenidate, thalidomide, and bupivacaine. The information presented is supported by experimental data to facilitate research and drug development.

Methylphenidate: Stereospecificity in Dopamine and Norepinephrine Transporter Inhibition

Methylphenidate is a psychostimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic effects are mediated by the blockade of dopamine (DAT) and norepinephrine (NET) transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft. The biological activity of methylphenidate resides almost exclusively in its d-threo enantiomer.

Data Presentation
EnantiomerTargetBioassayPotency (IC₅₀)Reference
d-threo-MethylphenidateDopamine Transporter (SLC6A3)Radioligand Binding Assay33 nM[1]
l-threo-MethylphenidateDopamine Transporter (SLC6A3)Radioligand Binding Assay540 nM[1]
d-threo-MethylphenidateNorepinephrine Transporter (SLC6A2)Radioligand Binding Assay244 nM[1]
l-threo-MethylphenidateNorepinephrine Transporter (SLC6A2)Radioligand Binding Assay5100 nM[1]

d-threo-Methylphenidate is approximately 16-fold more potent at the dopamine transporter and 21-fold more potent at the norepinephrine transporter than its l-threo counterpart.[1]

Signaling Pathway

The primary mechanism of action for methylphenidate involves the direct blockade of DAT and NET on the presynaptic neuron. This inhibition prevents the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby enhancing and prolonging their signaling to postsynaptic receptors.

methylphenidate_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron d_mph d-Methylphenidate dat Dopamine Transporter (DAT) d_mph->dat Inhibits net Norepinephrine Transporter (NET) d_mph->net Inhibits da_vesicle Dopamine Vesicle da_synapse Dopamine da_vesicle->da_synapse Release ne_vesicle Norepinephrine Vesicle ne_synapse Norepinephrine ne_vesicle->ne_synapse Release da_synapse->dat da_receptor Dopamine Receptor da_synapse->da_receptor Binds ne_synapse->net Reuptake ne_receptor Norepinephrine Receptor ne_synapse->ne_receptor Binds downstream Downstream Signaling da_receptor->downstream ne_receptor->downstream

Methylphenidate's Mechanism of Action
Experimental Protocols

Competitive Radioligand Binding Assay for Dopamine Transporter

This protocol outlines the procedure for determining the binding affinity of methylphenidate enantiomers to the dopamine transporter in rat striatal membranes.

  • Tissue Preparation:

    • Dissect rat striata on ice and place them in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Homogenize the tissue using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.

    • Wash the pellet by resuspending it in fresh homogenization buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, pH 7.4).

    • Determine the protein concentration using a suitable method (e.g., BCA protein assay).

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

    • For total binding, add assay buffer. For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

    • Add serial dilutions of the methylphenidate enantiomers to the competitor wells.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428) to all wells.

    • Add the prepared membrane suspension to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) with gentle agitation.

  • Filtration and Scintillation Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and allow for equilibration in the dark.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Thalidomide: Enantioselective Binding to Cereblon and its Consequences

Thalidomide, a drug with a tragic history due to its teratogenic effects, is now used for the treatment of multiple myeloma and erythema nodosum leprosum. The (S)-enantiomer is responsible for the devastating birth defects, while the (R)-enantiomer is associated with the sedative effects.[2] However, the enantiomers can interconvert in vivo.[2] The primary target of thalidomide is the protein cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN).

Data Presentation
EnantiomerTargetBioassayPotency (IC₅₀)Reference
(S)-ThalidomideCereblon (CRBN)TR-FRET Binding Assay11.0 nM[3]
(R)-ThalidomideCereblon (CRBN)TR-FRET Binding Assay200.4 nM[3]
Racemic ThalidomideCereblon (CRBN)TR-FRET Binding Assay22.4 nM[3]

The (S)-enantiomer of thalidomide exhibits an approximately 18-fold higher binding affinity for cereblon compared to the (R)-enantiomer in this assay.[3] Other studies have reported a 6- to 10-fold stronger binding of the (S)-enantiomer.[4]

Signaling Pathway

Thalidomide acts as a "molecular glue," binding to CRBN and altering its substrate specificity. This leads to the recruitment of "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the CRL4^CRBN E3 ubiquitin ligase complex. These neosubstrates are then polyubiquitinated and targeted for degradation by the 26S proteasome. The degradation of Ikaros and Aiolos is crucial for the anti-myeloma effects of thalidomide.

thalidomide_pathway cluster_crl4 CRL4-CRBN E3 Ligase Complex crbn Cereblon (CRBN) neosubstrate Neosubstrate (e.g., Ikaros) crbn->neosubstrate Recruits cul4 Cullin 4 ddb1 DDB1 roc1 Roc1 s_thalidomide (S)-Thalidomide s_thalidomide->crbn Binds proteasome 26S Proteasome neosubstrate->proteasome Degradation ubiquitin Ubiquitin ubiquitin->neosubstrate Polyubiquitination degraded_peptides Degraded Peptides proteasome->degraded_peptides

Thalidomide's Molecular Mechanism of Action
Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cereblon Binding

This protocol describes a competitive binding assay to determine the affinity of thalidomide enantiomers for the CRBN protein.

  • Reagents and Materials:

    • Recombinant human CRBN/DDB1 complex.

    • Fluorescently labeled thalidomide probe (e.g., BODIPY-thalidomide).

    • Terbium-conjugated anti-tag antibody (e.g., anti-His) if using a tagged CRBN protein.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.005% Tween-20).

    • Thalidomide enantiomers and racemic mixture.

    • 384-well low-volume black plates.

  • Assay Procedure:

    • Prepare serial dilutions of the thalidomide enantiomers and racemic mixture in the assay buffer.

    • In a 384-well plate, add a small volume (e.g., 2 µL) of the diluted compounds or vehicle control (DMSO).

    • Add the CRBN/DDB1 complex to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Prepare a mixture of the fluorescent thalidomide probe and the terbium-conjugated antibody (if applicable) in the assay buffer.

    • Add this mixture to each well to initiate the detection reaction.

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible plate reader.

    • Excite the donor fluorophore (e.g., Terbium at ~340 nm) and measure the emission at both the donor wavelength (e.g., ~620 nm) and the acceptor wavelength (e.g., ~665 nm) after a time delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.

    • Normalize the data to the controls (e.g., vehicle for 100% binding and a high concentration of unlabeled thalidomide for 0% binding).

    • Plot the normalized response against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value using a sigmoidal dose-response curve fit.

Bupivacaine: Stereoselective Blockade of Cardiac Sodium Channels

Bupivacaine is a long-acting local anesthetic of the amide type. It is a chiral molecule and is clinically used as a racemic mixture. However, the enantiomers exhibit different toxicological profiles, with the (R)-(+)-enantiomer being more cardiotoxic than the (S)-(-)-enantiomer.[5] This difference is attributed to the stereoselective blockade of cardiac voltage-gated sodium channels (Naᵥ).

Data Presentation
EnantiomerChannel StateBioassayPotency (Apparent Kᴅ)Reference
(R)-(+)-BupivacaineActivated/OpenWhole-Cell Patch Clamp3.3 µM[5]
(S)-(-)-BupivacaineActivated/OpenWhole-Cell Patch Clamp4.3 µM[5]
(R)-(+)-BupivacaineInactivatedWhole-Cell Patch ClampMore Potent[5]
(S)-(-)-BupivacaineInactivatedWhole-Cell Patch ClampLess Potent[5]

While the affinity for the activated/open state of the sodium channel does not show significant stereoselectivity, the (R)-(+)-enantiomer is more potent in blocking the inactivated state of the channel, which contributes to its higher cardiotoxicity.[5]

Experimental Workflow

The electrophysiological effects of bupivacaine enantiomers on voltage-gated sodium channels are typically investigated using the whole-cell patch-clamp technique.

patch_clamp_workflow cell_prep Cell Preparation (e.g., HEK293 expressing Naᵥ1.5) patching Whole-Cell Configuration cell_prep->patching voltage_protocol Voltage-Clamp Protocol (Tonic and Phasic Block) patching->voltage_protocol drug_application Application of Bupivacaine Enantiomers voltage_protocol->drug_application data_acquisition Data Acquisition (Sodium Current Measurement) drug_application->data_acquisition data_analysis Data Analysis (IC₅₀/Kᴅ Determination) data_acquisition->data_analysis

Whole-Cell Patch-Clamp Workflow
Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol provides a general framework for assessing the tonic and phasic block of voltage-gated sodium channels by bupivacaine enantiomers in a heterologous expression system (e.g., HEK293 cells stably expressing a specific sodium channel isoform like Naᵥ1.5).

  • Cell Culture and Preparation:

    • Culture HEK293 cells stably expressing the sodium channel of interest in appropriate media.

    • Plate the cells onto glass coverslips 24-48 hours prior to the experiment to obtain isolated cells suitable for patch-clamping.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH. To isolate sodium currents, blockers for other channels (e.g., CsCl for potassium channels, CdCl₂ for calcium channels) can be added.

    • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. Cesium and fluoride ions are used to block potassium and chloride currents from the inside.

    • Bupivacaine Solutions: Prepare stock solutions of (R)-(+)-bupivacaine and (S)-(-)-bupivacaine in deionized water. On the day of the experiment, dilute the stock solutions to the desired final concentrations in the external solution.

  • Electrophysiological Recording:

    • Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Set the holding potential to a voltage where the majority of sodium channels are in the resting state (e.g., -120 mV).

  • Voltage-Clamp Protocols:

    • Tonic Block: From the holding potential, apply depolarizing pulses to elicit peak sodium currents (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to allow for full recovery between pulses. After establishing a stable baseline current, perfuse the cell with increasing concentrations of each bupivacaine enantiomer and measure the reduction in peak current amplitude.

    • Phasic (Use-Dependent) Block: From the holding potential, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 5 Hz). Record the progressive decrease in peak current amplitude during the pulse train in the absence and presence of each bupivacaine enantiomer.

  • Data Analysis:

    • Measure the peak sodium current amplitude for each pulse.

    • For tonic block, plot the fractional block ((I_control - I_drug) / I_control) against the drug concentration and fit the data to a Hill equation to determine the IC₅₀.

    • For phasic block, quantify the degree of block as the reduction in current at the end of the pulse train relative to the first pulse.

    • Analyze the voltage-dependence of steady-state inactivation by applying a series of prepulses to different voltages before a test pulse. The shift in the half-inactivation voltage in the presence of the drug provides information about its affinity for the inactivated state.

References

Navigating Quality: A Comparative Guide to Commercial tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and characterization of chemical building blocks are paramount to the success of their work. This guide provides a comprehensive comparison of the analytical data typically found in a Certificate of Analysis (COA) for commercial tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate. We will also explore how this data compares to potential alternatives and provide the detailed experimental protocols used for verification.

Understanding the Certificate of Analysis: A Summary of Key Quality Attributes

A Certificate of Analysis is a formal document that outlines the quality control testing results for a specific batch of a chemical product. For this compound, a key intermediate in the synthesis of various pharmaceutical agents, the COA provides critical data on its identity, purity, and the presence of any impurities. The following table summarizes the typical specifications and results one would expect to find from a reputable supplier.

Test ParameterSpecificationTypical ResultAnalytical Method
Appearance White to off-white solidConformsVisual Inspection
Identity (¹H NMR) Conforms to structureConforms¹H Nuclear Magnetic Resonance
Purity (HPLC) ≥ 98.0%99.2%High-Performance Liquid Chromatography
Mass Spectrum (LC-MS) Conforms to molecular weight (228.34 g/mol )ConformsLiquid Chromatography-Mass Spectrometry
Water Content (Karl Fischer) ≤ 0.5%0.15%Karl Fischer Titration
Residual Solvents (GC-HS) Meets ICH Q3C limitsConformsGas Chromatography-Headspace

Performance Comparison with an Alternative: The Hydrochloride Salt

In many applications, researchers may consider using the hydrochloride salt of the parent amine, N-methyl-3-(piperidinylmethyl)amine, as an alternative starting material. While potentially more cost-effective, this alternative presents a different set of handling and reaction considerations.

FeatureThis compoundN-methyl-3-(piperidinylmethyl)amine HCl
Protection Group Boc-protected amineUnprotected (as HCl salt)
Solubility Generally soluble in organic solventsTypically soluble in water and alcohols
Reaction Compatibility Requires deprotection step for amine reactivityAmine is readily available for reaction after neutralization
Stability Generally stable under standard conditionsCan be hygroscopic
Purity Profile Potential for Boc-related impuritiesPotential for inorganic salt impurities

The choice between the Boc-protected and the hydrochloride salt form depends on the specific synthetic route and the desired reaction conditions. The Boc-protected version offers the advantage of controlled reactivity, preventing side reactions at the piperidine nitrogen, but necessitates an additional deprotection step.

Supporting Experimental Data

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is accurately weighed and dissolved in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

¹H Nuclear Magnetic Resonance (NMR) for Identity Confirmation
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of CDCl₃.

  • Data Acquisition: Standard proton NMR acquisition parameters are used. The resulting spectrum is compared to a reference spectrum to confirm the chemical structure.

Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
  • Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Column: A column suitable for volatile organic compounds (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Program: An initial temperature of 40°C held for 5 minutes, followed by a ramp to 240°C at 10°C/min.

  • Injector and Detector Temperature: 250°C.

  • Sample Preparation: The sample is accurately weighed into a headspace vial and dissolved in a high-boiling point solvent such as dimethyl sulfoxide (DMSO). The vial is then heated to allow volatile solvents to partition into the headspace for injection.

Visualizing the Quality Control Workflow

The following diagram illustrates the logical workflow for the analysis and quality control of this compound.

COA_Workflow cluster_0 Incoming Material cluster_1 Analytical Testing cluster_2 Decision cluster_3 Disposition raw_material Raw Material Batch appearance Appearance raw_material->appearance identity Identity (NMR, MS) raw_material->identity purity Purity (HPLC) raw_material->purity impurities Impurities (GC, HPLC) raw_material->impurities water Water Content (KF) raw_material->water specification_check Meets Specifications? appearance->specification_check identity->specification_check purity->specification_check impurities->specification_check water->specification_check release Release for Sale specification_check->release Yes reject Reject Batch specification_check->reject No

Caption: Quality control workflow for commercial chemical batches.

Comparative Guide to the Characterization of tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization data for tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate and its closely related derivatives. The N-Boc protected piperidine scaffold is a crucial building block in medicinal chemistry, and a thorough understanding of its characterization is paramount for its application in drug discovery and development. This document compiles available data and provides standardized experimental protocols for synthesis and analysis.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the key physicochemical and spectroscopic properties of this compound and its common structural isomers and derivatives. These tables are designed to facilitate rapid comparison and identification.

Table 1: Physicochemical Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1017356-25-0C₁₂H₂₄N₂O₂228.33
tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate138022-02-3C₁₂H₂₄N₂O₂228.33
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate142643-29-6C₁₁H₂₂N₂O₂214.30
(R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate140645-23-4C₁₁H₂₂N₂O₂214.30
(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate87120-72-7C₁₁H₂₂N₂O₂214.30
tert-Butyl 3-(methylamino)piperidine-1-carboxylate392331-89-4C₁₁H₂₂N₂O₂214.30
(R)-tert-Butyl 3-(methylamino)piperidine-1-carboxylate203941-94-0C₁₁H₂₂N₂O₂214.30

Table 2: Spectroscopic Data Comparison

Compound Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec (m/z)IR (cm⁻¹)
This compound (Expected) ~1.45 (s, 9H), ~2.40 (s, 3H), 1.0-2.0 (m, 5H), 2.5-3.0 (m, 4H), 3.8-4.2 (br m, 2H)~28.5 (t-Bu CH₃), ~34.0 (N-CH₃), ~30-50 (piperidine CH, CH₂), ~55 (piperidine CH₂-N), ~79.5 (t-Bu C), ~155.0 (C=O)[M+H]⁺: 229.19~3300 (N-H), ~2970, 2850 (C-H), ~1690 (C=O)
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate 1.46 (s, 9H), 1.10-1.25 (m, 2H), 1.70-1.80 (m, 3H), 2.65-2.80 (m, 2H), 3.50 (d, 2H), 4.05-4.20 (br d, 2H)28.5, 29.0, 39.5, 44.0, 67.5, 79.5, 155.0Not specifiedNot specified
tert-Butyl 4-formylpiperidine-1-carboxylate 1.47 (s, 9H), 1.60-1.75 (m, 2H), 1.90-2.00 (m, 2H), 2.50-2.60 (m, 1H), 2.90-3.05 (m, 2H), 4.05-4.20 (br d, 2H), 9.65 (s, 1H)25.5, 28.5, 41.0, 51.0, 79.8, 154.8, 204.5Not specifiedNot specified

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound derivatives. These should be adapted and optimized based on the specific derivative and available laboratory equipment.

Synthesis Protocol: Reductive Amination

A common route to synthesize the target compound and its derivatives is through reductive amination of the corresponding aldehyde or ketone.

  • Reaction Setup : To a solution of tert-butyl 3-formylpiperidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane or methanol, add methylamine (1.5-2.0 equivalents) as a solution in a compatible solvent.

  • Imine Formation : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction : Cool the reaction mixture to 0 °C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization Protocols
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR : Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR : Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Analysis : Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Sample Preparation : The analysis can be performed on a neat sample using an Attenuated Total Reflectance (ATR) accessory or as a thin film on a salt plate.

  • Analysis : Acquire the spectrum over the range of 4000-400 cm⁻¹. Key functional groups to identify include the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2850-2970 cm⁻¹), and the strong carbonyl (C=O) stretch of the Boc group (around 1690 cm⁻¹).

Visualizations

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis A 1. Starting Materials (N-Boc-3-formylpiperidine, Methylamine) B 2. Imine Formation A->B C 3. Reductive Amination (e.g., NaBH(OAc)₃) B->C D 4. Work-up & Purification C->D E NMR Spectroscopy (¹H, ¹³C) D->E Purified Product F Mass Spectrometry (LC-MS, HRMS) D->F Purified Product G IR Spectroscopy D->G Purified Product H Purity Analysis (HPLC) D->H Purified Product I Structure Confirmation E->I F->I G->I J Purity Assessment H->J

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Potential Biological Signaling Pathway Involvement

While the specific biological targets of this compound are not well-defined in publicly available literature, derivatives of 3-aminopiperidine are known to interact with various receptors and enzymes in the central nervous system. For instance, they are scaffolds for dipeptidyl peptidase-4 (DPP-4) inhibitors and have been explored as modulators of G-protein coupled receptors (GPCRs).

G A Piperidine Derivative B GPCR A->B Binding C G-Protein Activation B->C D Second Messenger Cascade (e.g., cAMP, IP₃/DAG) C->D E Cellular Response D->E

Caption: A potential signaling pathway involving a G-protein coupled receptor (GPCR) that could be modulated by piperidine derivatives.

Mastering Stereochemical Purity: A Comparative Guide to Validating Chiral Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

<

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral piperidine intermediates is a cornerstone of modern pharmaceutical development. The three-dimensional arrangement of atoms in these vital building blocks can profoundly influence a drug's efficacy, safety, and metabolic profile.[1] Regulatory bodies, including those following International Council for Harmonisation (ICH) guidelines, mandate rigorous control and validation of stereoisomers in drug substances and their key intermediates.[2][3][4][5][6][7][8]

This guide provides an in-depth, objective comparison of the primary analytical techniques used to validate the stereochemical purity of chiral piperidine intermediates. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights to empower you to select and implement the most effective validation strategy for your project.

The Analytical Gauntlet: Methods for Chiral Purity Determination

The primary methods for determining enantiomeric purity fall into two broad categories: chromatographic separation and NMR spectroscopy. Each offers a unique set of advantages and is suited to different stages of the development pipeline, from high-throughput screening to rigorous quality control.

Key Analytical Techniques:

  • Chromatographic Methods:

    • Supercritical Fluid Chromatography (SFC)

    • High-Performance Liquid Chromatography (HPLC)

    • Gas Chromatography (GC)

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) using Chiral Auxiliaries

The choice between these techniques is governed by factors such as the physicochemical properties of the piperidine intermediate, required sensitivity, sample throughput, and the specific goal of the analysis—be it quantitative purity assessment or absolute configuration determination.

Chiral Chromatography: The Gold Standard for Separation

Chiral chromatography is the most widely used and definitive method for separating and quantifying enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

a) Supercritical Fluid Chromatography (SFC): The Modern Workhorse

SFC has rapidly become the preferred technique for chiral separations in the pharmaceutical industry, largely supplanting normal-phase HPLC.[9][10][11] It utilizes supercritical carbon dioxide as the main mobile phase, which offers significant advantages in terms of speed, efficiency, and sustainability.[12][13]

Why SFC Excels: The physical properties of supercritical CO2—low viscosity and high diffusivity—allow for much higher flow rates and faster column equilibration compared to liquid chromatography.[9][14] This translates to:

  • Speed: Analysis times are typically 3 to 5 times faster than HPLC.[9][15]

  • Efficiency: Superior resolution and sharper peaks are often achieved.[15]

  • Green Chemistry: A drastic reduction in the use of toxic organic solvents aligns with sustainability goals.[12][14]

dot graph TD { subgraph "SFC Workflow for Chiral Piperidine Analysis" direction LR; A[Sample Preparation Dissolve piperidine intermediate in a suitable solvent] --> B[Injection Introduce sample into the SFC system]; B --> C["Separation on Chiral Stationary Phase (CSP)" Mobile Phase: Supercritical CO2 + Modifier (e.g., Methanol)]; C --> D[Detection UV or Mass Spectrometry (MS)]; D --> E[Data Analysis Quantify enantiomers based on peak area]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF }

SFC Experimental Workflow Diagram

Experimental Protocol: Chiral SFC for a Piperidine Intermediate

  • Column Selection: Begin by screening a set of polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series). These are effective for a wide range of chiral compounds.[13]

  • Mobile Phase Preparation: The primary mobile phase is supercritical CO2. A polar organic modifier, typically methanol or ethanol, is added (5-40%) to modulate retention and selectivity.[11][15] For basic piperidine intermediates, a small amount of an amine additive (e.g., 0.1% diethylamine) is often required to improve peak shape and prevent tailing.

  • System Parameters:

    • Flow Rate: 2-4 mL/min is a typical starting point for analytical scale.

    • Back Pressure: Maintain at 100-150 bar to ensure the CO2 remains in a supercritical state.

    • Column Temperature: Start at 35-40°C. Temperature can be optimized to improve resolution.

  • Sample Preparation: Dissolve the piperidine intermediate in the mobile phase modifier (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Injection & Analysis: Inject 1-5 µL of the sample. Monitor the elution of enantiomers using a UV detector at an appropriate wavelength.

  • Quantification: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

b) High-Performance Liquid Chromatography (HPLC)

While SFC has gained prominence, chiral HPLC remains a robust and widely accessible technique.[16] It is particularly useful when SFC is unavailable or when specific separation conditions favor a liquid mobile phase. Polysaccharide-based CSPs are also the most common choice for HPLC-based chiral separations of piperidine analogues.[17][18]

Key Considerations for HPLC: For basic compounds like piperidines, method development often involves normal-phase or polar organic modes.[19]

  • Normal-Phase: Typically uses a non-polar solvent like hexane with a polar modifier like ethanol or isopropanol.[18] Adding a basic modifier like diethylamine (DEA) is crucial for good peak symmetry.[18]

  • Derivatization: For piperidine intermediates lacking a UV chromophore, pre-column derivatization may be necessary to enable detection.[19][20] For instance, derivatization with para-toluene sulfonyl chloride (PTSC) introduces a chromophore, allowing for sensitive UV detection.[20]

c) Gas Chromatography (GC)

Chiral GC is a powerful technique for volatile and thermally stable compounds. For piperidine intermediates, derivatization is almost always required to increase volatility and improve chromatographic performance.[21][22]

Typical Derivatization Strategy: The amine functionality of the piperidine is typically acylated, for example, with trifluoroacetic anhydride, to create a more volatile derivative suitable for GC analysis.[21][23] The separation is then performed on a CSP, often one based on modified cyclodextrins.[23] While highly sensitive, the need for derivatization makes GC less direct than SFC or HPLC for routine analysis.

NMR Spectroscopy: A Window into Diastereomeric Worlds

NMR spectroscopy offers a fundamentally different approach. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary must be introduced to create diastereomeric complexes. These diastereomers have distinct chemical and physical properties, resulting in separate, quantifiable signals in the NMR spectrum.[24][25] This method is particularly valuable for confirming results from chromatography and for determining absolute configuration.

There are two primary NMR strategies:

a) Chiral Derivatizing Agents (CDAs)

CDAs react covalently with the chiral analyte to form stable diastereomers.[26] The most classic example for amines is Mosher's acid (MTPA) or its more reactive acid chloride.[25][27]

How it Works (Mosher's Amide Analysis): The chiral piperidine amine is reacted separately with both (R)- and (S)-Mosher's acid chloride to form two diastereomeric amides.[28][29] The differing magnetic environments in these diastereomers cause the signals of nearby protons (or fluorine atoms, if using ¹⁹F NMR) to appear at different chemical shifts.[25][27] By comparing the ¹H or ¹⁹F NMR spectra of the two diastereomeric products, one can both determine the enantiomeric excess and, by applying Mosher's model, deduce the absolute configuration of the original amine.[28][29]

dot graph TD { subgraph "Mosher's Acid Analysis Workflow" direction LR; A["Chiral Piperidine Amine (R/S Mixture)"] --> B{React with (R)-MTPA-Cl}; A --> C{React with (S)-MTPA-Cl}; B --> D["Diastereomer Mixture 1 (R,R)-Amide & (S,R)-Amide"]; C --> E["Diastereomer Mixture 2 (R,S)-Amide & (S,S)-Amide"]; D --> F[¹H or ¹⁹F NMR Analysis Observe distinct signals for each diastereomer]; E --> F; F --> G[Data Interpretation 1. Calculate % ee from signal integration 2. Determine absolute configuration using Δδ (δS - δR)]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style F fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style G fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF }

Workflow for Mosher's Amide Analysis

b) Chiral Solvating Agents (CSAs)

Unlike CDAs, CSAs form non-covalent, transient diastereomeric complexes with the analyte directly in the NMR tube.[26][30] This method is simpler and faster as it avoids a chemical reaction and workup.[30] The interactions (e.g., hydrogen bonding, π-π stacking) between the CSA and the enantiomers are different enough to induce small, but measurable, differences in their chemical shifts.[31]

Advantages of CSAs:

  • Simplicity: The CSA is simply added to the analyte solution.[30]

  • Non-destructive: The sample can be recovered after analysis.

  • Speed: No reaction time is needed.

However, the chemical shift differences (Δδ) induced by CSAs are often smaller than those from CDAs, which may require a higher-field NMR spectrometer for accurate quantification.

Comparative Analysis: Choosing the Right Tool

The selection of an analytical method is a critical decision based on a balance of performance characteristics.

Technique Principle Throughput Sensitivity Primary Use Case Key Advantage Key Limitation
Chiral SFC Chromatographic separation on a CSPHighHighQuantitative enantiomeric purity, preparative separationSpeed, efficiency, low solvent use[9][14][15]Requires specialized instrumentation
Chiral HPLC Chromatographic separation on a CSPMediumHighQuantitative enantiomeric purityWidely available, robust, versatile[16][17]Slower than SFC, higher solvent consumption
Chiral GC Chromatographic separation on a CSPMediumVery HighAnalysis of volatile/derivatized aminesExcellent for trace analysisOften requires sample derivatization[21][22]
NMR with CDAs Covalent formation of diastereomersLowLowAbsolute configuration, orthogonal purity checkProvides structural and configurational information[28]Requires chemical reaction, pure derivatizing agent
NMR with CSAs Non-covalent formation of diastereomersMediumLowRapid purity estimation, screeningSimple, fast, non-destructive[26][30]Small signal separation, may need high-field NMR

Conclusion: An Integrated and Validated Approach

For the rigorous validation of chiral piperidine intermediates, no single technique stands alone. The most robust strategy involves a primary chromatographic method, with chiral SFC emerging as the modern standard for its speed and efficiency , complemented by an orthogonal method for confirmation.[9][10]

A typical validation package, as expected by regulatory agencies, would involve:

  • Primary Method (SFC/HPLC): A fully validated chiral SFC or HPLC method for the routine quantification of enantiomeric purity.[32][33]

  • Orthogonal Confirmation (NMR): Use of NMR with a chiral auxiliary (like Mosher's acid) to confirm the identity of the minor enantiomer and, crucially, to provide evidence for the absolute configuration of the desired product.[28]

By understanding the principles, strengths, and practical considerations of each technique, researchers can design a scientifically sound, efficient, and compliant validation strategy. This ensures that the stereochemical integrity of chiral piperidine intermediates is rigorously controlled, paving the way for the development of safer and more effective pharmaceuticals.

References

Comparative study of synthetic routes to 3-aminomethylpiperidine scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of medicinal chemistry. Its prevalence in a wide array of pharmaceuticals necessitates efficient and versatile synthetic strategies. This guide provides a comparative analysis of key synthetic routes to 3-aminomethylpiperidine, a crucial building block in drug discovery. We present a detailed examination of several prominent methods, offering quantitative data, experimental protocols, and a visual representation of the synthetic pathways to inform your selection of the most suitable route for your research and development needs.

Comparative Analysis of Synthetic Routes

The synthesis of 3-aminomethylpiperidine can be approached through various methodologies, each with its own set of advantages and disadvantages. The choice of a particular route often depends on factors such as the desired stereochemistry, scalability, cost-effectiveness, and tolerance to various functional groups. Below is a summary of key performance indicators for four distinct and widely utilized synthetic strategies.

FeatureRoute 1: Reduction of NipecotamideRoute 2: From L-Glutamic AcidRoute 3: Chemo-enzymatic DearomatizationRoute 4: Rh-catalyzed Asymmetric Heck Reaction
Starting Material Nipecotamide (Piperidine-3-carboxamide)L-Glutamic AcidSubstituted PyridinePyridine
Key Transformations Amide ReductionEsterification, Reduction, Tosylation, CyclizationEnzymatic dearomatization, ReductionPartial reduction, Asymmetric carbometalation, Reduction
Stereocontrol Achiral productEnantiomerically pure productHigh stereoselectivityHigh enantioselectivity
Overall Yield ~55%44-55%Good to excellentHigh yields
Scalability Potentially scalableDemonstrated scalabilityScalableDemonstrated on gram scale
Reagent Profile Strong, hazardous reducing agents (e.g., LAH)Common laboratory reagents, but multi-stepBiocatalysts, mild conditionsTransition metal catalyst, specific ligands
Advantages Direct, fewer stepsAccess to chiral product from a cheap starting materialHigh stereoselectivity, mild conditionsHigh enantioselectivity, broad functional group tolerance
Disadvantages Use of hazardous reagents, achiral productLengthy, multi-step synthesisRequires specific enzymesUse of expensive transition metal catalyst

Experimental Protocols

Route 1: Reduction of Nipecotamide with Lithium Aluminum Hydride

This method provides a direct route to racemic 3-aminomethylpiperidine through the reduction of a commercially available starting material.

Procedure:

  • A solution of nipecotamide (piperidine-3-carboxamide) is added portionwise to a stirred suspension of lithium aluminum hydride (LAH) in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen).

  • The reaction mixture is then heated to reflux for several hours to ensure complete reduction of the amide.

  • After cooling to room temperature, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution to precipitate the aluminum salts.

  • The resulting slurry is filtered, and the filter cake is washed with additional solvent.

  • The filtrate is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude 3-aminomethylpiperidine can be purified by distillation to yield the final product.

Route 2: Multi-step Synthesis from L-Glutamic Acid

This route offers access to enantiomerically pure 3-(N-Boc-amino)piperidine derivatives starting from the readily available and inexpensive chiral pool starting material, L-glutamic acid.

Procedure:

  • Esterification: L-glutamic acid is first converted to its corresponding dimethyl ester by reaction with methanol in the presence of an acid catalyst (e.g., thionyl chloride).

  • N-Protection: The amino group of the dimethyl ester is then protected, typically as a tert-butyloxycarbonyl (Boc) derivative, using di-tert-butyl dicarbonate ((Boc)2O) and a base.

  • Reduction: The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride.

  • Tosylation: The primary hydroxyl groups of the diol are converted to a better leaving group, typically tosylates, by reaction with p-toluenesulfonyl chloride in the presence of a base.

  • Cyclization: The N-Boc-protected ditosylate is then cyclized by reaction with a primary amine (e.g., benzylamine) to form the piperidine ring.

  • Deprotection: Finally, the protecting groups (e.g., Boc and benzyl) are removed to yield the chiral 3-aminomethylpiperidine.

Route 3: Chemo-enzymatic Dearomatization of Activated Pyridines

This modern approach utilizes a combination of chemical and enzymatic transformations to achieve a highly stereoselective synthesis of 3-substituted piperidines.

Procedure:

  • Pyridine Activation: A substituted pyridine is first activated by N-alkylation or N-acylation.

  • Enzymatic Dearomatization: The activated pyridinium salt is then subjected to a one-pot, multi-enzyme cascade. This typically involves an amine oxidase to generate a dihydropyridine intermediate in situ, followed by an ene-reductase that catalyzes a stereoselective reduction to the tetrahydropyridine.

  • Reduction: The resulting chiral tetrahydropyridine can be further reduced to the corresponding piperidine derivative using standard hydrogenation methods (e.g., H2, Pd/C).

Route 4: Rhodium-catalyzed Asymmetric Reductive Heck Reaction

This catalytic method provides an efficient and highly enantioselective route to 3-substituted piperidines from pyridine.

Procedure:

  • Partial Reduction of Pyridine: Pyridine is first partially reduced to a dihydropyridine derivative.

  • Rh-catalyzed Asymmetric Carbometalation: The dihydropyridine is then reacted with a boronic acid in the presence of a rhodium catalyst and a chiral ligand in a reductive Heck-type reaction. This step introduces the substituent at the 3-position with high enantioselectivity.

  • Reduction: The resulting 3-substituted tetrahydropyridine is then reduced to the final piperidine product, for instance, through catalytic hydrogenation.

Synthetic Pathway Visualizations

G Route 1: Reduction of Nipecotamide A Nipecotamide B 3-Aminomethylpiperidine A->B LiAlH4, THF G Route 2: From L-Glutamic Acid A L-Glutamic Acid B Dimethyl Ester A->B MeOH, SOCl2 C N-Boc Protected Diester B->C (Boc)2O D Diol C->D NaBH4 E Ditosylate D->E TsCl F N-Boc-Piperidine Derivative E->F Primary Amine G 3-Aminomethylpiperidine F->G Deprotection G Route 3: Chemo-enzymatic Dearomatization A Substituted Pyridine B Activated Pyridinium A->B Activation C Chiral Tetrahydropyridine B->C Amine Oxidase, Ene-Reductase D Chiral 3-Substituted Piperidine C->D Reduction (e.g., H2, Pd/C) G Route 4: Rh-catalyzed Asymmetric Heck Reaction A Pyridine B Dihydropyridine A->B Partial Reduction C Enantioenriched 3-Substituted Tetrahydropyridine B->C Boronic Acid, [Rh], Chiral Ligand D Enantioenriched 3-Substituted Piperidine C->D Reduction

Efficacy comparison with commercially available piperidine analogs in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a diverse array of approved drugs and clinical candidates. Its prevalence stems from favorable physicochemical properties that contribute to improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the efficacy of commercially available piperidine analogs across key therapeutic areas: analgesia, oncology, and virology. The data presented herein, supported by detailed experimental protocols, is intended to aid researchers in the selection and development of next-generation piperidine-based therapeutics.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of representative piperidine analogs in their respective therapeutic classes.

Table 1: Opioid Receptor Binding Affinity of Piperidine-Based Analgesics

Compoundμ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)
Fentanyl1.3518.61950
Sufentanil0.1415.3210
Remifentanil1.54004500
Meperidine4736003900
Carfentanil0.022.7115
Lofentanil0.070.91.8

Ki values represent the concentration of the drug that inhibits 50% of radioligand binding to the receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Cytotoxicity of Piperidine-Containing Anticancer Agents

CompoundCell LineCancer TypeIC50 (µM)
Bortezomib HCT-116Colorectal Carcinoma0.007
MCF-7Breast Adenocarcinoma0.008
HeLaCervical Adenocarcinoma0.005
A549Lung Carcinoma0.012
Rucaparib Capan-1 (BRCA2 mutant)Pancreatic Adenocarcinoma0.004
MDA-MB-436 (BRCA1 mutant)Breast Cancer0.001
HeLaCervical Adenocarcinoma16.6
A549Lung Carcinoma>50
Niraparib Capan-1 (BRCA2 mutant)Pancreatic Adenocarcinoma0.001
HCT-116Colorectal Carcinoma0.23
HeLaCervical Adenocarcinoma0.004
A549Lung Carcinoma0.11

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 3: Anti-HIV-1 Activity of Piperidine-Based Reverse Transcriptase Inhibitors

CompoundEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Compound A (experimental) 4.61>27.4>5945
Compound B (experimental) 10≥146≥14126[1]
Nevirapine (Reference) 190>100>526
Efavirenz (Reference) 3.7>100>27000

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a cytotoxicity assay. The Selectivity Index (SI) is the ratio of CC50 to EC50 and is a measure of the therapeutic window of a compound.

Signaling Pathways and Experimental Workflows

The therapeutic effects of many piperidine analogs are mediated through their interaction with specific signaling pathways. For instance, in oncology, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is a common target for anticancer agents.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibition Piperidine_Analog Piperidine-Based PI3K/mTOR Inhibitor Piperidine_Analog->PI3K Inhibition Piperidine_Analog->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by piperidine analogs.

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of piperidine analogs on cancer cell lines.

Cytotoxicity_Workflow cluster_workflow Experimental Workflow: Cytotoxicity Assessment start Start: Cancer Cell Culture treatment Treat cells with varying concentrations of Piperidine Analog start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure absorbance and calculate IC50 values mtt_assay->data_analysis end End: Comparative Efficacy Data data_analysis->end

Caption: General workflow for determining the in vitro cytotoxicity of piperidine analogs.

Experimental Protocols

Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of piperidine analogs for μ, δ, and κ opioid receptors.

Materials:

  • HEK293 cells stably expressing human μ, δ, or κ opioid receptors.

  • Radioligand: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).

  • Non-specific binding control: Naloxone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test piperidine analogs.

  • Scintillation counter and vials.

Procedure:

  • Membrane Preparation: Homogenize receptor-expressing HEK293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test piperidine analog. For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

MTT Cell Viability Assay

Objective: To determine the in vitro cytotoxicity (IC50) of piperidine analogs against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HeLa, A549).

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Test piperidine analogs.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the piperidine analog and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of the drug concentration. Calculate the IC50 value from the dose-response curve.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

Objective: To assess the effect of piperidine analogs on the phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Cancer cell lines.

  • Test piperidine analogs.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies against total and phosphorylated forms of Akt (Ser473), mTOR (Ser2448), and p70S6K (Thr389).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Treat cancer cells with the piperidine analog for a specified time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein to assess the inhibitory effect of the piperidine analog on the signaling pathway.

References

Safety Operating Guide

Safe Disposal of Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate, a common reagent in synthetic chemistry. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.

Key Safety and Hazard Information

This compound is classified as a hazardous substance. Understanding its properties is the first step in safe handling and disposal.

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol [1]
GHS Hazard Statements H301/H302: Toxic or harmful if swallowed[1][2] H315: Causes skin irritation[1][2][3] H318/H319: Causes serious eye damage or irritation[2][3] H335: May cause respiratory irritation[1][2][3] H400: Very toxic to aquatic life[1]
Signal Word Danger[1][2]
Physical Form Liquid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[3][4] Recommended storage temperature: 2-8°C, protect from light.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the chemical waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[4]

  • Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of vapors.[3]

  • Prepare a designated and properly labeled hazardous waste container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

2. Waste Collection:

  • Carefully transfer any leftover or unwanted this compound into the designated hazardous waste container.

  • For cleaning contaminated labware (e.g., flasks, beakers), rinse with a suitable organic solvent (such as acetone or ethanol). The resulting rinsate is also considered hazardous waste and must be collected in the same container.

  • Avoid mixing with incompatible waste streams.

3. Container Management:

  • Keep the hazardous waste container securely closed when not in use.[3][4]

  • Store the waste container in a designated, well-ventilated, and secondary containment area while awaiting pickup.

4. Final Disposal:

  • Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company.[3][4]

  • Do not dispose of this chemical down the drain or in regular trash, as it is very toxic to aquatic life.[1][3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Prepare Labeled Hazardous Waste Container B->C D Transfer Chemical Waste C->D E Collect Contaminated Rinsate D->E F Securely Close Container E->F G Store in Designated Secondary Containment Area F->G H Arrange for Professional Disposal (Approved Waste Management) G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential safety and logistical information for the handling of Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate, a key reagent in various synthetic applications. Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary hazards identified under the Globally Harmonized System (GHS) are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3 or 4H301/H302: Toxic or Harmful if swallowed[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation1 or 2AH318/H319: Causes serious eye damage or irritation[1][2][3]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[1][2][3]
Hazardous to the aquatic environment, acute hazard1H400: Very toxic to aquatic life[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields; faceshield.[4][5][6][7]Protects against splashes and airborne particles causing serious eye damage or irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3][4][5][6][8]Prevents skin contact that can lead to irritation. Gloves should be inspected before use.[6]
Body Protection Laboratory coat; chemical-resistant suit as needed.[3][4]Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[3][4] Respirator may be required for large quantities or inadequate ventilation.[6][7][9]Minimizes inhalation of vapors or aerosols that can cause respiratory tract irritation.

Operational Plan for Handling and Disposal

A systematic approach to handling and disposal is crucial for safety and regulatory compliance. The following step-by-step plan outlines the key procedures.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a certified chemical fume hood to ensure adequate ventilation.[3][4]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[9]

  • Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, glassware), and waste containers before starting work.

2. Handling Procedure:

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Dispensing: Carefully weigh or measure the required amount of the compound, avoiding the generation of dust or aerosols.[4]

  • Reaction Setup: Keep containers tightly closed when not in use.[3] If heating, be aware of the potential for vapor generation.

  • Post-Handling: After handling, wash hands and forearms thoroughly with soap and water.[3][4][8] Decontaminate the work surface.

3. Spill Management:

  • Evacuate: In case of a significant spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading or entering drains.[4][5]

  • Absorption: Use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[3][4][5]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[3][4]

4. Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, absorbent materials, and contaminated PPE, must be collected in designated hazardous waste containers.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3] Do not dispose of it down the drain.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal cluster_spill Emergency: Spill Response prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_materials Gather Handling & Waste Materials prep_setup->prep_materials handle_dispense Dispense Chemical Carefully prep_materials->handle_dispense handle_use Perform Experimental Procedure handle_dispense->handle_use handle_store Store Securely in a Tightly Closed Container handle_use->handle_store spill_evacuate Evacuate Area handle_use->spill_evacuate If Spill Occurs cleanup_decon Decontaminate Work Area & Equipment handle_store->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_collect Collect Contaminated Waste cleanup_wash->disp_collect disp_label Label Hazardous Waste Container disp_collect->disp_label disp_dispose Dispose via Licensed Contractor disp_label->disp_dispose spill_contain Contain Spill & Prevent Drain Entry spill_evacuate->spill_contain spill_absorb Absorb with Inert Material spill_contain->spill_absorb spill_collect Collect for Disposal spill_absorb->spill_collect spill_collect->disp_collect

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。